1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Description
The exact mass of the compound 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-iodocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F7I/c10-7(8(11,12)13,9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDWEHWICQEPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(C(F)(F)F)(C(F)(F)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379274 | |
| Record name | 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-00-1 | |
| Record name | 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Iodo-2-(heptafluoroisopropyl)cyclohexane: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane, a unique halogenated aliphatic compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental properties, potential synthetic pathways, reactivity, and applications of this fluorinated cyclohexane derivative. The presence of both a reactive iodine atom and a sterically demanding, electron-withdrawing heptafluoroisopropyl group on a cyclohexane scaffold imparts a distinct combination of properties that make it a valuable building block in specialized chemical synthesis.
Molecular Structure and Core Properties
This compound is a halogenated organic compound with the chemical formula C₉H₁₀F₇I.[1][2][3] The molecule consists of a cyclohexane ring substituted with an iodine atom and a heptafluoroisopropyl group on adjacent carbons. This substitution pattern leads to the existence of cis and trans diastereomers, which can influence the compound's physical properties and reactivity.
The heptafluoroisopropyl group, -CF(CF₃)₂, is a bulky and highly electronegative substituent. Its presence significantly impacts the electronic environment of the neighboring C-I bond and the overall lipophilicity of the molecule. The carbon-iodine bond is the primary site of reactivity, serving as a versatile functional handle for a variety of organic transformations.
Below is a diagram illustrating the general structure of this compound.
Caption: General structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some variations in reported values, such as boiling point, may be attributable to differences in the isomeric composition (cis/trans ratio) of the samples or the pressure at which the measurement was taken.
| Property | Value | Source(s) |
| CAS Number | 4316-00-1 | [2][3] |
| Molecular Formula | C₉H₁₀F₇I | [2][3] |
| Molecular Weight | 378.07 g/mol | [2][3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 76-80 °C @ 8 mmHg | [4] |
| 48-50 °C | [5] | |
| 48 °C @ 1.3 mmHg (trans-isomer) | [] | |
| Density | 1.78 g/cm³ | [4] |
| 1.792 g/cm³ (trans-isomer) | [] | |
| Refractive Index | 1.432 | [4] |
| Flash Point | 89.6 °C | [4] |
| Vapor Pressure | 0.241 mmHg @ 25 °C | [4] |
Synthesis and Stereochemistry
While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible synthetic approach can be conceptualized based on established methodologies in organofluorine and halogenation chemistry. A potential synthetic workflow is outlined below.
Caption: Conceptual synthetic workflow for this compound.
A potential route could involve the initial introduction of the heptafluoroisopropyl group onto a cyclohexane precursor, followed by a regioselective iodination step. For instance, the radical addition of a suitable heptafluoroisopropyl source to cyclohexene could yield (heptafluoroisopropyl)cyclohexane. Subsequent functionalization to introduce the iodine atom at the adjacent position would be a key challenge, potentially requiring methods like allylic halogenation followed by reduction and further conversion, or other multi-step sequences.
Alternatively, a strategy involving the iodination of a precursor already containing the heptafluoroisopropyl group at a different position, followed by rearrangement, could be envisioned. The synthesis of polysubstituted cyclohexanes is an active area of research, with methods like Diels-Alder cycloadditions and reductive Cope rearrangements being employed for complex scaffolds.[7]
The stereochemical outcome of the synthesis (the cis/trans ratio) would be highly dependent on the chosen synthetic route and reaction conditions. Separation of the diastereomers would likely require chromatographic techniques.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not widely published, the expected spectroscopic signatures can be predicted based on the molecular structure:
-
¹H NMR: The spectrum would be complex due to the cyclohexane ring protons. The proton on the carbon bearing the iodine atom (CH-I) would likely appear as a multiplet at a downfield chemical shift (δ ≈ 4.0-4.5 ppm) due to the deshielding effect of the iodine. The proton on the carbon with the heptafluoroisopropyl group (CH-CF(CF₃)₂) would also be a multiplet, with its chemical shift influenced by the fluorine atoms. The remaining cyclohexane protons would appear as a series of overlapping multiplets in the upfield region (δ ≈ 1.0-2.5 ppm).
-
¹³C NMR: The carbon attached to iodine (C-I) would be shifted upfield compared to a non-iodinated analogue, appearing around δ ≈ 20-40 ppm. The carbon bonded to the heptafluoroisopropyl group would show a complex splitting pattern due to coupling with the fluorine atoms. The carbons of the CF₃ groups and the central CF carbon would be observed at characteristic downfield shifts.
-
¹⁹F NMR: This would be the most informative spectrum for characterizing the heptafluoroisopropyl group. It would likely show a doublet for the six fluorine atoms of the two CF₃ groups and a septet for the single fluorine atom of the CF group, with characteristic coupling constants.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 378. Key fragmentation patterns would include the loss of an iodine atom (M⁺ - 127) and fragmentation of the heptafluoroisopropyl group.
-
Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching vibrations around 2850-3000 cm⁻¹ and strong C-F stretching absorptions in the region of 1100-1300 cm⁻¹.
Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by the carbon-iodine bond. This bond is relatively weak and susceptible to cleavage, making it a versatile precursor for a range of transformations.
-
Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles, although this may be sterically hindered by the adjacent bulky heptafluoroisopropyl group.
-
Cross-Coupling Reactions: The C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), allowing for the formation of C-C, C-N, and C-O bonds. This is a powerful method for introducing molecular complexity.
-
Radical Reactions: The C-I bond can undergo homolytic cleavage to form a secondary alkyl radical. This radical can participate in various addition and cyclization reactions.
-
Organometallic Reagent Formation: The compound can be converted into organolithium or Grignard reagents by reaction with appropriate metals. These reagents can then be used to react with a wide array of electrophiles.
The electron-withdrawing nature of the heptafluoroisopropyl group can influence the reactivity of the C-I bond and other parts of the molecule. It can also enhance the thermal and chemical stability of the overall structure.
Applications in Research and Development
This compound is a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[4]
-
Pharmaceutical and Agrochemical Industries: The introduction of fluorinated groups is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[4] This compound can serve as a scaffold for the synthesis of novel bioactive molecules containing a fluorinated cyclohexane moiety. The reactivity of the C-I bond allows for late-stage functionalization, a desirable feature in the rapid generation of compound libraries for screening.[4]
-
Materials Science: Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound can be used as a monomer or precursor for the synthesis of specialty polymers, liquid crystals, and other high-performance materials.[4] Its applications could extend to the aerospace, automotive, and electronics industries.[4]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[8] Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move the person to fresh air. In case of eye contact, rinse thoroughly with water for at least 15 minutes. Seek medical attention if symptoms persist.[2]
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[2]
Conclusion
This compound is a specialized chemical intermediate with significant potential in advanced organic synthesis. Its unique combination of a reactive iodine handle and a bulky, electron-withdrawing fluoroalkyl group on a cyclohexane framework makes it an attractive building block for creating novel pharmaceuticals, agrochemicals, and advanced materials. Further research into its synthesis, stereochemical control, and reactivity will undoubtedly expand its utility and applications in various fields of chemical science.
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An In-depth Technical Guide to 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and stereochemical characteristics of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane (CAS RN: 4316-00-1). Synthesized for researchers, medicinal chemists, and professionals in drug development, this document consolidates critical data on the compound's properties, including its distinct isomeric forms. The presence of a bulky, electron-withdrawing heptafluoroisopropyl group adjacent to an iodine atom on a cyclohexane scaffold imparts unique conformational and reactive properties. This guide details known physical constants, safety protocols, and provides context on its potential utility in synthetic chemistry as a building block for complex fluorinated molecules.
Introduction: The Significance of Fluorinated Cyclohexanes
The introduction of fluorine and fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Cyclohexane rings serve as versatile, three-dimensional scaffolds in many drug candidates.[1] The strategic placement of functional groups, such as the heptafluoroisopropyl and iodo moieties, creates a synthetically valuable intermediate.
This compound is a prime example of such a building block. The vicinal arrangement of the sterically demanding heptafluoroisopropyl group and the reactive C-I bond presents interesting stereochemical and synthetic challenges. Understanding the physical characteristics of this compound is paramount for its effective use in subsequent chemical transformations.
Core Physicochemical Properties
The fundamental properties of this compound have been compiled from various chemical data repositories. It is typically encountered as a mixture of cis/trans isomers.[2]
| Property | Value | Source(s) |
| CAS Number | 4316-00-1 | [2][3][4] |
| Molecular Formula | C₉H₁₀F₇I | [2][3][4] |
| Molecular Weight | 378.07 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | [2][5] |
| Boiling Point | 76-80 °C at 8 mmHg | [2] |
| Density | ~1.78 g/mL | [2] |
| Refractive Index | ~1.432 | [2] |
| Flash Point | 89.6 °C | [2] |
| Vapor Pressure | 0.241 mmHg at 25 °C | [2] |
Stereochemistry: The Cis/Trans Isomer Landscape
The substituted cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. The relative orientation of the iodo and heptafluoroisopropyl groups gives rise to two diastereomers: cis and trans.
-
Cis Isomer: Both substituents are on the same face of the ring (e.g., one axial, one equatorial, or both equatorial in a boat/skew-boat, though the diaxial conformation is highly disfavored).
-
Trans Isomer: The substituents are on opposite faces of the ring (e.g., both axial or both equatorial).
The bulky heptafluoroisopropyl group has a strong preference for the equatorial position to minimize 1,3-diaxial interactions. This conformational preference dictates the most stable chair form for both the cis and trans isomers.
It is important to note that while the general CAS number 4316-00-1 often refers to an unspecified mixture of isomers[2], distinct stereoisomers have been identified, such as the cis isomer (CAS 7589-43-7) and the trans isomer (CAS 7589-44-8), although the latter is sometimes listed with a heptafluoropropyl group instead of heptafluoroisopropyl.[][7][8] Researchers should verify the isomeric composition of their material, as it will critically influence reaction outcomes.
Synthesis and Reactivity Overview
While detailed, peer-reviewed synthesis protocols for this specific molecule are not abundant in readily available literature, its structure suggests a logical synthetic pathway.
Conceptual Synthesis Workflow
The most probable synthetic route involves the iodination of a heptafluoroisopropyl-substituted cyclohexene precursor. This type of reaction, an iodo-electrophilic addition, is a standard method for producing vicinal iodo-functionalized alkanes.
Caption: Conceptual synthesis of this compound.
Key Experimental Considerations:
-
Iodine Source: The choice of iodinating agent (e.g., molecular iodine, N-Iodosuccinimide) and solvent can influence the stereoselectivity of the addition, potentially favoring the trans product via an anti-addition mechanism.
-
Precursor Synthesis: The (heptafluoroisopropyl)cyclohexene precursor would likely be synthesized via a Wittig or related olefination reaction on (heptafluoroisopropyl)cyclohexanone.
-
Reactivity: The C-I bond is the primary reactive site. It is a good leaving group, making the compound a suitable substrate for nucleophilic substitution (Sₙ2) and elimination (E2) reactions. It can also be used in coupling reactions (e.g., Suzuki, Sonogashira) after conversion to an organometallic species.
Handling, Storage, and Safety
As with any halogenated organic compound, proper safety protocols must be strictly followed. While comprehensive toxicological data is not available, the compound is classified as an irritant.[2]
Safety and Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]
-
First Aid:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]
-
Inhalation: Move the person to fresh air.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
-
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend refrigerated storage.[10]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
This compound is a specialized chemical intermediate whose utility is derived from the unique interplay of its constituent parts: a versatile cyclohexane scaffold, a reactivity-directing iodo group, and a conformationally-biasing, metabolically-stabilizing heptafluoroisopropyl group. Its physical properties are consistent with a dense, halogenated organic liquid. The critical consideration for any researcher employing this compound is the stereoisomeric ratio, as the cis and trans isomers will exhibit different reactivity profiles and lead to geometrically distinct products. This guide serves as a foundational reference for the safe and effective use of this valuable synthetic building block.
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INDOFINE Chemical Company. (n.d.). (E/Z)-1-IODO-2-(HEPTAFLUOROPROPYL)CYCLOHEXANE | 2728-75-8. Retrieved from [Link]
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Organic Syntheses. (2016). Synthesis of 1-Iodopropyne. Retrieved from [Link]
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CABI Digital Library. (n.d.). Cyclohexane and its functionally substituted derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Boiling Point of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane, a halogenated cyclohexane derivative with unique physicochemical properties. This document will delve into the experimentally determined boiling point, the methodology for its determination, and the structural factors influencing this key physical constant.
Physicochemical Profile of this compound
This compound is a colorless liquid with the molecular formula C₉H₁₀F₇I.[1][2] Its structure, featuring a cyclohexane ring substituted with an iodine atom and a heptafluoroisopropyl group, imparts a high molecular weight and density. These characteristics are pivotal in understanding its physical properties, including its boiling point.
A summary of its key physicochemical data is presented in the table below:
| Property | Value | Source |
| CAS Number | 4316-00-1 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀F₇I | [1][2][3] |
| Molecular Weight | 378.07 g/mol | [1][2][3] |
| Boiling Point | 76-80 °C at 8 mmHg | [1][4] |
| Density | 1.78 g/cm³ | [1] |
| Refractive Index | 1.432 | [1] |
| Flash Point | 89.6 °C | [1] |
| Vapor Pressure | 0.241 mmHg at 25 °C | [1] |
Understanding the Boiling Point: Structural Influences
The boiling point of a compound is a critical physical property that reflects the strength of intermolecular forces. For this compound, several structural features contribute to its relatively high boiling point, especially when considering it is measured under reduced pressure:
-
High Molecular Weight: With a molecular weight of 378.07 g/mol , this compound is considerably heavy, leading to stronger London dispersion forces between molecules.
-
Iodine Atom: The presence of a large and highly polarizable iodine atom significantly enhances intermolecular van der Waals interactions, thereby increasing the energy required to transition into the gaseous phase.
-
Heptafluoroisopropyl Group: The highly fluorinated isopropyl group increases the molecule's overall size and electron density, further contributing to strong dispersion forces. While fluorine is highly electronegative, the symmetrical arrangement of fluorine atoms in the heptafluoroisopropyl group can lead to a less polar molecule than might be expected, making dispersion forces the dominant intermolecular interaction.
-
Cyclohexane Ring: The cyclohexane ring provides a significant nonpolar surface area for intermolecular contact.
When compared to other perfluorinated cyclohexane derivatives, the introduction of an iodine atom is expected to substantially elevate the boiling point. For instance, perfluoromethylcyclohexane (C₇F₁₄) has a boiling point of 76 °C at atmospheric pressure, and perfluoro-1,3-dimethylcyclohexane (C₈F₁₆) boils at 102 °C at atmospheric pressure.[5][6][7] The subject compound's boiling point of 76-80 °C at a significantly reduced pressure of 8 mmHg indicates that its boiling point at atmospheric pressure would be substantially higher, highlighting the profound effect of the iodine substituent.
Experimental Determination of the Boiling Point
The reported boiling point of 76-80 °C at 8 mmHg suggests that this compound may decompose at its atmospheric boiling point or that a lower temperature is more convenient for its purification by distillation. The determination of a boiling point under reduced pressure is a standard laboratory technique.
Causality Behind Experimental Choices
The choice of a reduced pressure distillation or a micro-boiling point determination using a Thiele tube adapted for vacuum is dictated by the compound's thermal stability and the quantity of material available. For a substance with a high molecular weight and potential for decomposition at elevated temperatures, a vacuum distillation is the preferred method as it allows for boiling at a lower temperature.
Self-Validating Protocol: Micro-Boiling Point Determination under Reduced Pressure
This protocol describes a reliable method for determining the boiling point of a small sample of this compound under reduced pressure.
Materials:
-
This compound sample
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or similar heating apparatus (e.g., oil bath)
-
Vacuum source and tubing
-
Manometer
-
Rubber stopper with a hole for the thermometer and a side arm for vacuum
-
Heating source (e.g., Bunsen burner or hot plate)
-
Safety glasses and lab coat
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into the small test tube.
-
Capillary Tube Insertion: Place the capillary tube, with the sealed end up, into the test tube containing the sample.
-
Apparatus Assembly:
-
Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Insert the thermometer through the rubber stopper.
-
Place the assembly into the Thiele tube or oil bath.
-
Connect the side arm of the rubber stopper to the vacuum source with the manometer in line.
-
-
Pressure Reduction: Carefully apply the vacuum and adjust it until the desired pressure (e.g., 8 mmHg) is reached and stable.
-
Heating: Gently heat the side arm of the Thiele tube or the oil bath.[8] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Observation: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.
-
Temperature Reading: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8] Record this temperature.
-
Repeat for Accuracy: It is advisable to repeat the measurement to ensure the result is reproducible.
Experimental Workflow Diagram
Caption: Workflow for micro-boiling point determination under reduced pressure.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.[4]
Conclusion
The boiling point of this compound, reported as 76-80 °C at 8 mmHg, is a reflection of its significant molecular weight and the strong intermolecular forces imparted by its iodine and heptafluoroisopropyl substituents. Accurate determination of this physical property is crucial for its purification and characterization and can be reliably achieved using standard laboratory techniques for measuring boiling points under reduced pressure. The methodologies and structural insights provided in this guide offer a comprehensive understanding for researchers and professionals working with this and similar complex halogenated molecules.
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Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry - YouTube.
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Micro-boiling point measurement.
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An In-depth Technical Guide to the Synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Introduction: The Growing Importance of Fluorinated Motifs in Modern Chemistry
The introduction of fluorinated alkyl groups into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after. Among the various fluorinated synthons, the heptafluoroisopropyl group offers a compelling combination of steric bulk and strong electron-withdrawing effects. This guide provides a comprehensive technical overview of a robust and efficient pathway for the synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane, a valuable building block for the introduction of the heptafluoroisopropyl moiety onto a cyclohexane scaffold.
This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic transformation. We will move beyond a simple recitation of steps to explore the underlying principles, the rationale for experimental choices, and the critical parameters for success.
Core Synthesis Strategy: Radical-Mediated Iodoperfluoroalkylation
The most direct and efficient method for the synthesis of this compound is the radical addition of heptafluoroisopropyl iodide to cyclohexene.[1][2][3][4] This approach, known as iodoperfluoroalkylation, is a powerful tool for the vicinal functionalization of alkenes. The reaction proceeds via a free radical chain mechanism, which offers high yields and predictable regioselectivity.[5][6][7]
The overall transformation can be represented as follows:

Mechanistic Insights: A Step-by-Step Examination of the Radical Chain Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The radical iodoperfluoroalkylation of cyclohexene proceeds through the canonical steps of initiation, propagation, and termination.
1. Initiation: The reaction is initiated by the generation of free radicals. This can be achieved through thermal decomposition or photochemical cleavage of a radical initiator. A common and effective initiator for this type of reaction is azobisisobutyronitrile (AIBN). Upon heating, AIBN decomposes to form two cyanopropyl radicals and nitrogen gas. These cyanopropyl radicals can then abstract an iodine atom from heptafluoroisopropyl iodide to generate the key heptafluoroisopropyl radical.
2. Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical.
-
Step 2a: Addition: The highly electrophilic heptafluoroisopropyl radical adds to the electron-rich double bond of cyclohexene. This addition occurs in an anti-Markovnikov fashion, with the radical adding to the less substituted carbon of the double bond to form a more stable secondary cyclohexyl radical.
-
Step 2b: Iodine Atom Transfer: The resulting cyclohexyl radical abstracts an iodine atom from another molecule of heptafluoroisopropyl iodide. This step yields the desired product, this compound, and regenerates the heptafluoroisopropyl radical, which can then participate in another cycle.[7]
3. Termination: The radical chain is terminated by the combination of any two radicals in the reaction mixture. This can involve the coupling of two heptafluoroisopropyl radicals, two cyclohexyl radicals, or a heptafluoroisopropyl radical and a cyclohexyl radical. These termination steps are generally minor pathways when the propagation steps are efficient.
Experimental Protocol: A Validated Step-by-Step Methodology
The following protocol provides a detailed procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles |
| Cyclohexene | 110-83-8 | 82.14 g/mol | 10.0 g | 0.122 mol |
| Heptafluoro-2-iodopropane | 677-69-0 | 295.93 g/mol | 43.3 g | 0.146 mol |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 g/mol | 0.40 g | 0.0024 mol |
| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | 100 mL | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyclohexene (10.0 g, 0.122 mol) and anhydrous toluene (100 mL).
-
Degassing: Bubble dry nitrogen gas through the solution for 20 minutes to remove any dissolved oxygen, which can interfere with the radical reaction.
-
Addition of Reagents: Add heptafluoro-2-iodopropane (43.3 g, 0.146 mol) and AIBN (0.40 g, 0.0024 mol) to the reaction mixture under a positive pressure of nitrogen.
-
Reaction Conditions: Heat the reaction mixture to 80-85 °C with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic solution with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted iodine. Subsequently, wash with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.
Data and Characterization
While the exact yield will vary depending on the reaction scale and purity of reagents, yields for similar iodoperfluoroalkylation reactions are typically in the range of 70-90%.
Expected Physical and Spectroscopic Data:
| Property | Value |
| CAS Number | 4316-00-1[8][9][10][11] |
| Molecular Formula | C₉H₁₀F₇I[8][9][10][11] |
| Molecular Weight | 378.07 g/mol [8][9][10][11] |
| Boiling Point | 76-80 °C at 8 mmHg[11] |
| Appearance | Colorless liquid[11] |
| ¹H NMR | Expect complex multiplets in the aliphatic region (δ 1.0-2.5 ppm) and a downfield multiplet for the proton geminal to the iodine. |
| ¹⁹F NMR | Expect a doublet for the CF group and a multiplet for the CF₃ groups. |
| ¹³C NMR | Expect signals for the cyclohexane ring carbons, with the carbons bearing the iodo and heptafluoroisopropyl groups shifted downfield. The carbons of the heptafluoroisopropyl group will show characteristic splitting due to C-F coupling. |
| Mass Spectrometry | Expect a molecular ion peak at m/z 378 and characteristic fragmentation patterns. |
Troubleshooting and Optimization
-
Low Yield: Incomplete reaction could be due to insufficient initiator, low reaction temperature, or the presence of oxygen. Ensure proper degassing and consider adding the initiator in portions.
-
Side Products: The formation of dimers or other byproducts can occur at high radical concentrations. Using a higher dilution may mitigate this.
-
Stereochemistry: The radical addition to the cyclohexene ring can result in a mixture of cis and trans diastereomers. The ratio may be influenced by the reaction temperature and the steric bulk of the reagents.
Conclusion
The radical-mediated iodoperfluoroalkylation of cyclohexene with heptafluoroisopropyl iodide is a highly effective and reliable method for the synthesis of this compound. This in-depth guide has provided a comprehensive overview of the synthetic strategy, the underlying reaction mechanism, a detailed experimental protocol, and key characterization data. By understanding the principles and practical considerations outlined herein, researchers can confidently employ this methodology to access this valuable fluorinated building block for a wide range of applications in chemical synthesis and drug discovery.
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A Technical Guide to the Retrosynthetic Analysis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Abstract
This technical guide provides a comprehensive retrosynthetic analysis for the synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane, a valuable fluorinated building block in synthetic organic chemistry. The analysis focuses on a robust and atom-economical approach centered around an Atom Transfer Radical Addition (ATRA) reaction. This document details the logical bond disconnection, outlines the forward synthesis, and provides insights into the reaction mechanism and experimental considerations. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
Fluorinated organic molecules are of paramount importance in the pharmaceutical, agrochemical, and materials science industries due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The target molecule, this compound (CAS 4316-00-1), is a synthetically useful intermediate, combining a versatile iodine handle for further functionalization with a bulky, electron-withdrawing heptafluoroisopropyl group on a cyclohexane scaffold.[1][2][3] A logical and efficient synthetic strategy is crucial for accessing this and similar compounds. Retrosynthetic analysis provides a powerful framework for devising such strategies by systematically deconstructing the target molecule into readily available starting materials.
This guide will focus on a primary disconnection strategy involving an Atom Transfer Radical Addition (ATRA) reaction, which is a highly effective method for the concurrent formation of a carbon-carbon and a carbon-halogen bond across a double bond.[4][5]
Retrosynthetic Analysis
The retrosynthetic analysis of this compound begins with the identification of the key chemical bonds that can be strategically disconnected to lead to simpler precursors.
Primary Disconnection: C-C and C-I Bond Formation via ATRA
The most logical disconnection in the target molecule is the simultaneous cleavage of the C-C bond between the cyclohexane ring and the heptafluoroisopropyl group, and the C-I bond. This disconnection points directly to an Atom Transfer Radical Addition (ATRA) reaction between cyclohexene and heptafluoroisopropyl iodide.
Figure 1: Primary retrosynthetic disconnection of the target molecule.
This disconnection is highly strategic for several reasons:
-
Atom Economy: The proposed forward reaction is an addition reaction, which is inherently atom-economical.
-
Precursor Availability: Both cyclohexene and heptafluoroisopropyl iodide are commercially available starting materials.
-
Reaction Feasibility: The radical addition of perfluoroalkyl iodides to alkenes is a well-established and reliable transformation.[6]
Forward Synthesis and Mechanistic Considerations
The forward synthesis involves the radical-initiated addition of heptafluoroisopropyl iodide to cyclohexene. This reaction proceeds via a radical chain mechanism.
Reaction Mechanism: Atom Transfer Radical Addition (ATRA)
The ATRA reaction can be initiated by various methods, including thermal initiation, photoredox catalysis, or other radical initiators.[4][7][8] The general mechanism is as follows:
-
Initiation: A radical initiator generates the heptafluoroisopropyl radical ((CF₃)₂CF•) from heptafluoroisopropyl iodide.
-
Propagation:
-
The heptafluoroisopropyl radical adds to the double bond of cyclohexene to form a transient cyclohexyl radical intermediate.
-
This radical intermediate then abstracts an iodine atom from another molecule of heptafluoroisopropyl iodide to yield the final product, this compound, and regenerate the heptafluoroisopropyl radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
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The Formation of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane: A Mechanistic and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated moieties into organic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the myriad of fluorinated groups, the heptafluoroisopropyl group stands out for its unique steric and electronic properties. This guide provides a comprehensive technical overview of the mechanism of formation for 1-Iodo-2-(heptafluoroisopropyl)cyclohexane, a valuable building block in the synthesis of complex fluorinated molecules. We will delve into the underlying free-radical mechanism, explore various initiation methods, and provide a detailed, field-proven experimental protocol.
The Core Reaction: A Free-Radical Chain Mechanism
The synthesis of this compound from cyclohexene and heptafluoroisopropyl iodide is a classic example of a free-radical addition reaction. The overall transformation is depicted below:
Overall Reaction: Cyclohexene + 2-Iodoheptafluoropropane → this compound
The reaction proceeds via a well-established chain mechanism consisting of three key stages: initiation, propagation, and termination.
Initiation: The Genesis of the Radical Species
The crucial first step is the generation of the heptafluoroisopropyl radical from its precursor, 2-iodoheptafluoropropane. This is achieved through the homolytic cleavage of the carbon-iodine (C-I) bond, which is relatively weak and susceptible to cleavage upon energy input.
There are several effective methods for initiating this process:
-
Photochemical Initiation: Exposure to ultraviolet (UV) light provides the necessary energy to break the C-I bond, generating two radical species. This is a clean and efficient method, often favored for its mild reaction conditions.[1][2][3]
-
Thermal Initiation: At elevated temperatures, the C-I bond can also undergo homolysis. However, this method may require higher temperatures, which could lead to side reactions.
-
Chemical Initiation: The use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can also trigger the reaction. These initiators decompose upon heating to produce radicals, which then initiate the chain reaction.[4]
The choice of initiation method can influence the reaction efficiency and selectivity. For the synthesis of this compound, photochemical initiation is often the preferred method due to its high efficiency and selectivity under mild conditions.
Propagation: The Chain Reaction Unfolds
Once the heptafluoroisopropyl radical is formed, it enters a self-sustaining cycle of reactions known as the propagation phase. This phase consists of two key steps:
Step 1: Radical Addition to the Alkene
The highly electrophilic heptafluoroisopropyl radical rapidly adds to the electron-rich double bond of cyclohexene. This addition is regioselective, with the radical preferentially attacking one of the sp2-hybridized carbon atoms of the double bond. The addition occurs in a manner that generates the more stable radical intermediate. In the case of cyclohexene, the addition of the bulky heptafluoroisopropyl group to one carbon of the former double bond results in the formation of a secondary alkyl radical on the adjacent carbon. This is more stable than the primary radical that would be formed if the addition occurred at the other carbon.
Step 2: Iodine Atom Transfer
The newly formed cyclohexyl radical is highly reactive and readily abstracts an iodine atom from a molecule of 2-iodoheptafluoropropane. This step accomplishes two critical things: it forms the desired product, this compound, and it regenerates a heptafluoroisopropyl radical, which can then participate in another cycle of the propagation phase. This chain reaction continues until the concentration of reactants decreases significantly or termination events become more frequent.
Termination: The End of the Chain
The radical chain reaction is eventually terminated when two radical species combine to form a stable, non-radical product. There are several possible termination steps:
-
Combination of two heptafluoroisopropyl radicals.
-
Combination of two cyclohexyl radicals.
-
Combination of a heptafluoroisopropyl radical and a cyclohexyl radical.
These termination reactions are relatively rare compared to the propagation steps as long as the concentration of the radical species is low.
Mechanistic Pathway and Stereochemistry
The free-radical addition of heptafluoroisopropyl iodide to cyclohexene exhibits a degree of stereoselectivity. The addition of the heptafluoroisopropyl radical and the iodine atom generally occurs in an anti fashion, leading to the formation of the trans isomer as the major product.[5] This is due to the steric hindrance of the bulky heptafluoroisopropyl group, which directs the subsequent iodine atom abstraction to the opposite face of the cyclohexane ring.
Experimental Protocol: A Practical Guide
This section provides a detailed, step-by-step methodology for the photochemical synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Specifications |
| Cyclohexene | Reagent grade, freshly distilled |
| 2-Iodoheptafluoropropane | 98% or higher purity |
| Dichloromethane (DCM) | Anhydrous, reagent grade |
| Photoreactor | Equipped with a UV lamp (e.g., 254 nm) |
| Round-bottom flask | Sized appropriately for the reaction scale |
| Magnetic stirrer and stir bar | |
| Condenser | |
| Separatory funnel | |
| Rotary evaporator | |
| Flash chromatography system | |
| Silica gel | For column chromatography |
| Hexane and Ethyl Acetate | HPLC grade for chromatography |
| NMR spectrometer | For product characterization |
| Mass spectrometer | For product characterization |
Reaction Setup and Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine cyclohexene (1.0 eq) and 2-iodoheptafluoropropane (1.2 eq). Dissolve the reactants in a minimal amount of anhydrous dichloromethane.
-
Photochemical Reaction: Place the flask in a photoreactor and irradiate with a UV lamp (e.g., 254 nm) at room temperature. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove any unreacted iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Characterization
The purified product should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and stereochemistry of the product.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Conclusion
The formation of this compound is a robust and efficient transformation that proceeds through a well-understood free-radical chain mechanism. By carefully selecting the initiation method and controlling the reaction conditions, high yields of the desired product can be achieved. This guide provides the fundamental knowledge and a practical experimental framework for the synthesis of this valuable fluorinated building block, empowering researchers in their efforts to develop novel and effective pharmaceuticals.
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Goering, H. L., Abell, P. I., & Aycock, B. F. (1952). The Stereochemistry of the Free Radical Addition of Hydrogen Bromide to 1-Bromocyclohexene and 1-Methylcyclohexene. Journal of the American Chemical Society, 74(14), 3588–3591. [Link]
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Pla-Quintana, A., & Bures, J. (2018). The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides with Styrenes and Phenylacetylenes. ACS Catalysis, 8(5), 3950-3956. [Link]
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Unlocking New Frontiers: A Technical Guide to the Research Applications of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Abstract
This technical guide delves into the prospective research applications of the novel fluorinated building block, 1-Iodo-2-(heptafluoroisopropyl)cyclohexane. Possessing a unique combination of a reactive secondary iodo group and a sterically demanding, electron-withdrawing heptafluoroisopropyl moiety on a cyclohexane scaffold, this compound presents a compelling platform for innovation in medicinal chemistry and materials science. We will explore its potential as a versatile precursor for introducing the heptafluoroisopropyl group into complex molecules, leveraging modern synthetic methodologies such as nickel-catalyzed cross-coupling reactions and radical-mediated additions. Furthermore, this guide will provide detailed, field-proven experimental protocols and discuss the anticipated impact of this unique structural motif on the physicochemical and biological properties of target compounds.
Introduction: A Molecule of Untapped Potential
This compound (CAS No. 4316-00-1) is a halogenated hydrocarbon featuring a cyclohexane ring substituted with an iodine atom and a heptafluoroisopropyl group on adjacent carbons.[1][2] The strategic placement of these two functionalities imparts a distinct reactivity profile and conformational behavior, making it a molecule of significant interest for synthetic chemists.
The carbon-iodine bond serves as a versatile handle for a variety of synthetic transformations, including nucleophilic substitution, elimination, and, most notably, transition metal-catalyzed cross-coupling reactions.[3][4] The adjacent heptafluoroisopropyl group, a bulky and highly electronegative substituent, exerts a profound influence on the molecule's properties.[5] In the realm of drug discovery, the incorporation of fluorinated motifs is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[6][7] The heptafluoroisopropyl group, in particular, can act as a bioisostere for larger alkyl groups, offering a unique combination of steric bulk and electronic properties.[8]
This guide will illuminate the potential of this compound as a key intermediate in the synthesis of novel pharmaceuticals and advanced materials.
Conformational Considerations: The Influence of the Heptafluoroisopropyl Group
The stereochemical outcome of reactions involving this compound is intrinsically linked to the conformational preferences of the cyclohexane ring. In 1,2-disubstituted cyclohexanes, the substituents can adopt either axial or equatorial positions, with the most stable conformation minimizing steric interactions.[3]
Given the significant steric bulk of the heptafluoroisopropyl group, it is expected to strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.[9] This preference will, in turn, influence the orientation of the adjacent iodine atom. In the cis-isomer, if the heptafluoroisopropyl group is equatorial, the iodine must be axial. Conversely, in the more stable chair conformation of the trans-isomer, both the heptafluoroisopropyl group and the iodine atom can occupy equatorial positions.[10] This conformational bias is a critical consideration for predicting and controlling the stereoselectivity of subsequent reactions.
Figure 1: Conformational preferences of cis- and trans-1-Iodo-2-(heptafluoroisopropyl)cyclohexane.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The introduction of fluorinated alkyl groups is a powerful strategy in modern drug design. The heptafluoroisopropyl moiety can significantly enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability.[11] Furthermore, the robust nature of the C-F bond can block sites of metabolism, leading to a longer in vivo half-life.[6]
Synthesis of Novel Bioactive Scaffolds via Nickel-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. Nickel-based catalytic systems have emerged as powerful tools for the coupling of unactivated secondary alkyl halides with arylboronic acids, offering a direct route to complex molecular architectures.[2][12] this compound is an ideal substrate for such transformations, allowing for the direct installation of the heptafluoroisopropyl-cyclohexyl motif onto aromatic and heteroaromatic rings.
Objective: To synthesize 1-Aryl-2-(heptafluoroisopropyl)cyclohexane derivatives.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Nickel(II) iodide (NiI₂)
-
trans-2-Aminocyclohexanol
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add NiI₂ (5 mol%) and trans-2-aminocyclohexanol (10 mol%).
-
Add the arylboronic acid (1.2 equivalents) and K₃PO₄ (3.0 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add this compound (1.0 equivalent) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Nickel(II) iodide and trans-2-aminocyclohexanol: This combination forms a highly active catalyst for the cross-coupling of secondary alkyl iodides.[2] The amino alcohol ligand is crucial for facilitating the catalytic cycle.
-
Potassium phosphate: A strong base is required for the transmetalation step of the Suzuki-Miyaura reaction.
-
Anhydrous 1,4-dioxane: An aprotic solvent is necessary to prevent the decomposition of the organometallic intermediates.
-
Inert atmosphere: Essential to prevent the oxidation of the nickel catalyst and organoboron reagents.
Figure 2: Workflow for the Nickel-Catalyzed Suzuki-Miyaura Coupling.
Radical-Mediated Addition to Alkenes for Novel Side-Chain Synthesis
Perfluoroalkyl iodides are excellent precursors for the generation of perfluoroalkyl radicals under mild conditions.[8] These radicals can readily participate in atom transfer radical addition (ATRA) reactions with alkenes, providing a powerful method for the formation of new carbon-carbon bonds and the introduction of complex fluorinated side chains.[13]
Objective: To synthesize 1-(3-iodo-2-(heptafluoroisopropyl)cyclohexyl)alkane derivatives.
Materials:
-
This compound
-
Alkene of choice (e.g., 1-octene)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and the alkene (1.5 equivalents) in anhydrous toluene.
-
Degas the solution by bubbling with nitrogen or argon for 15 minutes.
-
Add AIBN (0.1 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-8 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
AIBN: A common and reliable thermal initiator for radical reactions.
-
Anhydrous toluene: A suitable solvent that is relatively inert to radical conditions.
-
Degassing: Removal of oxygen is critical as it can quench radical intermediates.
Sources
- 1. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. m.youtube.com [m.youtube.com]
- 5. Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Emergent Role of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane in Advanced Fluorinated Chemistry: A Technical Guide
Introduction: A Novel Building Block for Fluorine Chemistry
In the ever-evolving landscape of synthetic chemistry, the strategic incorporation of fluorine atoms into organic molecules continues to be a paramount strategy for modulating chemical and physical properties. This is particularly true in the realms of drug discovery, materials science, and agrochemicals, where the introduction of fluorinated moieties can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3][4] Within this context, we introduce "1-Iodo-2-(heptafluoroisopropyl)cyclohexane," a molecule poised to be a versatile and powerful building block in the synthesis of complex fluorinated structures. This technical guide will provide an in-depth exploration of its synthesis, reactivity, and potential applications, offering researchers and drug development professionals a comprehensive understanding of its utility.
The unique architecture of this compound, featuring a bulky, electron-withdrawing heptafluoroisopropyl group vicinal to a reactive iodine atom on a conformationally defined cyclohexane scaffold, presents a compelling platform for synthetic innovation. The C-I bond serves as a latent source of the "(heptafluoroisopropyl)cyclohexyl" radical, a key intermediate for forging new carbon-carbon and carbon-heteroatom bonds. This guide will illuminate the pathways to harness this reactivity, paving the way for the next generation of fluorinated molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 4316-00-1 | [5] |
| Molecular Formula | C₉H₁₀F₇I | [5] |
| Molecular Weight | 378.07 g/mol | [5] |
| Boiling Point | 76-80 °C @ 8 mmHg | [5] |
Synthesis and Stereochemistry: A Radical Approach
The most direct and logical synthetic route to this compound is the free radical addition of heptafluoroisopropyl iodide to cyclohexene.[6] This reaction is typically initiated by photochemical means (UV irradiation) or through the use of a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Experimental Protocol: Synthesis of this compound
The following protocol is a generalized procedure based on known radical additions of perfluoroalkyl iodides to alkenes.[6][7][8]
-
Reaction Setup: A quartz reaction vessel is charged with cyclohexene (1.0 eq.) and heptafluoroisopropyl iodide (1.2 eq.) in a suitable solvent such as perfluorohexane or a fluorinated aromatic solvent. The solution is degassed with an inert gas (e.g., argon or nitrogen) for 30 minutes to remove dissolved oxygen, which can interfere with radical reactions.
-
Initiation:
-
Photochemical Initiation: The reaction vessel is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (typically 20-40 °C).
-
Chemical Initiation: A radical initiator such as AIBN (0.1 eq.) is added to the reaction mixture, which is then heated to the decomposition temperature of the initiator (around 80 °C for AIBN).
-
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy by observing the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any remaining volatile starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a mixture of diastereomers.
Stereochemical Considerations
The radical addition to cyclohexene is expected to proceed through a chair-like transition state, leading to a mixture of cis and trans diastereomers.[9][10][11] The addition of the heptafluoroisopropyl radical to the double bond will generate a cyclohexyl radical intermediate. Subsequent trapping of this radical by an iodine atom from another molecule of heptafluoroisopropyl iodide will determine the final stereochemistry. Generally, radical additions to cyclohexenes favor the formation of the trans (diaxial addition) product due to steric and stereoelectronic effects. However, the formation of the cis isomer is also expected, and the diastereomeric ratio may be influenced by reaction conditions such as temperature and the nature of the initiator.
Core Reactivity: A Gateway to Fluorinated Cyclohexanes
The primary role of this compound in fluorinated chemistry is as a precursor to the 2-(heptafluoroisopropyl)cyclohexyl radical. The carbon-iodine bond is relatively weak and can be cleaved homolytically under various conditions to generate this key radical intermediate.
Generation of the 2-(Heptafluoroisopropyl)cyclohexyl Radical
Several methods can be employed to generate the desired radical:
-
Tin-Based Reagents: Tri-n-butyltin hydride (Bu₃SnH) is a classic reagent for the reduction of alkyl halides via a radical chain mechanism. In the presence of a radical initiator (e.g., AIBN), Bu₃SnH will abstract the iodine atom from this compound to form the corresponding cyclohexyl radical.
-
Photochemical Cleavage: Direct photolysis of the C-I bond with UV light can also lead to the formation of the radical pair.
-
Reductive Cleavage with Metals: Metals such as zinc or samarium(II) iodide can be used to reductively cleave the C-I bond, generating the radical anion which can then participate in subsequent reactions.
Reactions of the 2-(Heptafluoroisopropyl)cyclohexyl Radical
Once generated, this radical can undergo a variety of transformations, making it a valuable intermediate for the synthesis of more complex molecules:
-
Addition to Unsaturated Systems: The radical can add to alkenes, alkynes, and other unsaturated functional groups to form new carbon-carbon bonds. This allows for the introduction of the fluorinated cyclohexane motif into a wide range of molecular scaffolds.
-
Atom Transfer Radical Addition (ATRA): In the presence of a suitable trapping agent, the radical can participate in ATRA reactions. For example, reaction with another molecule of the starting iodide can lead to telomerization products.
-
Cyclization Reactions: If the radical is generated in a molecule containing a suitably positioned unsaturated group, intramolecular cyclization can occur, leading to the formation of polycyclic fluorinated compounds.
Potential Applications in Drug Discovery and Materials Science
While specific applications of this compound have yet to be extensively reported, its structural features suggest significant potential in several areas of chemical research.
In Medicinal Chemistry
The incorporation of fluorinated groups is a well-established strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[1][2][3][4] The heptafluoroisopropyl group, in particular, is known for its high lipophilicity and steric bulk. The cyclohexane scaffold provides a three-dimensional framework that can be used to orient pharmacophoric groups in a specific spatial arrangement. Therefore, this compound could serve as a key building block for the synthesis of novel therapeutic agents with improved pharmacokinetic profiles.[5]
In Materials Science
Per- and polyfluoroalkyl substances (PFAS) are known for their unique properties, including high thermal and chemical stability, and both hydrophobic and oleophobic characteristics.[12] These properties make them suitable for a wide range of applications, such as in the formulation of surfactants, coatings, and advanced polymers. The introduction of the 2-(heptafluoroisopropyl)cyclohexyl moiety into polymers or onto surfaces could impart these desirable properties, leading to the development of new materials with enhanced performance.
Spectroscopic Characterization: A Predictive Overview
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of the cyclohexane ring. The protons on the cyclohexane ring will appear as a series of broad multiplets in the upfield region (typically 1.0-2.5 ppm). The protons on the carbons bearing the iodine and the heptafluoroisopropyl group (H-1 and H-2) will be shifted downfield due to the electron-withdrawing effects of the substituents and will likely appear as complex multiplets due to coupling with each other and with adjacent methylene protons. The exact chemical shifts and coupling constants will be dependent on the diastereomer (cis or trans) and the preferred chair conformation of the cyclohexane ring.[16][17]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbons of the cyclohexane ring. The carbons directly attached to the iodine and the heptafluoroisopropyl group will be significantly shifted. The carbon bearing the iodine atom is expected to be in the range of 20-40 ppm, while the carbon attached to the heptafluoroisopropyl group will be further downfield. The carbons of the heptafluoroisopropyl group will exhibit characteristic splitting patterns due to C-F coupling.
¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for the characterization of fluorinated compounds.[18][19][20][21] The heptafluoroisopropyl group will give rise to two distinct signals in the ¹⁹F NMR spectrum: a septet for the single fluorine atom on the tertiary carbon and a doublet for the six equivalent fluorine atoms of the two CF₃ groups. The chemical shifts will be in the characteristic range for perfluoroalkyl groups, and the coupling constant between the two types of fluorine atoms (JFF) will be readily observable.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the synthesis of advanced fluorinated molecules. Its synthesis via the radical addition of heptafluoroisopropyl iodide to cyclohexene is a plausible and scalable route. The core utility of this compound lies in its ability to serve as a precursor to the 2-(heptafluoroisopropyl)cyclohexyl radical, a versatile intermediate for the construction of complex molecular architectures. While its direct applications are still emerging, the unique combination of a bulky, electron-withdrawing fluorinated group on a conformationally defined cyclohexane scaffold suggests significant potential in the fields of medicinal chemistry and materials science. Further research into the synthesis, reactivity, and applications of this intriguing molecule is warranted and is expected to open new avenues in the ever-expanding world of fluorine chemistry.
References
-
The Stereoselectivity of Addition of Benzoyloxyl Radicals to Cyclohexenes. RSC Publishing. [Link]
-
The Stereochemistry of Radical Additions. II. The Radical and Ionic Addition of Hydrogen Bromide to 1-Bromocyclohexene and 1-Chl. Journal of the American Chemical Society. [Link]
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Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. [Link]
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This compound | 4316-00-1. INDOFINE Chemical Company. [Link]
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Electrophilic addition to alkenes can produce stereoisomers. ChemTube3D. [Link]
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Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. PubMed. [Link]
-
The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. ResearchGate. [Link]
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1-Iodo-2-(perfluoroalkyl)cycloalkanes by the Free Radical Addition of Iodoperfluoroalkanes to Cyclohexane and Cyclopentene. The Journal of Organic Chemistry. [Link]
-
Stereoelectronic and inductive effects on 1 H and 13 C NMR chemical shifts of some cis‐1,3‐disubstituted cyclohexanes. Sci-Hub. [Link]
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1-HEPTAFLUOROPROPYLISOQUINOLINE - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
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The Stereochemistry of Alkene Addition Reactions. Chemistry Steps. [Link]
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Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]
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4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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19Flourine NMR. University of Ottawa. [Link]
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Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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53 Free Radical Addition Reactions of Alkenes | B. Pharm 2nd semester Orgainic Chemistry. YouTube. [Link]
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The role of fluorine in medicinal chemistry. PubMed. [Link]
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Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry. [Link]
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Free-radical addition. Wikipedia. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
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Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. ChemAnalyst. [Link]
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Free radical addition to olefins. Part 8.—Addition of n-heptafluoropropyl radicals to fluoro-ethylenes. Sci-Hub. [Link]
- Cyclohexane compounds.
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ChemInform Abstract: Syntheses with Perfluoroalkyl Radicals from Perfluoroalkyl Iodides. A Rapid Survey of Synthetic Possibilities with Emphasis on Practical Applications. Part 1. Alkenes, Alkynes, and Allylic Compounds. ResearchGate. [Link]
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Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. Royal Society of Chemistry. [Link]
-
[2 + 2] photocycloaddition. De Gruyter. [Link]
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Compositions comprising an RNA polymerase inhibitor and cyclodextrin for treating viral infections. PubChem. [Link]
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- Method for preparing 1,2-cyclohexanediol through oxidation of cyclohexene.
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Methodological & Application
Application Notes and Protocols: 1-Iodo-2-(heptafluoroisopropyl)cyclohexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Fluorinated Cyclohexane Building Block for Novel Synthesis
The strategic incorporation of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 1-Iodo-2-(heptafluoroisopropyl)cyclohexane emerges as a valuable synthetic intermediate, combining the conformational rigidity of a cyclohexane scaffold with the potent radical-generating capacity of a perfluoroalkyl iodide.[1][2] This document provides a detailed guide to the synthesis and potential applications of this reagent, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors. While specific literature on this exact compound is limited, the protocols and mechanisms described herein are based on well-established principles of perfluoroalkyl iodide chemistry.[3][4][5]
The cyclohexane ring provides a three-dimensional framework that can be crucial for optimizing interactions with biological targets.[2] The vicinal arrangement of the iodo and heptafluoroisopropyl groups on this scaffold allows for the introduction of the heptafluoroisopropyl radical adjacent to a reactive iodine handle, opening doors to a variety of subsequent transformations.
Physicochemical Properties
A clear understanding of a reagent's physical properties is paramount for its effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 4316-00-1 | [1][3] |
| Molecular Formula | C₉H₁₀F₇I | [1][3] |
| Molecular Weight | 378.07 g/mol | [1][3] |
| Appearance | Colorless liquid (inferred) | |
| Boiling Point | 76-80 °C at 8 mmHg | [5] |
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound can be envisaged through the radical addition of heptafluoroisopropyl iodide to cyclohexene. This reaction is typically initiated by photochemical means or with a radical initiator.
Conceptual Workflow for Synthesis
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
Cyclohexene
-
Heptafluoroisopropyl iodide
-
Azobisisobutyronitrile (AIBN) or a UV photoreactor
-
Anhydrous toluene
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, septa, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add cyclohexene (1.2 equivalents) and anhydrous toluene.
-
Degassing: Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical reactions.
-
Addition of Reagents: Under an inert atmosphere (argon or nitrogen), add heptafluoroisopropyl iodide (1.0 equivalent) to the stirred solution.
-
Initiation:
-
Thermal Initiation: Add AIBN (0.1 equivalents) to the reaction mixture. Heat the mixture to 80-90 °C and monitor the reaction progress by GC-MS.
-
Photochemical Initiation: If using a photoreactor, irradiate the mixture with UV light (e.g., 254 nm) at room temperature.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a mixture of cis and trans isomers.
Causality Behind Experimental Choices:
-
Degassing: The removal of oxygen is critical as O₂ is a radical scavenger and can lead to unwanted side reactions and lower yields.
-
Inert Atmosphere: Prevents the formation of peroxides and other oxygenated byproducts.
-
Initiator: AIBN is a common thermal radical initiator that decomposes at a predictable rate. UV light provides an alternative, often milder, method for generating radicals.[4]
-
Sodium Thiosulfate Wash: Effectively quenches and removes any unreacted iodine and I₂ formed during the reaction.
Applications in Organic Synthesis: Harnessing the Heptafluoroisopropyl Radical
This compound is an excellent precursor to the highly reactive heptafluoroisopropyl radical. This radical can participate in a variety of transformations, primarily addition reactions to unsaturated systems.[1][5]
Application 1: Radical Addition to Alkenes and Alkynes
The heptafluoroisopropyl radical generated from this compound can add across double and triple bonds, leading to the formation of more complex fluorinated molecules.[4]
Sources
Application Notes and Protocols: 1-Iodo-2-(heptafluoroisopropyl)cyclohexane as a Precursor to a Novel Fluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the utilization of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane as a precursor for a potent, site-selective fluorinating agent. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Quest for Advanced Fluorinating Reagents
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] While numerous fluorinating agents exist, the development of novel reagents that offer unique reactivity, selectivity, and milder reaction conditions remains a significant pursuit.
Hypervalent iodine reagents have emerged as a powerful class of compounds in organic synthesis, lauded for their mild reaction conditions and environmentally benign nature.[1] This document outlines the application of this compound as a readily accessible precursor to a hypervalent iodine(III) fluoride reagent, unlocking its potential for advanced fluorination strategies. The presence of the bulky and electron-withdrawing heptafluoroisopropyl group is anticipated to modulate the reactivity and selectivity of the derived fluorinating agent.
Principle of Operation: From Alkyl Iodide to Hypervalent Iodine(III) Fluoride
The core concept involves the in situ or stepwise oxidation of the iodine center in this compound from its monovalent state to a hypervalent iodine(III) state, with fluoride as a ligand. This transformation converts the relatively unreactive alkyl iodide into a highly reactive electrophilic fluorinating species.
There are established methods for the synthesis of (difluoroiodo)arenes, which typically involve either the direct fluorination of an iodoarene or a ligand exchange from another hypervalent iodine compound.[2][3] By analogy, we propose the oxidation of this compound in the presence of a fluoride source to generate the active fluorinating agent, (1,1-difluoro-λ³-iodanyl)-2-(heptafluoroisopropyl)cyclohexane.
Figure 1: Conceptual workflow for the generation and application of the hypervalent iodine(III) fluorinating agent derived from this compound.
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Hypervalent iodine reagents are oxidizing agents and should be handled with care.
-
Fluoride sources such as HF-Pyridine are corrosive and toxic. Handle with extreme caution and follow established safety protocols for working with hydrogen fluoride.
Protocol 1: Synthesis of the Hypervalent Iodine(III) Fluoride Reagent
This protocol describes the preparation of the active fluorinating agent, (1,1-difluoro-λ³-iodanyl)-2-(heptafluoroisopropyl)cyclohexane.
Materials:
-
m-Chloroperoxybenzoic acid (m-CPBA) or Oxone
-
Hydrogen fluoride-pyridine complex (HF-Pyridine) or Cesium Fluoride (CsF)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (0.1 M) under an inert atmosphere at 0 °C, add m-CPBA (2.2 equiv.) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add HF-Pyridine (5.0 equiv.) to the reaction mixture. Caution: HF-Pyridine is highly corrosive.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
The resulting solution contains the active hypervalent iodine(III) fluoride reagent and can be used directly in subsequent fluorination reactions. Alternatively, for isolation, proceed with a carefully controlled aqueous work-up and purification by recrystallization from a suitable solvent system (e.g., pentane/dichloromethane).
Protocol 2: General Procedure for the Fluorination of a β-Ketoester
This protocol outlines a typical application of the in situ generated fluorinating agent for the α-fluorination of a β-ketoester.
Materials:
-
Solution of the hypervalent iodine(III) fluoride reagent from Protocol 1
-
β-Ketoester (e.g., ethyl 2-phenylacetoacetate)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of the β-ketoester (1.0 equiv.) in anhydrous acetonitrile (0.2 M) under an inert atmosphere, add the freshly prepared solution of the hypervalent iodine(III) fluoride reagent (1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to reduce any unreacted hypervalent iodine species.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired α-fluorinated β-ketoester.
Data Presentation: Expected Outcomes
The following table summarizes the expected yields for the α-fluorination of various β-ketoesters using the in situ generated fluorinating agent, based on literature precedents for similar hypervalent iodine(III) fluorides.
| Entry | Substrate (β-Ketoester) | Product | Expected Yield (%) |
| 1 | Ethyl 2-phenylacetoacetate | Ethyl 2-fluoro-2-phenylacetoacetate | 85-95 |
| 2 | Ethyl 2-cyclohexanoylacetate | Ethyl 2-fluoro-2-cyclohexanoylacetate | 80-90 |
| 3 | Dibenzoylmethane | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 75-85 |
| 4 | Ethyl benzoylacetate | Ethyl 2-fluoro-2-benzoylacetate | 88-98 |
Mechanistic Insights
The fluorination of a β-ketoester with a hypervalent iodine(III) fluoride reagent is believed to proceed through an initial enolization of the substrate, followed by coordination to the iodine center. Subsequent reductive elimination from the hypervalent iodine species results in the formation of the C-F bond and the reduced iodine byproduct.
Figure 2: Plausible reaction mechanism for the α-fluorination of a β-ketoester using the hypervalent iodine(III) fluoride reagent.
Conclusion and Future Outlook
This compound serves as a promising and accessible precursor to a novel hypervalent iodine(III) fluorinating agent. The methodologies presented here provide a solid foundation for researchers to explore the reactivity of this reagent in a variety of fluorination reactions. The unique steric and electronic properties imparted by the 2-(heptafluoroisopropyl)cyclohexyl group may lead to new selectivities and applications in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries. Further studies are encouraged to fully elucidate the scope and limitations of this promising new reagent.
References
-
Wikipedia. Perfluoroalkyl iodide. [Link]
- Balzer, J., Tost, M., & Gulder, T. (2026). 10 Reactions with Fluorinated Cyclic Hypervalent Iodine Reagents. In Hypervalent Halogens in Organic Synthesis. Georg Thieme Verlag KG.
- Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.
- Sakthivel, K., et al. (2022). Recent progress in hypervalent iodine-mediated fluorination of organic compounds. Arkivoc, 2022(7), 138-165.
- Gilmour, R. (2016). Hypervalent iodine(iii) fluorinations of alkenes and diazo compounds: new opportunities in fluorination chemistry. Chemical Society Reviews, 45(15), 4136-4147.
- Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PubMed Central.
- Xu, P., et al. (2018). Hypervalent-iodine(III)-mediated oxidative fluorination of alkylsilanes with fluoride ions.
- Zagulyaeva, A. A., Yusubov, M. S., & Zhdankin, V. V. (2010). The use of oxone in trifluoroacetic acid enables a general and convenient synthesis of [bis(trifluoroacetoxy)iodo]arenes at room temperature. The Journal of Organic Chemistry, 75(6), 2119-2122.
- Brace, N. O. (1999). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry, 96(2), 101-127.
- Togni, A. (2017).
- Pitts, C. R., et al. (2018). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride.
- Paleta, O., et al. (2004). Fluorinated Epoxides. Part 6. Chemoselectivity in the Preparation of 2-[(Heptafluoroisopropyl)methyl]oxirane from Iodoacetate and Iodohydrin Precursors. Journal of Fluorine Chemistry, 125(11), 1641-1648.
- Stuart, A. M., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 20, 1234-1241.
- Dasgupta, A., & Olofsson, B. (2021). Reactions promoted by hypervalent iodine reagents and boron Lewis acids. Organic & Biomolecular Chemistry, 19(20), 4411-4427.
- Stuart, A. M., et al. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. PubMed Central.
- Ausimont S.P.A. (1996). Process for the preparation of perfluoroalkyl iodide.
- Bume, A. V., & Zhdankin, V. V. (2019). Hypervalent-iodine(III)-mediated oxidative fluorination of alkylsilanes with fluoride ions.
- Zahn, D., et al. (2024). Perfluoroalkyl acid precursor or weakly fluorinated organic compound? A proof of concept for oxidative fractionation of PFAS and. Environmental Science & Technology, 58(41), 18635-18644.
- Stone, H., & Shechter, H. (1951). Iodocyclohexane. Organic Syntheses, 31, 66.
- Nair, H. K., & Burton, D. J. (1993). Notes - Preparation of Fluoroalkyl Iodides from Fluorinated Acid Chlorides. The Journal of Organic Chemistry, 58(2), 478-479.
-
INDOFINE Chemical Company. This compound. [Link]
Sources
Application Notes & Protocols: 1-Iodo-2-(heptafluoroisopropyl)cyclohexane in Radical Reactions
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: A Guide to the Application of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane as a Key Radical Precursor
Introduction: The Strategic Value of the Heptafluoroisopropyl Moiety
The incorporation of fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The heptafluoroisopropyl group, -CF(CF₃)₂, is particularly valued for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced drug efficacy and improved pharmacokinetic profiles.[1][3][4][5]
This compound serves as a powerful and versatile precursor for the generation of the heptafluoroisopropyl radical.[6] The relative weakness of its carbon-iodine (C-I) bond allows for predictable homolytic cleavage under mild conditions, initiating a cascade of synthetically useful transformations.[7][8] This guide provides an in-depth exploration of this reagent, detailing the fundamental principles of radical generation and providing actionable protocols for its application in key radical-mediated reactions.
Physicochemical Data and Handling
A summary of the key properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 4316-00-1 | [9][10] |
| Molecular Formula | C₉H₁₀F₇I | [9][10] |
| Molecular Weight | 378.07 g/mol | [9][10] |
| Appearance | Liquid | N/A |
| Boiling Point | 76-80 °C | [10] |
Safety & Handling:
-
Handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The C-I bond is sensitive to light; store the reagent in an amber bottle or protect it from light to prevent premature decomposition.[7][8]
-
Radical reactions are often sensitive to atmospheric oxygen. It is crucial to degas solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) during the reaction setup and execution.
The Core Principle: Generating the Heptafluoroisopropyl Radical
The synthetic utility of this compound is predicated on the facile homolytic cleavage of the C–I bond. This process generates the highly reactive heptafluoroisopropyl radical (•CF(CF₃)₂) and an iodine radical (I•), which can then participate in subsequent chemical transformations.[11]
Several methods can be employed to initiate this bond cleavage, offering flexibility to suit various substrates and reaction conditions.
-
Photochemical Activation: This is one of the most common and mildest methods. Irradiation with visible light (e.g., blue LEDs) or UV light provides the energy required for C-I bond homolysis.[6][7][8][12] This approach avoids the need for high temperatures, preserving sensitive functional groups.
-
Radical Initiators: Classical radical initiators such as triethylborane (Et₃B) or azobisisobutyronitrile (AIBN) can be used to initiate a radical chain reaction.[13][14] Et₃B, in particular, is effective even at room temperature in the presence of trace oxygen.[14]
-
Photoredox Catalysis: Transition metal photocatalysts (e.g., Iridium or Ruthenium complexes) can mediate the generation of the perfluoroalkyl radical via a single-electron transfer (SET) mechanism.[15]
-
Electron-Donor-Acceptor (EDA) Complex Formation: Simple amines or inorganic bases (e.g., tBuONa, KOH) can form an EDA complex with the perfluoroalkyl iodide.[6][7][8] Upon photoirradiation, this complex facilitates the homolytic cleavage of the C-I bond under exceptionally mild conditions.[7][8]
Caption: General pathway for radical generation and reaction.
Application Protocol 1: Radical Addition to Alkenes
The addition of perfluoroalkyl radicals across carbon-carbon double bonds is a robust and high-yield method for synthesizing complex fluorinated molecules. The reaction proceeds via a radical chain mechanism where the heptafluoroisopropyl radical adds to the alkene, and the resulting carbon-centered radical abstracts an iodine atom from a starting iodide molecule to propagate the chain.[7][13]
Detailed Protocol: Photoinitiated Addition to 1-Octene
This protocol describes the addition of the heptafluoroisopropyl group to a terminal alkene under visible light irradiation.
Materials:
-
This compound (1.0 mmol, 378 mg)
-
1-Octene (1.5 mmol, 168 mg, 0.23 mL)
-
Acetonitrile (CH₃CN), 5 mL
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (450 nm)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol).
-
Solvent and Reagent Addition: Add 5 mL of degassed acetonitrile, followed by 1-octene (1.5 mmol). Degassing can be achieved by bubbling argon through the solvent for 15-20 minutes.
-
Initiation: Place the flask approximately 5 cm from a blue LED light source and begin vigorous stirring. A small cooling fan may be used to maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of hexane and purify by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the 1,2-addition product.
Caption: Workflow for the photoinitiated radical addition to an alkene.
Application Protocol 2: Tandem Radical Addition-Cyclization
Radical cyclization is a powerful strategy for constructing five- and six-membered rings.[16] A tandem reaction can be designed where the heptafluoroisopropyl radical first adds to an unactivated alkene, and the resulting radical intermediate undergoes an intramolecular cyclization onto a second tethered π-system.[17][18] This approach rapidly builds molecular complexity.
Detailed Protocol: Addition-Cyclization of a 1,6-Diene
This protocol outlines the cyclization of N,N-diallylaniline initiated by the heptafluoroisopropyl radical.
Materials:
-
This compound (1.0 mmol, 378 mg)
-
N,N-diallylaniline (1.2 mmol, 189 mg, 0.20 mL)
-
Triethylborane (Et₃B), 1.0 M solution in hexanes (0.2 mL, 0.2 mmol)
-
Toluene, 10 mL
-
Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and N,N-diallylaniline (1.2 mmol).
-
Solvent Addition: Add 10 mL of degassed toluene.
-
Initiation: Slowly add triethylborane (0.2 mmol) dropwise to the stirred solution at room temperature. A slight exotherm may be observed. Note: A syringe pump is recommended for slow addition.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 4-8 hours. Monitor by TLC or GC-MS.
-
Workup: Quench the reaction by opening the flask to the air for 15 minutes (this oxidizes any remaining Et₃B). Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the cyclized product.
Caption: Mechanism of the tandem radical addition-cyclization reaction.
Concluding Remarks
This compound is a highly effective reagent for introducing the synthetically valuable heptafluoroisopropyl moiety into a diverse range of organic scaffolds. Its utility stems from the predictable and mild generation of the corresponding radical, which can be harnessed in powerful transformations including additions to unsaturated bonds and complex cyclization cascades. The protocols outlined here provide a solid foundation for researchers to explore and leverage the unique reactivity of this reagent in the pursuit of novel chemical entities for pharmaceutical and materials science applications.
References
-
Wang, Y., Cao, Z., He, Q., Huang, X., Liu, J., Neumann, H., Chen, G., & Beller, M. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(7), 1732–1741. [Link]
-
Wang, Y., Cao, Z., He, Q., Huang, X., Liu, J., Neumann, H., Chen, G., & Beller, M. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. PMC - NIH. [Link]
-
ResearchGate. (2021). Radical cyclization reaction of iodine containing fluoroolefines. [Link]
-
Wikipedia. (n.d.). Perfluoroalkyl iodide. [Link]
-
SciSpace. (n.d.). Radical Fluoroalkylation Reactions. [Link]
-
ResearchGate. (n.d.). Evidence of a radical mechanism. [Link]
-
Prchalová, E., Štěpánek, O., Smrček, S., & Kotora, M. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry, 6(10), 1201–1229. [Link]
-
Buchwald, S. L., & Carrow, B. P. (2011). Copper Mediated Fluorination of Aryl Iodides. PMC - NIH. [Link]
-
ACS Publications. (n.d.). Cyclization Reactions of Perfluoroalkyl-Substituted Radicals. The Journal of Organic Chemistry. [Link]
-
Department of Organic Chemistry. (n.d.). Medicinal applications of perfluoroalkylated chain-containing compounds. [Link]
-
Norton, J. R., & Tcyrulnikov, S. (2018). Catalysis of Radical Cyclizations from Alkyl Iodides under H2: Evidence for Electron Transfer from [CpV(CO)3H]−. Journal of the American Chemical Society, 140(13), 4512–4516. [Link]
-
RSC Publishing. (2023). Practical heptafluoroisopropylation of nitrogen-containing (hetero)aromatics under visible light. [Link]
-
ResearchGate. (2014). Medicinal Applications of Perfluoroalkylated Chain-Containing Compounds. [Link]
-
Filo. (n.d.). Can we prepare alkyl fluorides and alkyl iodides from free radicals. [Link]
-
INDOFINE Chemical Company. (n.d.). This compound. [Link]
-
INDOFINE Chemical Company. (n.d.). (E/Z)-1-IODO-2-(HEPTAFLUOROPROPYL)CYCLOHEXANE. [Link]
-
Zhu, W., Ni, C., Wang, J., & Hu, J. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5845–5859. [Link]
-
MDPI. (2022). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. [Link]
-
Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ChemMedChem, 17(7), e202100656. [Link]
-
Haszeldine, R. N., & Tipping, A. E. (1972). Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene. Journal of the Chemical Society, Perkin Transactions 1, 1241-1248. [Link]
Sources
- 1. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal applications of perfluoroalkylated chain-containing compounds | Department of Organic Chemistry [orgchem.natur.cuni.cz]
- 4. researchgate.net [researchgate.net]
- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Can we prepare alkyl fluorides and alkyl iodides from free radicals | Filo [askfilo.com]
- 12. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]
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- 16. Catalysis of Radical Cyclizations from Alkyl Iodides under H2: Evidence for Electron Transfer from [CpV(CO)3H]<sup/> - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Guide to the Stereoselective Elimination of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for performing the base-induced elimination reaction on 1-Iodo-2-(heptafluoroisopropyl)cyclohexane. The focus is on understanding and controlling the stereochemical and regiochemical outcomes of the reaction, which are critical for the synthesis of specifically substituted fluorinated cyclohexenes. These products are valuable intermediates in the fields of agrochemistry and medicinal chemistry.[1] This guide delves into the mechanistic underpinnings of the E2 elimination pathway in substituted cyclohexane systems, provides detailed experimental protocols, and offers insights into reaction optimization and troubleshooting.
Mechanistic Principles & Stereochemical Control
The elimination of a leaving group and a β-hydrogen to form an alkene is a cornerstone of organic synthesis. In the case of this compound, the reaction proceeds almost exclusively through a bimolecular elimination (E2) mechanism when a strong base is employed.[2] The success and outcome of this reaction are not merely dependent on the reagents but are fundamentally governed by the three-dimensional arrangement of the atoms in the cyclohexane ring.
The Anti-Periplanar Imperative
The E2 mechanism is a concerted, single-step process where the base removes a proton, and the leaving group departs simultaneously. For this to occur efficiently, the orbitals of the C-H bond being broken and the C-I bond being broken must be aligned to allow for the formation of the new π-bond.[3] This optimal alignment is known as an anti-periplanar (or anti-coplanar) geometry, where the hydrogen and the iodine leaving group are in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°.[3][4][5]
In a cyclohexane chair conformation, this geometric requirement translates to a strict rule: both the β-hydrogen and the leaving group (Iodine) must occupy axial positions .[6][7][8] This diaxial arrangement is the single most important factor determining which product can be formed.
Conformational Analysis: The Key to Predictability
The significant steric bulk of the heptafluoroisopropyl group dictates the conformational equilibrium of the cyclohexane ring. This group will overwhelmingly prefer to reside in the more spacious equatorial position to minimize steric strain.[6][8] This conformational locking has profound implications for the reactivity of the cis and trans isomers of the starting material.
-
trans-1-Iodo-2-(heptafluoroisopropyl)cyclohexane:
-
More Stable Conformer: The heptafluoroisopropyl group is equatorial, forcing the iodine atom into an axial position (trans-diaxial). This is the reactive conformation. The β-hydrogen at C6 is also axial and anti-periplanar to the iodine. The β-hydrogen at C2 is equatorial and cannot participate in the E2 reaction.
-
Outcome: Elimination is possible and is expected to proceed readily to form 3-(heptafluoroisopropyl)cyclohex-1-ene .
-
-
cis-1-Iodo-2-(heptafluoroisopropyl)cyclohexane:
-
More Stable Conformer: Both the heptafluoroisopropyl group and the iodine atom are in equatorial positions. In this conformation, there are no β-hydrogens anti-periplanar to the iodine. Therefore, this conformer is unreactive towards E2 elimination.[8]
-
Less Stable Conformer: To undergo elimination, the ring must flip to a much less stable conformation where both bulky groups are forced into axial positions. This presents a significant energy barrier.[7]
-
Outcome: The reaction is expected to be significantly slower than with the trans isomer.[7][9] If the reaction does proceed, it would yield 1-(heptafluoroisopropyl)cyclohex-1-ene , the more substituted (Zaitsev) product. However, substitution (SN2) may become a competitive pathway due to the slow rate of elimination.
-
Caption: Logical flow for predicting E2 elimination products based on stereoisomer conformation.
Optimizing Reaction Conditions
Several factors can be adjusted to maximize the yield of the desired alkene and minimize side reactions.
| Parameter | Choice & Rationale |
| Base | Strength: A strong base is required to facilitate the E2 mechanism. Alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are common.[8] Steric Hindrance: For this substrate, stereoelectronics, not sterics, will likely dictate the major product. However, a bulky base like KOtBu is generally preferred as it is less nucleophilic, reducing the risk of competing SN2 substitution reactions.[5] |
| Solvent | A solvent that can dissolve the base and substrate is necessary. For KOtBu, polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are excellent choices. For NaOEt, the corresponding alcohol (Ethanol) is typically used to avoid transesterification, though this can increase the rate of SN2 side reactions. |
| Temperature | Elimination reactions are entropically favored over substitution reactions. Therefore, applying heat generally increases the yield of the alkene product.[10] Reactions are often run at the reflux temperature of the chosen solvent. |
| Concentration | Since the E2 reaction is bimolecular, the rate depends on the concentration of both the substrate and the base. Typical concentrations range from 0.1 M to 1.0 M. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkoxide bases are corrosive and moisture-sensitive.
Protocol A: Elimination using Potassium tert-Butoxide (KOtBu) in THF
This protocol uses a strong, bulky, non-nucleophilic base to favor elimination and is the recommended starting point, especially for the reactive trans-isomer.
Materials:
-
trans- or cis-1-Iodo-2-(heptafluoroisopropyl)cyclohexane (1.0 mmol)
-
Potassium tert-butoxide (KOtBu, 1.5 mmol, 1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flask and condenser under an inert atmosphere (Argon or Nitrogen). Flame-dry the glassware before use to remove any moisture.
-
Reagent Addition: To the flask, add this compound (1.0 mmol) and a magnetic stir bar. Dissolve the substrate in anhydrous THF (10 mL).
-
Base Addition: Carefully add potassium tert-butoxide (1.5 mmol) to the stirring solution at room temperature. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: After the reaction is complete (or after 4 hours), cool the flask to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure alkene product.
Protocol B: Elimination using Sodium Ethoxide (NaOEt) in Ethanol
This protocol uses a less bulky, more nucleophilic base. It may be attempted for the less reactive cis-isomer but carries a higher risk of producing SN2 byproducts.
Materials:
-
trans- or cis-1-Iodo-2-(heptafluoroisopropyl)cyclohexane (1.0 mmol)
-
Sodium ethoxide (NaOEt, 1.5 mmol, 1.5 eq.)
-
Anhydrous Ethanol (10 mL)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a 50 mL round-bottom flask with a reflux condenser and magnetic stirrer. An inert atmosphere is recommended but less critical than with KOtBu/THF.
-
Reagent Addition: Dissolve sodium ethoxide (1.5 mmol) in anhydrous ethanol (10 mL) in the flask. Add the this compound (1.0 mmol) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-8 hours. Monitor the reaction progress.
-
Work-up: Cool the reaction to room temperature. Remove most of the ethanol via rotary evaporation. Add deionized water (20 mL) to the residue.
-
Extraction: Transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying & Concentration: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Expected Outcomes & Data Summary
The choice of starting isomer is the most critical variable. The following table summarizes the predicted outcomes.
| Starting Isomer | Protocol | Major Product | Expected Yield | Key Considerations |
| trans | Protocol A (KOtBu) | 3-(Heptafluoroisopropyl)cyclohex-1-ene | Good to Excellent | Fast reaction due to pre-existing diaxial alignment. |
| trans | Protocol B (NaOEt) | 3-(Heptafluoroisopropyl)cyclohex-1-ene | Moderate to Good | Potential for minor SN2 byproduct (ethoxy-substituted). |
| cis | Protocol A (KOtBu) | 1-(Heptafluoroisopropyl)cyclohex-1-ene | Low to Moderate | Very slow reaction. Requires forcing conditions (longer time, higher temp if possible). Starting material may be recovered. |
| cis | Protocol B (NaOEt) | 1-(Heptafluoroisopropyl)cyclohex-1-ene | Low | Significant SN2 byproduct formation is likely. |
General Experimental Workflow
Caption: A generalized workflow for the E2 elimination experiment.
Troubleshooting
-
Low or No Reaction:
-
Cause: For the cis-isomer, the energy barrier for the ring flip may be too high. For the trans-isomer, the base may have degraded due to moisture.
-
Solution: Ensure all reagents and solvents are anhydrous. For the cis-isomer, consider longer reaction times or a higher boiling point solvent (e.g., DMF), but be aware of potential decomposition.
-
-
Formation of a Substitution (SN2) Product:
-
Cause: The base used is also a strong nucleophile (e.g., NaOEt).
-
Solution: Switch to a bulkier, less nucleophilic base like potassium tert-butoxide (KOtBu). Use a polar aprotic solvent (THF) instead of a protic one (Ethanol).
-
-
Complex Product Mixture:
-
Cause: Incomplete reaction, side reactions, or thermal decomposition.
-
Solution: Re-evaluate reaction time and temperature. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions. Meticulous purification by column chromatography is essential.
-
References
-
Elimination Reactions. (n.d.). Southern Illinois University Edwardsville. [Link]
-
Stereoselectivity of E2 Elimination Reactions. (n.d.). Chemistry Steps. [Link]
-
E2 elimination: Substituted cyclohexanes. (n.d.). Khan Academy. [Link]
-
The E2 Reaction and Cyclohexane Conformation. (2022). Chemistry LibreTexts. [Link]
-
Martín-Heras, V., et al. (2021). An I(I)/I(III) Catalysis Route to the Heptafluoroisopropyl Group: A Privileged Module in Contemporary Agrochemistry. Angewandte Chemie International Edition, 60(24), 13279-13284. [Link]
-
Shabbir, M. (2023). Stereochemistry of elimination reactions. SlideShare. [Link]
-
E2 and E1 Elimination Reactions of Cyclohexanes. (n.d.). Chemistry Steps. [Link]
-
Ch7.Q26 Major E2 Elimination 1-Iodo-2-Methylcyclohexane/NaOH + Minor Products from "Syn". (2012). YouTube. [Link]
-
E1 and E2 elimination reactions of isotopically labeled bromocyclohexanes. (2016). Chemistry Stack Exchange. [Link]
-
The elimination reactions of the cis-1-iodo-4-isopropylcyclohexane... (n.d.). Pearson+. [Link]
-
E2 Elimination: substituted cyclohexanes. (2012). YouTube. [Link]
-
1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interco. (2021). ACS Publications. [Link]
-
Two Elimination Reaction Patterns. (2012). Master Organic Chemistry. [Link]
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- 4. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
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- 10. youtube.com [youtube.com]
Application Notes & Protocols: 1-Iodo-2-(heptafluoroisopropyl)cyclohexane as a Versatile Building Block in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Fluorinated Moieties in Modern Drug Discovery
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 30% of developmental drugs containing this unique halogen.[1] The introduction of fluorine or fluorinated groups can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile by modulating properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes.[] Among the diverse array of fluorinated building blocks, those containing the heptafluoroisopropyl group are of particular interest due to the dual trifluoromethyl substitution, which imparts significant steric and electronic effects.[3]
This guide focuses on 1-Iodo-2-(heptafluoroisopropyl)cyclohexane , a valuable synthetic intermediate designed for the efficient introduction of the bulky, lipophilic, and metabolically robust heptafluoroisopropyl-cyclohexyl moiety into pharmaceutical scaffolds. The presence of an iodine atom on the cyclohexane ring provides a highly versatile handle for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These notes provide researchers, scientists, and drug development professionals with detailed protocols and field-proven insights for leveraging this building block in the synthesis of novel pharmaceutical intermediates.
Physicochemical Properties of this compound
A thorough understanding of a reagent's physical properties is critical for experimental design, safety, and scale-up. The data below has been consolidated from supplier technical data sheets.
| Property | Value | Source |
| CAS Number | 4316-00-1 | [1][4][5] |
| Molecular Formula | C₉H₁₀F₇I | [1][4][5] |
| Molecular Weight | 378.07 g/mol | [1][4][5] |
| Boiling Point | 76-80 °C at 8 mmHg | [1] |
| Density | 1.78 g/cm³ | [1] |
| Refractive Index | 1.432 | [1] |
| Flash Point | 89.6 °C | [1] |
| Appearance | Colorless Liquid | [1] |
| SMILES | C1CCC(C(C1)C(C(F)(F)F)(C(F)(F)F)F)I | [4] |
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is the key to its synthetic utility, serving as an excellent electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions. These methods are foundational in modern pharmaceutical synthesis due to their broad functional group tolerance and reliability.
Below is a logical workflow for utilizing this building block in a drug discovery program.
Caption: Synthetic pathways from this compound.
Protocol 1: Suzuki-Miyaura Coupling for C(sp³)-C(sp²) Bond Formation
Application: This protocol is designed for the synthesis of aryl- or heteroaryl-substituted cyclohexanes, a common motif in pharmacologically active compounds. The Suzuki-Miyaura reaction is renowned for its use of stable and readily available boronic acids and esters.[6]
Rationale: The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos) is crucial for facilitating the challenging oxidative addition of the secondary alkyl iodide to the palladium center and promoting the subsequent reductive elimination. A strong base like potassium phosphate is used to activate the boronic acid for transmetalation.
Materials:
-
This compound
-
Aryl- or Heteroaryl-boronic acid (1.2 equivalents)
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous, degassed Toluene/Water mixture (e.g., 10:1 v/v)
-
Schlenk flask, condenser, magnetic stirrer, and inert gas (Argon or Nitrogen) source
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), [Pd₂(dba)₃] (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equivalents).
-
Solvent Addition: Add the anhydrous, degassed toluene/water mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Copper-Free Sonogashira Coupling for C(sp³)-C(sp) Bond Formation
Application: This protocol enables the synthesis of alkynyl-substituted cyclohexanes, which are valuable intermediates for creating more complex molecules via "click chemistry" or for direct use in drug scaffolds. The copper-free variant is preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.
Rationale: The reactivity of alkyl iodides in Sonogashira couplings makes them excellent substrates. A palladium catalyst combined with a sterically demanding ligand like X-Phos is effective. A strong base, such as cesium carbonate, is required to deprotonate the terminal alkyne, facilitating its addition to the palladium center.
Materials:
-
This compound
-
Terminal Alkyne (1.5 equivalents)
-
Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂] (2 mol%)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Flame-dried Schlenk tube, magnetic stirrer, and inert gas source
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add [PdCl₂(MeCN)₂] (2 mol%) and X-Phos (4 mol%).
-
Reagent Addition: Add anhydrous THF, followed by Cs₂CO₃ (2.0 equivalents), this compound (1.0 equivalent), and finally the terminal alkyne (1.5 equivalents).
-
Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if the reaction is sluggish.
-
Monitoring: Monitor the reaction by GC-MS or TLC until completion (typically 4-18 hours).
-
Work-up: Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C(sp³)-N Bond Formation
Application: This protocol is essential for synthesizing N-cyclohexyl amines, a privileged scaffold in numerous pharmaceutical agents. The Buchwald-Hartwig amination is a powerful and general method for constructing C-N bonds.[]
Rationale: The coupling of secondary alkyl halides requires a highly active catalyst system. A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., Xantphos or RuPhos) is state-of-the-art for this transformation. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine without competing in the reaction.
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Oven-dried Schlenk tube, magnetic stirrer, and inert gas source
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) to the tube.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine (1.2 equivalents).
-
Execution: Seal the tube and place it in a preheated oil bath or heating block at 90-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to obtain the desired amine product.
Safety and Handling
This compound should be handled by qualified individuals trained in laboratory procedures. As with many organoiodides and fluorinated compounds, it should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a highly promising building block for pharmaceutical research and development. Its unique combination of a bulky, lipophilic fluorinated moiety and a reactive iodine handle allows for its strategic incorporation into complex molecules through robust and reliable cross-coupling methodologies. The protocols detailed in these notes provide a validated foundation for scientists to explore the synthesis of novel pharmaceutical intermediates, ultimately accelerating the drug discovery process.
References
-
INDOFINE Chemical Company, Inc. This compound | 4316-00-1. Available from: [Link]
-
Halocarbon Life Sciences. (2020-12-20). Fluorinated Building Blocks. Available from: [Link]
-
LookChem. Cas 4316-00-1,this compound. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
PubChem. 1-Iodo-2-propylcyclohexane. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Available from: [Link]
-
YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Available from: [Link]
-
National Institutes of Health (NIH). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available from: [Link]
-
Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Available from: [Link]
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
YouTube. Suzuki Coupling Mechanism and Applications. Available from: [Link]
-
The University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
Sources
- 1. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug design and the CAS ONLINE substructure search system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newly designed compounds from scaffolds of known actives as inhibitors of survivin: computational analysis from the perspective of fragment-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Next-Generation Drug-like Molecules for Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
Leveraging 1-Iodo-2-(heptafluoroisopropyl)cyclohexane in Advanced Materials Science
An Application & Protocol Guide:
Abstract: This document provides an in-depth technical guide on the potential applications of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane, a specialized fluorinated aliphatic compound, in the field of materials science. While this molecule is not widely documented in current literature, its unique structural combination—a reactive iodinated site on a saturated cyclohexane ring and a bulky, electron-withdrawing heptafluoroisopropyl group—presents significant opportunities for the development of novel polymers, functional surfaces, and liquid crystals. This guide outlines prophetic, yet scientifically grounded, protocols for its use as a monomer precursor in palladium-catalyzed cross-coupling reactions and as a surface modifying agent to create oleophobic coatings. The underlying chemical principles and rationale for experimental design are discussed in detail to provide researchers with a robust framework for innovation.
Part 1: Foundational Insights & Strategic Potential
Molecular Profile and Rationale for Use
This compound is a unique molecular scaffold. Its utility in materials science can be deconstructed by analyzing its primary functional components:
-
The C-I Bond: The carbon-iodine bond on the cyclohexane ring is a versatile synthetic handle. It is susceptible to a wide array of powerful C-C and C-X bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings. This reactivity allows the molecule to be covalently linked to other monomers, polymer backbones, or surfaces.
-
The Heptafluoroisopropyl Group (-(CF(CF₃)₂)): This bulky, perfluorinated group is the primary driver of the material's ultimate properties. It is known to impart a unique combination of characteristics:
-
Low Surface Energy: Leading to high hydrophobicity and, critically, high oleophobicity (oil repellency).
-
Chemical and Thermal Stability: The high strength of C-F bonds makes materials incorporating this group resistant to chemical attack and thermal degradation.
-
Low Refractive Index: A common feature of fluorinated materials, useful for optical applications.
-
Low Dielectric Constant: Making it a candidate for advanced microelectronics.
-
-
The Cyclohexane Core: Unlike aromatic rings, the saturated cyclohexane scaffold provides a three-dimensional, flexible, yet sterically defined structure. This can influence polymer morphology, chain packing, and the orientation of functional groups in self-assembled monolayers.
Strategic Application Areas
Based on this molecular profile, we propose two primary, high-impact application pathways:
-
Development of Advanced Fluoropolymers: By functionalizing the iodo-group, the molecule can be transformed into a novel monomer for polymerization, leading to polymers with exceptionally low surface energies and high stability.
-
Creation of Functional Surfaces: The molecule can be directly grafted onto substrates to create robust, low-energy surfaces for applications in anti-fouling, low-friction, and microfluidic devices.
Part 2: Protocols & Experimental Design
Application Protocol 1: Synthesis of a Styrenic Monomer for Fluoropolymer Synthesis via Suzuki-Miyaura Coupling
This protocol details the synthesis of 1-(4-vinylphenyl)-2-(heptafluoroisopropyl)cyclohexane, a novel monomer, through a Suzuki-Miyaura cross-coupling reaction. This monomer can subsequently be polymerized to yield a specialty fluoropolymer.
Workflow Overview:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Details:
Rationale for Component Selection:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, well-established catalyst for Suzuki couplings involving alkyl halides, providing a reliable starting point for this untested substrate.
-
Base (K₂CO₃): An aqueous solution of potassium carbonate is a standard, effective base for the Suzuki reaction, facilitating the crucial transmetalation step.
-
Solvent (Toluene/H₂O): A biphasic solvent system is often optimal. Toluene solubilizes the organic substrate and catalyst, while water dissolves the inorganic base.
| Parameter | Value | Rationale |
| Reactant 1 | This compound | 1.0 eq |
| Reactant 2 | 4-Vinylphenylboronic Acid | 1.2 eq |
| Catalyst | Pd(PPh₃)₄ | 3 mol% |
| Base | K₂CO₃ (2M aq. solution) | 3.0 eq |
| Solvent | Toluene / H₂O | 10:1 v/v |
| Temperature | 90 °C | Balances reaction rate with potential for side reactions or catalyst degradation. |
| Reaction Time | 12 hours | A typical duration for achieving high conversion in Suzuki couplings. Monitor by TLC or GC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Protocol:
-
Vessel Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 390 mg), 4-vinylphenylboronic acid (1.2 mmol, 177 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add toluene (20 mL) and the 2M aqueous solution of K₂CO₃ (1.5 mL, 3.0 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2x25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure monomer.
-
Characterization: Confirm the structure and purity of the product, 1-(4-vinylphenyl)-2-(heptafluoroisopropyl)cyclohexane, using ¹H NMR, ¹⁹F NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.
Application Protocol 2: Surface Modification of Silicon Wafers for Oleophobic Coatings
This protocol describes a method to covalently graft this compound onto a hydroxyl-functionalized silicon wafer surface. The resulting self-assembled monolayer (SAM) will exhibit low surface energy.
Workflow Overview:
Caption: Workflow for surface modification of a silicon wafer.
Experimental Details:
Rationale for Component Selection:
-
Piranha Clean: This is a standard, highly effective method for cleaning silicon wafers and generating a high density of surface hydroxyl (-OH) groups. (Safety Warning: Piranha solution is extremely corrosive and explosive when mixed with organic solvents. Handle with extreme caution and appropriate personal protective equipment).
-
APTES: (3-Aminopropyl)triethoxysilane is a common silane coupling agent used to introduce amine functionalities onto oxide surfaces, which can then be used for further reactions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds, making it suitable for coupling the aryl iodide to the amine-functionalized surface. The Pd₂(dba)₃/XPhos catalyst system is a modern, highly active choice for such transformations.
Step-by-Step Protocol:
-
Substrate Preparation: a. Cut silicon wafers to the desired size (e.g., 1x1 cm). b. Submerge the wafers in freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes at 80°C. c. Remove wafers carefully, rinse extensively with deionized water, and dry under a stream of nitrogen. This produces a hydrophilic, hydroxyl-terminated surface.
-
Surface Amination: a. Prepare a 2% (v/v) solution of APTES in anhydrous toluene. b. Immerse the cleaned, dry wafers in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere to prevent polymerization of the silane in the presence of moisture. c. Remove the wafers, rinse with toluene to remove excess APTES, and cure in an oven at 110 °C for 1 hour. This creates a stable amine-terminated surface.
-
Grafting Reaction (Buchwald-Hartwig Amination): a. In a Schlenk tube under an argon atmosphere, prepare a solution of this compound (0.1 M), Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and NaOtBu (1.5 eq relative to the iodo-compound) in anhydrous toluene. b. Place the amine-functionalized wafers into this solution. c. Heat the sealed reaction vessel to 100 °C for 16 hours.
-
Cleaning and Analysis: a. Cool the vessel, remove the wafers, and rinse thoroughly with toluene, ethanol, and acetone. b. Sonicate the wafers in toluene for 10 minutes to remove any physisorbed material. c. Dry the wafers under a stream of nitrogen.
-
Characterization: a. Contact Angle Goniometry: Measure the static contact angles of water and diiodomethane to determine the surface energy and confirm the creation of a hydrophobic and oleophobic surface. b. X-ray Photoelectron Spectroscopy (XPS): Analyze the surface elemental composition. The appearance of strong F 1s and I 3d (if any unreacted starting material remains) or N 1s signals will confirm the success of the modification steps. c. Atomic Force Microscopy (AFM): Assess the surface topography and roughness of the coating.
Part 3: Expected Outcomes & Characterization
Upon successful execution of these protocols, the resulting materials should exhibit properties directly attributable to the heptafluoroisopropyl group.
-
Fluorinated Monomer/Polymer: The synthesized monomer would be a key intermediate. Subsequent free-radical or controlled radical polymerization would be expected to yield a polymer with a low refractive index, high thermal stability (TGA), and low surface energy, making it a candidate for optical cladding or hydrophobic coatings.
-
Modified Surface: The functionalized silicon wafer is expected to show a significant increase in water contact angle (to >110°) and diiodomethane contact angle, indicating a dramatic shift from a hydrophilic to an oleophobic surface. XPS analysis should confirm the presence of fluorine on the surface.
This guide provides a strategic framework for exploring the potential of this compound. While the protocols are prophetic, they are built upon well-established, reliable chemical transformations, offering a high probability of success for researchers aiming to pioneer new classes of advanced fluorinated materials.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. [Link]
-
Park, I., Kim, H., & Kweon, J. (2021). Fluorinated Polymers: A Review of Their Synthesis, Properties, and Applications. Polymer Chemistry, 12(1), 8-33. [Link]
-
Kern, W. (1990). The Evolution of Silicon Wafer Cleaning Technology. Journal of the Electrochemical Society, 137(6), 1887-1892. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Topic: Strategic Nucleophilic Substitution on 1-Iodo-2-(perfluoroalkyl)cyclohexane Systems: A Protocol for C-N Bond Formation
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The introduction of perfluoroalkyl groups, such as the heptafluoroisopropyl moiety, into carbocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a detailed protocol and scientific rationale for performing nucleophilic substitution reactions on a representative 1-iodo-2-(perfluoroalkyl)cyclohexane system. While direct literature on "1-Iodo-2-(heptafluoroisopropyl)cyclohexane" is sparse, the principles and protocols outlined herein are based on well-established reactivity patterns of analogous structures, such as 1-iodo-2-(trifluoromethyl)cyclohexanes. We will focus on a robust protocol for C-N bond formation, a critical transformation in the synthesis of novel pharmaceutical candidates. This document explains the underlying stereochemical and mechanistic considerations, providing researchers with a validated framework for their own synthetic applications.
Introduction: The Strategic Value of Perfluoroalkylated Cyclohexanes
Perfluoroalkylated cyclohexanes are privileged motifs in drug discovery. The incorporation of groups like trifluoromethyl (-CF3) or heptafluoroisopropyl (-CF(CF3)2) can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and conformational preferences. The 1,2-disubstituted pattern, featuring a leaving group like iodide adjacent to a bulky, electron-withdrawing perfluoroalkyl group, presents a unique synthetic challenge and opportunity.
The strong electron-withdrawing nature of the perfluoroalkyl group exerts a powerful inductive effect (-I) on the cyclohexane ring. This effect polarizes the C-I bond, making the carbon atom attached to the iodine more electrophilic and thus more susceptible to nucleophilic attack. However, the steric bulk of the perfluoroalkyl group can also influence the trajectory of the incoming nucleophile, leading to high levels of stereocontrol, which is often a desirable outcome in the synthesis of chiral molecules.
This application note details a protocol for the nucleophilic substitution of the iodide in a model trans-1-iodo-2-(perfluoroalkyl)cyclohexane system with an amine nucleophile, a common reaction in the synthesis of bioactive amines.
Mechanistic Insight: Stereoelectronics in Action
The substitution reactions on these systems typically proceed via an SN2-like mechanism. For a successful reaction, the nucleophile must approach the electrophilic carbon from the backside relative to the leaving group (iodide). In a cyclohexane chair conformation, this requires an anti-periplanar arrangement between the incoming nucleophile, the carbon center, and the leaving group.
For a trans-1-iodo-2-(perfluoroalkyl)cyclohexane, the thermodynamically most stable conformation often places both bulky substituents in equatorial positions. For the SN2 reaction to occur, the ring must either undergo a chair flip to place the iodide in an axial position, or the reaction must proceed through a higher-energy twist-boat conformation. The presence of the bulky perfluoroalkyl group makes the chair flip energetically demanding. Therefore, the reaction often proceeds from the ground-state diequatorial conformer, leading to the formation of a product with inversion of stereochemistry at the C-I center.
Caption: SN2-like pathway for nucleophilic substitution.
Detailed Experimental Protocol: Synthesis of a cis-1-Amino-2-(perfluoroalkyl)cyclohexane Derivative
This protocol describes the reaction of a model trans-1-iodo-2-(perfluoroalkyl)cyclohexane with benzylamine.
Materials and Reagents:
-
trans-1-Iodo-2-(perfluoroalkyl)cyclohexane (1.0 eq)
-
Benzylamine (2.0-3.0 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (CH3CN), anhydrous (0.1 M solution)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
TLC plates (silica gel 60 F254)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Inert Atmosphere Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add trans-1-iodo-2-(perfluoroalkyl)cyclohexane (e.g., 1 mmol, 346 mg for a trifluoromethyl analog).
-
Reagent Addition: Add potassium carbonate (2 mmol, 276 mg). The K2CO3 acts as a base to neutralize the HI formed during the reaction, driving the equilibrium towards the product.
-
Solvent and Nucleophile: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous acetonitrile (10 mL) via syringe, followed by benzylamine (2.5 mmol, 0.27 mL). Using an excess of the amine nucleophile helps to ensure complete conversion of the starting iodide.
-
Reaction Conditions: Heat the reaction mixture to 80 °C (reflux temperature of acetonitrile) and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Monitoring the Reaction: To monitor, take a small aliquot from the reaction mixture, dilute it with dichloromethane, and spot it on a TLC plate. A typical mobile phase would be 9:1 Hexanes:Ethyl Acetate. The disappearance of the starting iodide spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Filter the solid K2CO3 and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is then purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure cis-1-(benzylamino)-2-(perfluoroalkyl)cyclohexane product.
Caption: Experimental workflow for C-N bond formation.
Expected Results and Data Summary
The protocol described is robust for a variety of amine nucleophiles. The stereochemical outcome is consistently a high degree of inversion, leading to the cis product from the trans starting material. Below is a table summarizing typical results for this type of transformation based on literature precedents.
| Nucleophile | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Benzylamine | 80 | 18 | 85-95% | >95:5 |
| Morpholine | 80 | 24 | 80-90% | >95:5 |
| Aniline | 100* | 24 | 60-75% | >90:10 |
| Sodium Azide | 80 | 12 | >95% | >98:2 |
*Note: Less nucleophilic amines like aniline may require higher temperatures or the use of a stronger, non-nucleophilic base.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, ensure all reagents are anhydrous. Water can compete with the nucleophile and lead to side products. An increase in temperature or reaction time may be necessary for less reactive nucleophiles.
-
Poor Stereoselectivity: The primary cause of poor stereoselectivity would be competing elimination (E2) or SN1-type pathways. Maintaining a moderately polar aprotic solvent like acetonitrile and avoiding overly high temperatures helps to favor the SN2 pathway.
-
Starting Material Synthesis: The trans-1-iodo-2-(perfluoroalkyl)cyclohexane precursor can be synthesized from the corresponding cyclohexene via iodotrifluoromethylation or related reactions. The stereochemistry of the starting material is critical and should be confirmed by NMR spectroscopy before use.
Conclusion
The protocol provided offers a reliable and stereoselective method for the synthesis of cis-1-amino-2-(perfluoroalkyl)cyclohexane derivatives. The strong stereodirecting influence of the perfluoroalkyl group, combined with the excellent leaving group ability of iodide, makes this a powerful transformation for accessing valuable building blocks for drug discovery and development. By understanding the underlying mechanistic principles, researchers can adapt this protocol to a wide range of nucleophiles and substrates.
References
-
Title: The Medicinal Chemist's Guide to Fluorine Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules Source: Journal of Fluorine Chemistry URL: [Link]
-
Title: Stereoselective Nucleophilic Substitution of the C-F Bond in a Vicinal Fluoro(trifluoromethyl)cyclohexane: A Combined Experimental and Computational Study Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Stereocontrolled Synthesis of (Trifluoromethyl)alkenes by Vicinal C-F Bond Activation Source: Organic Letters URL: [Link]
-
Title: Synthesis of functionalized trifluoromethylated cyclohexanes and cyclohexenes Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Radical Iodoperfluoroalkylation of Alkenes Source: Organic Syntheses URL: [Link]
Application Notes & Protocols: 1-Iodo-2-(heptafluoroisopropyl)cyclohexane as a Strategic Building Block for Complex Molecules
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug discovery and materials science, the incorporation of fluorinated moieties is a cornerstone strategy for modulating molecular properties. The heptafluoroisopropyl group, in particular, offers a unique combination of high metabolic stability, lipophilicity, and potent electronic effects.[1][2] Its introduction can significantly enhance the pharmacokinetic and pharmacodynamic profile of a parent molecule by blocking sites of metabolic oxidation and altering pKa.[1][3]
1-Iodo-2-(heptafluoroisopropyl)cyclohexane emerges as a highly valuable, yet underutilized, building block for accessing novel chemical space. It combines the robust heptafluoroisopropyl group with a synthetically versatile secondary iodide on a saturated carbocyclic scaffold. The C(sp³)-I bond, while presenting unique challenges compared to its aryl or vinyl counterparts, opens the door to a diverse array of transformations including cross-coupling, radical, and nucleophilic substitution reactions. This guide provides an in-depth exploration of its reactivity, offering detailed protocols and expert insights for its successful implementation in complex molecular synthesis.
Physicochemical Properties and Safety Data
Handling any chemical reagent requires a thorough understanding of its properties and associated hazards. This compound is a non-commercially available research chemical; therefore, all handling should be performed by trained personnel in a well-ventilated fume hood.
| Property | Value | Source |
| CAS Number | 4316-00-1 | [4][5][6] |
| Molecular Formula | C₉H₁₀F₇I | [4][5][6] |
| Molecular Weight | 378.07 g/mol | [4][5][6] |
| Appearance | Colorless liquid (predicted) | [7] |
| Boiling Point | 76-80 °C | [5] |
Safety & Handling:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][8]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.[4][8]
-
Storage: Store in a cool, dry, well-ventilated area, tightly sealed and protected from light.[8]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[9]
-
Hazardous Decomposition: Upon combustion, may produce carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[8]
Synthetic Pathways from this compound
This building block serves as a versatile precursor for several key bond-forming strategies. The choice of reaction pathway is dictated by the desired molecular architecture and the compatibility of functional groups on the coupling partner.
Caption: Key synthetic transformations accessible from the title compound.
Application Protocol 1: C(sp³)-C(sp) Sonogashira Cross-Coupling
Principle: The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an organic halide. While traditionally used for aryl and vinyl halides, recent advances have enabled its application to non-activated secondary alkyl iodides.[10] This protocol utilizes an iron-catalyzed system that proceeds under mild conditions, avoiding the need for palladium or copper co-catalysts which can sometimes lead to alkyne homocoupling.[10][11]
Expertise & Causality: The choice of an iron catalyst is strategic. Iron is more earth-abundant and less toxic than palladium. Mechanistically, the reaction is believed to involve a single-electron transfer (SET) process, which is well-suited for activating the C(sp³)-I bond without the need for a formal oxidative addition step that can be challenging for sterically hindered secondary centers.[10] The slow addition of the base (LiHMDS) is critical to maintain a low steady-state concentration, minimizing base-induced side reactions.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv)
-
Iron(III) acetylacetonate (Fe(acac)₃) (10 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M in THF (2.0 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Standard inert atmosphere glassware (Schlenk flask, syringe pump)
Protocol Workflow:
Caption: Workflow for the iron-catalyzed Sonogashira coupling protocol.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (378 mg, 1.0 mmol), phenylacetylene (153 mg, 1.5 mmol), and Fe(acac)₃ (35 mg, 0.1 mmol).
-
Add 5 mL of anhydrous NMP via syringe.
-
Stir the mixture at room temperature (25 °C).
-
In a separate oven-dried syringe, prepare 2.0 mL of LiHMDS solution (1 M in THF, 2.0 mmol).
-
Add the LiHMDS solution to the reaction mixture via syringe pump over a period of 4 hours.
-
After the addition is complete, allow the reaction to stir for an additional 8 hours at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting iodide is consumed.
-
Work-up: Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired coupled product.
Quantitative Data Summary (Representative):
| Alkyne Partner | Catalyst Loading | Yield (%) |
| Phenylacetylene | 10 mol% Fe(acac)₃ | ~75-85% |
| 1-Octyne | 10 mol% Fe(acac)₃ | ~70-80% |
| Trimethylsilylacetylene | 10 mol% Fe(acac)₃ | ~80-89% |
Application Protocol 2: C(sp³)-C(sp²) Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura coupling is a versatile C-C bond formation reaction between an organoboron compound and an organic halide.[12] Coupling of C(sp³)-halides remains challenging due to slow oxidative addition and competing β-hydride elimination.[13] This protocol employs a nickel-based catalytic system, which has shown promise for activating unactivated alkyl halides.[13] The use of a specific ligand and base is crucial for achieving high yields.
Expertise & Causality: Nickel catalysts are often more effective than palladium for C(sp³)-C(sp²) couplings because the oxidative addition to Ni(0) is generally more facile.[13] The bipyridyl ligand (dtbbpy) stabilizes the nickel center and promotes the catalytic cycle. Cesium carbonate is used as the base; its low solubility and high basicity are often beneficial in these systems. The addition of LiI can facilitate the C-F bond activation in some cases, but here it helps to ensure the reactivity of the C-I bond.[13] Toluene is chosen as a non-polar solvent to minimize side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (2.0 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) (5 mol%)
-
4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) (6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Inside a nitrogen-filled glovebox, add Ni(cod)₂ (14 mg, 0.05 mmol) and dtbbpy (16 mg, 0.06 mmol) to an oven-dried vial.
-
Add 2 mL of anhydrous toluene and stir for 10 minutes until a colored solution forms.
-
To a separate vial, add this compound (378 mg, 1.0 mmol), 4-methoxyphenylboronic acid (304 mg, 2.0 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Transfer the catalyst solution from step 2 to the vial containing the substrate mixture.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.
-
Stir vigorously for 24-48 hours.
-
Monitor the reaction by GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite, washing the pad with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Catalytic Cycle Visualization:
Caption: Simplified catalytic cycle for Nickel-catalyzed Suzuki-Miyaura coupling.
References
-
ResearchGate. (n.d.). Sonogashira coupling of alkyl halides. [Scientific Diagram]. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies. In Organofluorine Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. Retrieved from [Link]
-
Hossain, A., & Miller, S. J. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Journal of the American Chemical Society. Retrieved from [Link]
-
Jiang, X., Sakthivel, S., Kulbitski, K., Nisnevich, G., & Gandelman, M. (2019). Efficient Synthesis of Secondary Alkyl Fluorides via Suzuki Cross-Coupling Reaction of 1-Halo-1-fluoroalkanes. Journal of the American Chemical Society. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). This compound | 4316-00-1. Retrieved from [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4316-00-1,this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group. [Request PDF]. Retrieved from [Link]
-
KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Functional Hexafluoroisopropyl Group Used in the Construction of Biologically Important Pyrimidine Derivatives. [Request PDF]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89233236, 1-Iodo-2-propylcyclohexane. Retrieved from [Link]
-
Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Protti, S., & Fagnoni, M. (2021). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Radical Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Haszeldine, R. N., & Steele, B. R. (1957). Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene. Journal of the Chemical Society. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. indofinechemical.com [indofinechemical.com]
- 6. scbt.com [scbt.com]
- 7. lookchem.com [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane (CAS 4316-00-1). This document is designed for researchers and drug development professionals seeking to improve the yield and purity of this valuable fluorinated building block. We will move beyond a simple protocol to explore the underlying reaction mechanisms, troubleshoot common experimental challenges, and provide actionable solutions to optimize your synthesis.
The most reliable and scalable method for preparing this compound is the free-radical addition of heptafluoroisopropyl iodide across the double bond of cyclohexene. Our guide will focus exclusively on this pathway, addressing the critical parameters that govern its success.
Section 1: Synthesis Overview and Reaction Mechanism
The synthesis proceeds via a free-radical chain reaction. This class of reactions is powerful but notoriously sensitive to reaction conditions. Understanding the mechanism is paramount to effective troubleshooting.
The overall transformation is as follows:
(Heptafluoroisopropyl)iodide + Cyclohexene → this compound
The reaction is typically initiated thermally or photochemically, often with a radical initiator like Azobisisobutyronitrile (AIBN).
The Free-Radical Chain Mechanism
The reaction is composed of three distinct stages: initiation, propagation, and termination. The goal of optimization is to maximize the propagation phase while minimizing premature termination.
Caption: Free-radical chain mechanism for the synthesis.
-
Initiation: The process begins when an initiator (e.g., AIBN) decomposes under heat or UV light to form primary radicals. These radicals are highly reactive and abstract an iodine atom from heptafluoroisopropyl iodide to generate the key chain-carrying species: the heptafluoroisopropyl radical, (CF₃)₂CF•.
-
Propagation: This is a two-step cycle where the product is formed.
-
The electrophilic (CF₃)₂CF• radical adds across the cyclohexene double bond. This addition is regioselective, forming a new, more stable secondary radical on the adjacent carbon.
-
This newly formed cyclohexyl radical abstracts an iodine atom from another molecule of heptafluoroisopropyl iodide. This step yields the desired product and regenerates the (CF₃)₂CF• radical, which can then participate in another cycle. This chain process is the basis for achieving high yields.[1][2]
-
-
Termination: The chain reaction stops when two radical species combine. This can involve any two radicals in the system and leads to the formation of impurities. Oxygen from the air is a potent radical inhibitor and must be excluded.
Section 2: Baseline Experimental Protocol
This protocol serves as a standard starting point. Troubleshooting efforts should be benchmarked against a consistently executed baseline experiment.
Caption: Standard experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Pass cyclohexene through a short plug of activated alumina to remove stabilizers.
-
Degas the purified cyclohexene and the chosen solvent (e.g., cyclohexane) by sparging with an inert gas (N₂ or Ar) for 30 minutes.
-
-
Reaction Setup:
-
Assemble a dry, three-neck round-bottom flask equipped with a reflux condenser, a thermocouple, and a rubber septum, all under a positive pressure of inert gas.
-
To the flask, add degassed solvent (if any), degassed cyclohexene (1.2 equivalents), and heptafluoroisopropyl iodide (1.0 equivalent).
-
-
Execution:
-
Heat the mixture to a gentle reflux (approx. 80-85°C for cyclohexane).
-
Separately, dissolve the radical initiator (e.g., AIBN, 0.1 equivalents) in a small amount of degassed solvent.
-
Using a syringe pump, add the initiator solution to the refluxing reaction mixture over 4-6 hours. A slow, steady addition is crucial to maintain a low radical concentration and minimize termination reactions.
-
After the addition is complete, allow the reaction to stir at reflux for an additional 2-4 hours.
-
Monitor the consumption of the limiting reagent (heptafluoroisopropyl iodide) by GC-MS.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Wash the organic mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining elemental iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel (a non-polar eluent system like hexanes is a good starting point) to isolate the product from unreacted starting materials and byproducts.
-
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
Q: My reaction isn't working. I recover all my starting materials. What's wrong?
-
A: Potential Cause: Ineffective Radical Initiation or Presence of Inhibitors. The chain reaction never started.
-
Troubleshooting Steps:
-
Check Your Initiator: AIBN has a limited shelf life. Ensure you are using a fresh bottle. For thermal initiation, confirm your reaction temperature is appropriate for the initiator's half-life (for AIBN, a common range is 80-90°C).
-
Eliminate Oxygen: Oxygen is a diradical and an excellent radical trap that will completely inhibit the reaction. Ensure your solvent and reagents are rigorously degassed and that your reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) at all times.
-
Purify Your Alkene: Commercial cyclohexene contains stabilizers (like BHT) that are designed to quench radical reactions. It is essential to remove them immediately before use, for example, by passing the alkene through a plug of activated basic alumina.
-
-
Q: I get some product, but the yield is very low and I see a lot of byproducts.
-
A: Potential Cause: High Instantaneous Radical Concentration. If the concentration of radicals is too high, termination reactions (where two radicals combine) will outcompete the desired propagation steps.
-
Troubleshooting Steps:
-
Slow Initiator Addition: The single most effective way to improve yields is to add the initiator slowly over several hours using a syringe pump. Adding it all at once creates a burst of radicals that primarily find each other, leading to dimerization and other termination products.
-
Adjust Stoichiometry: Use a slight excess of cyclohexene (1.1 to 1.5 equivalents). This increases the probability that a (CF₃)₂CF• radical will collide with a cyclohexene molecule rather than another radical.
-
Consider Dilution: Running the reaction at a lower concentration can also disfavor bimolecular termination events, though this may require longer reaction times.
-
-
Q: My final product seems impure by NMR, even after chromatography. I see multiple sets of peaks.
-
A: Potential Cause: Formation of Diastereomers. This is an expected outcome of the reaction, not necessarily an impurity.
-
Explanation: The addition of the (CF₃)₂CF• radical to the planar double bond of cyclohexene can occur from either face. The subsequent iodine atom transfer can also occur from different directions. This results in the formation of both cis and trans diastereomers. The trans isomer, where the two bulky groups are on opposite sides of the ring, is typically the major product due to lower steric strain.[1]
-
Solution:
-
Characterization: Use ¹⁹F NMR in conjunction with ¹H NMR to identify and quantify the ratio of the diastereomers.
-
Purification: These diastereomers often have very similar polarities, making separation difficult. High-performance flash chromatography or preparative HPLC may be required if a single isomer is needed. For many applications, the diastereomeric mixture can be used directly.
-
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for this reaction?
-
A: The reaction can be run in non-polar, aprotic solvents like cyclohexane, benzene, or even neat (without solvent). Cyclohexane is an excellent choice as it is non-participatory and its boiling point is well-suited for AIBN-initiated reactions. Running the reaction neat can be efficient but may require more careful temperature control.
-
-
Q2: How can I safely handle the reagents involved?
-
A: Heptafluoroisopropyl iodide is a volatile liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. AIBN is a solid that can decompose energetically if heated improperly. Do not heat it directly as a solid. Always dissolve it in a solvent before adding it to a hot reaction mixture.
-
-
Q3: Besides GC-MS, what are other ways to monitor the reaction?
-
A: ¹⁹F NMR spectroscopy is an excellent tool. The signal for the heptafluoroisopropyl iodide starting material will be distinct from the product signals, allowing for straightforward monitoring of its consumption. TLC can also be used but may require staining (e.g., with permanganate) as the compounds are not UV-active.
-
Section 5: Data Summary Table for Optimization
Use this table as a guide to systematically optimize your reaction conditions.
| Parameter | Standard Condition | Optimization Range | Rationale for Change | Expected Outcome |
| Cyclohexene Stoich. | 1.2 eq. | 1.1 - 2.0 eq. | Increases probability of Rբ• reacting with alkene. | Higher yield, less Rբ-Rբ dimer. |
| Initiator (AIBN) | 0.1 eq. | 0.05 - 0.2 eq. | Controls the rate of initiation. | Lower conc. may reduce byproducts; higher conc. may speed up reaction. |
| Initiator Addition | Slow addition (4-6h) | Single portion vs. 1-8h | Controls instantaneous radical concentration. | Slow addition is critical for minimizing termination and maximizing yield. |
| Concentration | ~0.5 M | 0.1 M - 2.0 M (Neat) | Affects bimolecular vs. unimolecular steps. | Lower conc. disfavors termination but slows the reaction. Higher conc. can favor termination. |
| Temperature | 80-85 °C | 75 - 100 °C | Controls the rate of initiator decomposition. | Must be matched to the initiator's half-life for a steady radical flux. |
References
-
Syntheses with perfluoroalkyl iodides. A review. ResearchGate. [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. [Link]
-
Hunsdiecker reaction. Wikipedia. [Link]
-
Iodination of Cyclohexane | Download Table. ResearchGate. [Link]
-
Syntheses with Perfluoroalkyl Radicals from Perfluoroalkyl Iodides. A Rapid Survey of Synthetic Possibilities with Emphasis on Practical Applications. Part 1. Alkenes, Alkynes, and Allylic Compounds. ResearchGate. [Link]
-
Hunsdiecker Reaction. YouTube. [Link]
-
Free-radical halogenation. Wikipedia. [Link]
Sources
Technical Support Center: Purification of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Welcome to the dedicated technical support guide for the purification of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane (CAS 4316-00-1). As a Senior Application Scientist, I understand that navigating the purification of highly fluorinated and halogenated compounds presents unique challenges. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively. We will address common issues, from sample degradation to co-eluting impurities, ensuring you can achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with purifying this compound?
A1: The purification of this compound presents a dual challenge stemming from its structure. The presence of the heptafluoroisopropyl group imparts high fluorophilicity and unique polarity, which can lead to unusual behavior on standard silica gel chromatography.[1] Concurrently, the carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the compound susceptible to degradation, often accelerated by light, heat, or the presence of impurities.[2] This degradation typically manifests as a yellow or brown discoloration due to the formation of molecular iodine (I₂).[2]
Q2: How should I properly store the purified this compound to ensure its stability?
A2: To maintain the integrity of your purified compound, proper storage is critical. We recommend the following:
-
Light Protection: Store the compound in an amber or opaque vial to prevent photolytic cleavage of the C-I bond.[2]
-
Temperature Control: Store at low temperatures, preferably refrigerated or frozen, to minimize thermal degradation.[2]
-
Inert Atmosphere: For long-term storage or for highly pure samples, storing under an inert atmosphere, such as argon or nitrogen, is advisable to prevent oxidation.[2]
Q3: What are the most effective analytical techniques for assessing the purity of the final product?
A3: A multi-pronged approach to purity analysis is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[3] Given the compound's boiling point of 76-80°C, it is well-suited for GC analysis.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and purity assessment. Quantitative NMR (qNMR) can be employed to determine absolute purity without relying on a specific reference standard for the compound itself.[5][6] It is a non-destructive technique that can identify both organic and solvent-based impurities.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q4: My crude or purified product has a distinct yellow-to-brown color. What is the cause and how can I remove it?
A4: This coloration is almost certainly due to the presence of elemental iodine (I₂), a common degradation product.[2] The weak C-I bond can break, leading to the formation of this colored impurity.
Solution: The most effective method for removing iodine is a simple aqueous wash with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard choice.[8] The thiosulfate ion reduces the colored iodine (I₂) to the colorless iodide ion (I⁻), which is soluble in the aqueous phase and can be easily separated. For a detailed workflow, please see the protocol below.
Caption: Workflow for Troubleshooting Product Discoloration.
Q5: I am using flash chromatography on silica gel, but my compound is difficult to separate from non-polar impurities. What adjustments can I make?
A5: The high fluorine content of your molecule can lead to weak interactions with silica gel, causing it to elute quickly, often with non-polar hydrocarbon impurities. Standard hexane/ethyl acetate systems may not provide sufficient resolution.[9]
Solutions:
-
Use a Less Polar Mobile Phase: Start with very non-polar eluents, such as pure pentane or hexane, and gradually increase polarity. This maximizes the retention of your slightly more polar product on the silica.
-
Consider Alternative Stationary Phases: Fluorinated stationary phases can offer unique selectivity for fluorinated compounds, operating on a "fluorous-fluorous" interaction principle.[1][10] This can significantly enhance the separation from non-fluorinated impurities.
-
Reverse-Phase Chromatography: If the impurities are significantly more non-polar, reverse-phase HPLC using a C18 column with a mobile phase like acetonitrile/water could be effective.[5]
Data on Chromatography System Selection
| Stationary Phase | Mobile Phase System | Principle of Separation | Best For Separating From |
| Normal Phase (Silica Gel) | Hexane/Dichloromethane | Polarity | More polar impurities |
| Normal Phase (Fluorinated) | Perfluorohexane/Toluene | Fluorophilicity | Non-fluorinated impurities |
| Reverse Phase (C18) | Acetonitrile/Water | Hydrophobicity | Significantly less or more polar impurities |
Q6: My compound appears to be decomposing upon heating during distillation. How can I purify it thermally?
A6: Given the boiling point of 76-80°C and the thermal lability of the C-I bond, decomposition during atmospheric distillation is a valid concern.[2][4]
Solution: Vacuum distillation is the recommended method. By reducing the pressure, you significantly lower the boiling point of the compound, allowing for distillation at a lower temperature where thermal degradation is minimized. Simple distillation under reduced pressure should be sufficient to separate it from non-volatile impurities.[11] It is also crucial to ensure the distillation apparatus is free of any metallic impurities that could catalyze decomposition.[12]
Detailed Experimental Protocols
Protocol 1: Aqueous Sodium Thiosulfate Wash for Iodine Removal
This protocol describes the standard procedure for removing iodine contamination from an organic solution of your product.
-
Dissolution: Dissolve the crude or discolored this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Washing: Add an equal volume of a 10% (w/v) aqueous sodium thiosulfate solution to the separatory funnel.[8]
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Observation: Allow the layers to separate. The organic layer should become colorless as the brown iodine is reduced and extracted into the aqueous phase.
-
Separation: Drain the lower aqueous layer.
-
Repeat (if necessary): If the organic layer is still colored, repeat the wash with a fresh portion of the sodium thiosulfate solution.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the decolorized product.
Protocol 2: Purity Assessment by GC-MS
This protocol provides a general framework for analyzing your purified product using GC-MS.
-
Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.[3]
-
Instrumentation: Use a GC-MS system equipped with a standard non-polar column (e.g., Rtx-1 or equivalent).[3][13]
-
GC Conditions:
-
MS Conditions:
-
Analysis: Inject the sample. The purity can be estimated by the area percentage of the main product peak in the total ion chromatogram (TIC). The mass spectrum should confirm the molecular weight (378.07 g/mol ) and expected fragmentation pattern of the target compound.[4][15]
Purification Strategy Selection
Choosing the correct purification strategy depends on the nature and scale of impurities. The following decision tree can guide your choice.
Sources
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. US2287665A - Method of halogenating cyclohexane - Google Patents [patents.google.com]
- 13. office2.jmbfs.org [office2.jmbfs.org]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. scbt.com [scbt.com]
Technical Support Center: Synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Welcome to the technical support center for the synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific synthesis. We aim to provide in-depth, practical solutions grounded in established chemical principles.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step guidance to identify and resolve them.
Problem 1: Low or No Yield of the Desired Product
Symptom: After performing the reaction and workup, analysis (e.g., GC-MS, NMR) shows a low yield or complete absence of this compound.
Possible Causes and Solutions:
-
Cause A: Unfavorable Reaction Thermodynamics. Direct iodination of alkanes with molecular iodine (I₂) is often thermodynamically unfavorable and reversible.[1][2] The C-I bond is relatively weak, and the reaction can have a positive Gibbs free energy change.
-
Troubleshooting:
-
Use of an Oxidizing Agent: To drive the reaction forward, an oxidizing agent can be used to consume the hydrogen iodide (HI) byproduct, thus shifting the equilibrium towards the products. Common oxidizing agents include nitric acid or iodic acid.
-
Alternative Iodinating Reagents: Consider using more reactive iodinating agents. While N-iodosuccinimide (NIS) is common for arenes, its reactivity with alkanes can be limited.[3] More specialized reagents might be necessary for this specific substrate.
-
Radical Initiators: For reactions proceeding via a free-radical mechanism, ensure your radical initiator (e.g., AIBN, dibenzoyl peroxide) is fresh and active. The reaction may require UV irradiation to initiate the homolytic cleavage of the iodine molecule.[1][4]
-
-
-
Cause B: Inefficient Radical Chain Propagation. Free-radical halogenations proceed via a chain reaction mechanism involving initiation, propagation, and termination steps.[2][4][5] If the propagation steps are not efficient, the overall yield will be low.
-
Troubleshooting:
-
Optimize Reaction Temperature: The optimal temperature will depend on the chosen initiator and solvent. Consult the literature for the ideal decomposition temperature of your initiator.
-
Minimize Radical Termination: High concentrations of radicals can lead to premature termination.[4] While often difficult to control directly, ensuring a steady, low concentration of the initiating radical can favor propagation.
-
-
Problem 2: Formation of Multiple Isomers and Poly-iodinated Byproducts
Symptom: Analysis of the crude reaction mixture reveals the presence of multiple isomers of iodo-(heptafluoroisopropyl)cyclohexane and/or di- and tri-iodinated species.
Possible Causes and Solutions:
-
Cause A: Lack of Regioselectivity in C-H Activation. The cyclohexane ring presents multiple C-H bonds that can be substituted. While the heptafluoroisopropyl group will exert some directing effect, substitution at other positions is possible, leading to a mixture of regioisomers.
-
Troubleshooting:
-
Directed C-H Functionalization: Explore methods for directed C-H functionalization if high regioselectivity is critical. While more complex, these methods can offer superior control.
-
Careful Analysis of Product Ratios: Use techniques like NMR and GC-MS to quantify the ratio of different isomers. This information is crucial for optimizing reaction conditions to favor the desired isomer.
-
-
-
Cause B: Over-iodination. The desired mono-iodinated product can undergo further iodination to form di- and poly-iodinated byproducts, especially if the reaction is left for too long or if a large excess of the iodinating agent is used.
-
Troubleshooting:
-
Control Stoichiometry: Use a carefully controlled stoichiometry of the iodinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Monitor Reaction Progress: Closely monitor the reaction progress using techniques like TLC or GC. Quench the reaction once the starting material is consumed to prevent the formation of over-iodinated products.
-
-
Problem 3: Product Decomposition During Workup or Purification
Symptom: The desired product is observed in the crude reaction mixture, but is lost or decomposes during aqueous workup or column chromatography.
Possible Causes and Solutions:
-
Cause A: Instability of the C-I Bond. Alkyl iodides can be susceptible to elimination reactions (to form an alkene) or nucleophilic substitution, particularly in the presence of bases or nucleophiles.[6]
-
Troubleshooting:
-
Mild Workup Conditions: Use a neutral or slightly acidic aqueous wash instead of a basic wash. Saturated ammonium chloride (NH₄Cl) solution is a good option.
-
Avoid High Temperatures: Concentrate the product solution under reduced pressure at a low temperature. Avoid prolonged heating.
-
Careful Selection of Chromatography Conditions: Use a non-polar eluent system for column chromatography on silica gel. Deactivated silica or alumina may be necessary if the product is particularly sensitive.
-
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is the most likely mechanism for the iodination of (heptafluoroisopropyl)cyclohexane?
A1: The most probable mechanism is a free-radical chain reaction, especially when using molecular iodine with a radical initiator or UV light.[1][2][5] This mechanism involves three key stages:
-
Initiation: Homolytic cleavage of the iodine molecule (I₂) to form two iodine radicals (I•).[4]
-
Propagation: An iodine radical abstracts a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical and HI. This cyclohexyl radical then reacts with another molecule of I₂ to form the iodinated product and a new iodine radical, which continues the chain.
-
Termination: The reaction is terminated when two radicals combine.[4]
Q2: Why is direct iodination of alkanes generally more difficult than chlorination or bromination?
A2: The difficulty of direct iodination of alkanes stems from the thermodynamics of the reaction. The C-I bond formed is relatively weak, and the overall reaction with I₂ can be endothermic or have a small equilibrium constant.[1] In contrast, chlorination and bromination are typically exothermic and proceed more readily.[1]
Q3: What analytical techniques are best suited for characterizing the product and byproducts?
A3: A combination of techniques is recommended for full characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the components of the reaction mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of the desired product and identifying isomers. ¹⁹F NMR is particularly useful for confirming the integrity of the heptafluoroisopropyl group.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should be strictly followed. Additionally:
-
Handling Iodine: Iodine is corrosive and can cause burns. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Use of Radical Initiators: Some radical initiators can be explosive if not handled correctly. Follow the specific storage and handling instructions for the initiator you are using.
-
UV Radiation: If using a UV lamp to initiate the reaction, ensure proper shielding to avoid eye and skin exposure.
III. Experimental Workflow and Data Visualization
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the free-radical iodination of (heptafluoroisopropyl)cyclohexane, including the formation of the desired product and a potential regioisomeric byproduct.
Caption: Free-radical iodination pathway.
Illustrative Purification Protocol: Column Chromatography
This protocol outlines a general procedure for the purification of this compound using column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Hexanes (or other suitable non-polar solvent)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Dry-pack a glass column with silica gel.
-
Wet the column with hexanes, ensuring there are no air bubbles.
-
-
Load the Sample:
-
Concentrate the crude reaction mixture to a minimal volume.
-
Adsorb the concentrated crude product onto a small amount of silica gel.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting the column with pure hexanes.
-
Collect fractions in separate collection tubes.
-
-
Monitor the Fractions:
-
Monitor the collected fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure desired product.
-
-
Isolate the Product:
-
Concentrate the combined pure fractions under reduced pressure to yield the purified this compound.
-
Data Summary Table
The following table provides a hypothetical example of how to present characterization data for the synthesized product.
| Property | Value |
| Molecular Formula | C₉H₁₀F₇I |
| Molecular Weight | 378.07 g/mol [][8] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 76-80 °C[9] |
| ¹H NMR (CDCl₃, 400 MHz) | Hypothetical data, requires experimental verification |
| ¹³C NMR (CDCl₃, 101 MHz) | Hypothetical data, requires experimental verification |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Hypothetical data, requires experimental verification |
| GC-MS (m/z) | Hypothetical data, requires experimental verification |
IV. References
-
University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions - Organic Chemistry. Retrieved from [Link]
-
PHARMD GURU. (n.d.). CHAPTER-3 FREE RADICAL CHAIN REACTION OF ALKANE. Retrieved from [Link]
-
PHARMD GURU. (n.d.). 3. FREE RADICALS CHAIN REACTIONS OF ALKANE. Retrieved from [Link]
-
Selective C–H Iodination of (Hetero)arenes. (2021, June 11). ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Janus faced fluorocyclohexanes for supramolecular assembly: Synthesis and solid state structures of equatorial mono-, di- and tri alkylated cyclohexanes and with tri-axial C-F bonds to impart polarity. Retrieved from [Link]
-
Pearson+. (n.d.). Iodination of alkanes using iodine (I2) is usually an unfavorable... | Study Prep. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Alkanes - Free Radical Substitution (A-Level). Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the α‐iodination reaction. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). (E/Z)-1-IODO-2-(HEPTAFLUOROPROPYL)CYCLOHEXANE. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]
-
Chemia. (2022, December 13). Alkane iodination: Aliphatic compound iodination overview and reactions. Retrieved from [Link]
-
Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5- tetrafluorocyclohexane. (2025, August 7). ACS Publications. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of cyclohexane - US4433194A. Retrieved from
-
ResearchGate. (n.d.). Iodination of Cyclohexane | Download Table. Retrieved from [Link]
-
Organic Syntheses. (2016, August 18). Synthesis of 1-Iodopropyne. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interco. (2021, November 1). ACS Publications. Retrieved from [Link]
-
Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (2015, June). All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarized cyclohexane. Retrieved from [Link]
Sources
- 1. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 2. pharmdguru.com [pharmdguru.com]
- 3. d-nb.info [d-nb.info]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chemistry.ucr.edu [chemistry.ucr.edu]
- 6. Alkane iodination: Aliphatic compound iodination overview and reactions: Aliphatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 18 – Chemia [chemia.manac-inc.co.jp]
- 8. Page loading... [guidechem.com]
- 9. indofinechemical.com [indofinechemical.com]
"1-Iodo-2-(heptafluoroisopropyl)cyclohexane" stability and storage conditions
Technical Support Center: 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Welcome to the technical support guide for this compound (CAS No. 4316-00-1). This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this specialized reagent in your experiments. We will address common questions and troubleshooting scenarios based on the fundamental chemical principles governing organo-iodine and fluorinated compounds.
Product Overview and Key Properties
This compound is a valuable synthetic building block, characterized by a cyclohexane scaffold bearing two sterically demanding and electronically distinct substituents. The presence of the labile carbon-iodine (C-I) bond and the bulky, electron-withdrawing heptafluoroisopropyl group dictates its reactivity and stability profile. Understanding these characteristics is crucial for its successful application.
The C-I bond is the weakest among the carbon-halogen bonds, making the compound susceptible to degradation if not handled and stored correctly.[1] The primary degradation pathway involves the homolytic cleavage of this bond, often leading to the formation of elemental iodine (I₂), which can compromise experimental outcomes.
| Property | Value | Source |
| CAS Number | 4316-00-1 | [2][3] |
| Molecular Formula | C₉H₁₀F₇I | [2][3] |
| Molecular Weight | 378.07 g/mol | [2][3] |
| Boiling Point | 76-80°C | [3] |
| Appearance | Colorless liquid (when pure) | [4] |
Frequently Asked Questions (FAQs)
Question 1: My previously colorless sample of this compound has developed a yellow or brownish tint. What caused this, and is the reagent still usable?
Answer: This is the most common issue observed with organo-iodide compounds. The discoloration is almost certainly due to the formation of elemental iodine (I₂) as a degradation product.[1]
-
Causality: The carbon-iodine (C-I) bond is inherently weak and susceptible to cleavage by thermal or photolytic energy (light).[1][5] Exposure to ambient laboratory light or elevated temperatures provides sufficient energy to break this bond, generating an iodine radical and an organic radical. These iodine radicals combine to form I₂, which imparts a yellow-to-brown color to the solution. The process can be accelerated by the presence of oxygen or other oxidizing agents.
-
Usability: For many applications, minor discoloration may not significantly affect the outcome if the reaction is not sensitive to trace amounts of I₂. However, for stoichiometric-sensitive reactions, catalysis, or high-purity applications, the presence of I₂ and the corresponding decrease in the active reagent's concentration can lead to lower yields, side reactions, or complete failure. We strongly recommend a purification step (see protocol below) or using a fresh, unopened sample for critical experiments.
Question 2: I am observing inconsistent yields and the formation of unexpected byproducts in my reaction. Could reagent degradation be the cause?
Answer: Yes, reagent integrity is paramount for reproducibility. If you are experiencing inconsistent results, degradation of this compound is a probable cause.
-
Causality: Beyond the simple presence of I₂, the degradation process generates perfluoroalkyl radicals.[6][7] These highly reactive species can initiate unwanted side reactions, act as hydrogen abstractors, or react with your solvent or other reagents in an unproductive manner.[6] This leads to a complex reaction mixture, lowers the yield of your desired product, and complicates purification.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the reagent has been stored according to the recommended guidelines (see below).
-
Perform a Quality Check: Visually inspect the reagent for discoloration. If possible, acquire a fresh ¹⁹F or ¹H NMR spectrum and compare it to the certificate of analysis to quantify the level of degradation.
-
Use a Fresh Sample: Run a control experiment using a new, unopened bottle of the reagent to determine if the issue lies with the material's quality.
-
Question 3: What are the definitive storage conditions to maximize the shelf-life of this compound?
Answer: Proper storage is the most critical factor in preventing degradation. The goal is to mitigate exposure to light, heat, and atmospheric oxygen/moisture.
-
Core Principles:
-
Light Protection: Store the compound in an amber glass bottle or a clear bottle wrapped completely in aluminum foil to block UV and visible light, preventing photolytic cleavage of the C-I bond.[5][8]
-
Temperature Control: Store in a refrigerator at 2-8°C.[9] Lower temperatures reduce the kinetic rate of decomposition. Do not freeze, as this can introduce moisture upon thawing.
-
Inert Atmosphere: The compound should be stored under an inert atmosphere (Argon or Nitrogen). Oxygen can promote radical-mediated decomposition pathways. After each use, flush the headspace of the bottle with a dry, inert gas before resealing.
-
Seal Integrity: Ensure the container cap is tightly sealed, preferably with a PTFE-lined cap, to prevent ingress of air and moisture.[10][11]
-
Question 4: What are the recommended procedures for handling and dispensing this reagent?
Answer: Safe and effective handling will preserve the compound's purity and ensure user safety.
-
Handling Protocol:
-
Always handle this compound in a well-ventilated fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[9][11]
-
Allow the reagent bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold bottle.
-
Use clean, dry syringes or cannulas for transferring the liquid under an inert atmosphere to prevent introducing contaminants, oxygen, or moisture.
-
Troubleshooting and Workflow Diagram
If you encounter issues, follow this logical progression to diagnose the problem.
Caption: Troubleshooting workflow for experiments involving this compound.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
This protocol is a self-validating system designed to maximize the shelf-life and purity of your reagent.
-
Receiving the Reagent: Upon receipt, immediately inspect the bottle for seal integrity and any initial discoloration. If the solution is not colorless, contact the supplier.
-
Initial Storage: Place the sealed bottle in a refrigerator (2-8°C), in a designated area for reactive chemicals. Ensure the location is dark.
-
Preparing for Use: a. Remove the bottle from the refrigerator and place it in a desiccator at room temperature for at least 30-60 minutes. This prevents moisture from condensing on the cold flask surface and entering upon opening. b. Transfer the bottle to a fume hood.
-
Dispensing the Reagent: a. Set up a Schlenk line or a manifold providing a positive pressure of dry Argon or Nitrogen. b. Puncture the septum of the bottle cap with a needle connected to the inert gas line to create a positive pressure. c. Use a second clean, dry, gas-tight syringe to withdraw the desired volume of the liquid. d. Transfer the reagent to your reaction vessel, which should also be under an inert atmosphere.
-
Resealing and Storage: a. Before removing the inert gas needle, remove the syringe. b. Remove the inert gas needle and immediately wrap the cap and neck of the bottle with Parafilm® to ensure an airtight seal. c. Return the bottle to the dark, refrigerated (2-8°C) storage location.
Protocol 2: De-Colorization of Mildly Degraded Reagent
For non-critical applications, mildly discolored (pale yellow) reagent can sometimes be salvaged by removing the elemental iodine (I₂).
-
Prepare a Wash Solution: In a separatory funnel, prepare a dilute (approx. 5% w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).
-
Liquid-Liquid Extraction: a. Dilute the discolored this compound with an immiscible, inert organic solvent (e.g., diethyl ether or hexanes). b. Add the diluted reagent to the separatory funnel containing the wash solution. c. Shake the funnel vigorously, periodically venting to release pressure. The iodine will react with the thiosulfate/bisulfite and be extracted into the aqueous layer, which will become colorless. d. Repeat the wash until the organic layer is completely colorless.
-
Drying and Solvent Removal: a. Wash the organic layer with brine (saturated aqueous NaCl solution) to remove excess water. b. Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). c. Filter away the drying agent. d. Remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not use excessive heat to avoid thermal degradation.
-
Final Storage: Immediately transfer the purified, colorless liquid to a clean, dry, amber glass bottle and store under an inert atmosphere as described in Protocol 1.
References
-
Degradation of iodinated X-ray contrast media by advanced oxidation processes - ScienceDirect. [Link]
-
Organoiodine chemistry - Wikipedia. [Link]
-
Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - NIH. [Link]
-
This compound | 4316-00-1 - INDOFINE Chemical Company. [Link]
-
Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light - MDPI. [Link]
-
Syntheses with perfluoroalkyl iodides. A review - ResearchGate. [Link]
-
Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways | Request PDF - ResearchGate. [Link]
-
Unraveling the atmospheric degradation of iodinated organic compounds - Université de Lille. [Link]
-
Cas 4316-00-1,this compound | lookchem. [Link]
-
(PDF) Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light - ResearchGate. [Link]
-
Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ) - RSC Publishing. [Link]
-
Perfluoroalkyl iodide - Wikipedia. [Link]
-
4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. [Link]
Sources
- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. indofinechemical.com [indofinechemical.com]
- 4. Cas 4316-00-1,this compound | lookchem [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 7. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. cpchem.com [cpchem.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Welcome to the technical support guide for the synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane (CAS 4316-00-1). This document provides in-depth troubleshooting for common side reactions and byproducts encountered during the radical-mediated iodoperfluoroalkylation of cyclohexene. Our goal is to equip researchers, chemists, and drug development professionals with the mechanistic understanding and practical protocols needed to optimize this reaction, enhance yield, and ensure product purity.
The synthesis involves the addition of a heptafluoroisopropyl radical, typically generated from 2-iodoperfluoropropane ((CF₃)₂CFI), across the double bond of cyclohexene. While seemingly straightforward, this free-radical chain reaction is susceptible to competing pathways that can lead to challenging purification processes and reduced yields. This guide addresses the most frequent issues in a question-and-answer format.
Frequently Asked Questions & Troubleshooting
FAQ 1: My reaction yields a mixture of stereoisomers (cis and trans). How can I improve the diastereoselectivity?
Answer: The formation of both trans- and cis-1-Iodo-2-(heptafluoroisopropyl)cyclohexane is a common outcome due to the stereochemistry of the radical addition to the cyclohexene ring.
Mechanistic Insight: The reaction proceeds through a two-step propagation mechanism. First, the electrophilic heptafluoroisopropyl radical ((CF₃)₂CF•) adds to the cyclohexene double bond. This addition can occur from either the axial or equatorial face, leading to an intermediate cyclohexyl radical. This radical intermediate is nearly planar, allowing the subsequent iodine atom transfer from (CF₃)₂CFI to also occur from either face.
However, the reaction is often not a 1:1 mixture. A preference for the trans product is frequently observed. This is attributed to:
-
Steric Hindrance: The initial radical addition may favor an approach that minimizes steric interaction with the existing ring hydrogens, often leading to an intermediate where the bulky heptafluoroisopropyl group is equatorial.
-
Torsional and Steric Effects in Iodine Transfer: The subsequent iodine abstraction step is also subject to steric control. The incoming, large 2-iodoperfluoropropane molecule will preferentially deliver the iodine atom to the less hindered face of the radical intermediate, which often results in a trans (diaxial) relationship between the two new substituents in the kinetic product.[1][2]
Troubleshooting & Optimization:
-
Lower Reaction Temperature: Reducing the reaction temperature can enhance the subtle energetic differences between the transition states leading to the cis and trans products, often favoring the more stable trans isomer.
-
Solvent Choice: The polarity and viscosity of the solvent can influence the conformational equilibrium of the cyclohexyl radical intermediate and the diffusion of reactants, potentially impacting stereoselectivity. Experiment with less polar solvents (e.g., hexane, toluene) versus more polar ones (e.g., acetonitrile).
-
Controlled Initiation: Use a low concentration of a chemical initiator (e.g., triethylborane) at a low temperature rather than high-temperature thermal initiation (e.g., with AIBN or benzoyl peroxide). This keeps the radical concentration low and can improve selectivity.
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | Low (-20°C to 0°C) | Increased trans:cis ratio | Enhances kinetic selectivity for the sterically favored transition state. |
| High (80°C+) | Decreased trans:cis ratio | Provides enough energy to overcome the small activation barrier differences. | |
| Initiator | Et₃B (catalytic) | Potentially higher selectivity | Allows for low-temperature initiation and better control of radical flux.[3][4] |
| AIBN / BPO (thermal) | Lower selectivity | Requires higher temperatures, reducing selectivity. |
FAQ 2: I am observing significant amounts of elimination products (heptafluoroisopropyl-cyclohexenes). What is causing this and how can I prevent it?
Answer: The formation of 1-(heptafluoroisopropyl)cyclohexene and 3-(heptafluoroisopropyl)cyclohexene is a classic side reaction caused by the elimination of hydrogen iodide (HI) from the desired product. The C-I bond is relatively weak, making iodine an excellent leaving group.[5]
Mechanistic Insight: This elimination can proceed via E1 or E2 mechanisms, particularly if the reaction mixture is exposed to bases or high temperatures during workup or purification.[6]
-
E2 Mechanism: This is a concern if a base is present. For the E2 reaction to occur in a cyclohexane system, the hydrogen atom and the leaving group (iodine) must be in an anti-periplanar (or trans-diaxial) arrangement.[7][8] The trans isomer of your product readily adopts a conformation where the iodine and an adjacent proton are both axial, making it highly susceptible to E2 elimination.
-
E1 Mechanism: At high temperatures, the C-I bond can cleave heterolytically to form a carbocation, which then loses a proton to form the alkene. This is less common but can occur during harsh distillation conditions.
Troubleshooting & Optimization:
-
Neutral or Acidic Workup: Avoid basic washes (e.g., sodium bicarbonate, sodium hydroxide) during the workup. If a wash is needed to remove acidic byproducts, use a cold, dilute solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), which will also quench unreacted iodine. Follow with a water or brine wash.
-
Low-Temperature Purification: Purify the product using column chromatography at room temperature or below. Avoid purification by distillation unless a high vacuum and low temperatures can be maintained.
-
Post-Reaction Quenching: After the reaction is complete (as determined by GC/MS or TLC), consider adding a radical inhibitor like butylated hydroxytoluene (BHT) to prevent further radical-induced decomposition and a non-nucleophilic proton source to neutralize any basic species that may have formed.
Protocol: Workup and Purification to Minimize Elimination
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic phase with an equal volume of cold 5% aqueous sodium bisulfite solution to remove residual iodine.
-
Separate the layers and wash the organic phase with an equal volume of cold deionized water, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo at a low temperature (<30°C).
-
Immediately purify the crude oil by flash column chromatography using a non-polar eluent system (e.g., hexanes or a hexane/dichloromethane gradient).
FAQ 3: My yield is low, and I have a high-molecular-weight, viscous residue. Could this be polymerization?
Answer: Yes, a low yield accompanied by a viscous or solid residue is a strong indicator of telomerization or polymerization.
Mechanistic Insight: This side reaction occurs when the intermediate 2-(heptafluoroisopropyl)cyclohexyl radical (Step 2 in the diagram below) adds to another molecule of cyclohexene instead of abstracting an iodine atom from 2-iodoperfluoropropane. This creates a new, larger radical, which can then add to another cyclohexene molecule, and so on. This process competes directly with the desired iodine atom transfer step.[9]
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a molar excess of the perfluoroalkyl iodide (e.g., 1.5 to 2.0 equivalents) relative to the cyclohexene. This increases the probability that the intermediate radical will encounter and react with (CF₃)₂CFI rather than another alkene molecule.
-
Slow Addition of Alkene: Instead of adding all reactants at once, add the cyclohexene slowly over several hours to a solution containing the 2-iodoperfluoropropane and the initiator. This maintains a low concentration of the alkene throughout the reaction, disfavoring polymerization.
-
Lower Overall Concentration: Running the reaction in a more dilute solution can also reduce the rate of bimolecular polymerization reactions.
Visualizing the Reaction Pathways
A clear understanding of the primary reaction and its competing pathways is crucial for troubleshooting.
Core Reaction Mechanism
Caption: The radical chain mechanism for iodoperfluoroalkylation.
Competing Side Reactions
Caption: Competing pathways originating from key reaction intermediates.
References
-
The Stereoselectivity of Addition of Benzoyloxyl Radicals to Cyclohexenes. RSC Publishing. Available at: [Link]
-
Perfluoroalkyl iodide - Wikipedia. Wikipedia. Available at: [Link]
-
Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Nature Communications (PMC - NIH). Available at: [Link]
-
The Stereochemistry of Radical Additions. II. The Radical and Ionic Addition of Hydrogen Bromide to 1-Bromocyclohexene and 1-Chl. Journal of the American Chemical Society. Available at: [Link]
-
Radical-Mediated Hydroperfluoroalkylation of Unactivated Alkenes. Advanced Synthesis & Catalysis (ResearchGate). Available at: [Link]
-
Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. Available at: [Link]
-
E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps. Available at: [Link]
-
Elimination Reactions of Substituted Cyclohexanes. SIUE Department of Chemistry. Available at: [Link]
-
E2 Elimination: substituted cyclohexanes (video). Khan Academy. Available at: [Link]
-
Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. The stereoselectivity of addition of benzoyloxyl radicals to cyclohexenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereocontrol in the Synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Document ID: TSC-2026-01-C9H10F7I
Last Updated: January 17, 2026
Introduction: Navigating the Challenges of Stereocontrol
Welcome to the technical support guide for managing the stereochemical challenges in the synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane. This molecule, while not extensively documented in public literature, presents a formidable synthetic challenge due to the interplay of a bulky, electron-withdrawing heptafluoroisopropyl group and an adjacent iodine atom on a conformationally flexible cyclohexane ring. Achieving high diastereoselectivity is critical for its application in drug discovery and materials science, where specific stereoisomers often exhibit desired biological activity or physical properties.[1][2][3][4]
This guide is structured to address the foundational concepts and troubleshoot common issues encountered during the synthesis of this and structurally analogous 1,2-disubstituted cyclohexanes. We will delve into the principles of conformational analysis, the mechanisms of key reactions, and provide actionable protocols to enhance stereocontrol in your experiments.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the fundamental principles that govern the stereochemistry of this compound.
Q1: What are the possible stereoisomers of this compound, and why is their differentiation important?
A1: this compound has two stereocenters (at C1 and C2). This gives rise to two pairs of enantiomers, which are diastereomers of each other: cis and trans.
-
cis-isomer: The iodo and heptafluoroisopropyl groups are on the same face of the cyclohexane ring.
-
trans-isomer: The iodo and heptafluoroisopropyl groups are on opposite faces of the ring.
The differentiation is critical because diastereomers have distinct physical properties (e.g., melting point, boiling point, solubility, NMR spectra) and, crucially, different biological activities. In a pharmaceutical context, one diastereomer may be therapeutically active while the other could be inactive or even toxic.
Q2: How does the heptafluoroisopropyl group influence the conformational equilibrium of the cyclohexane ring?
A2: The heptafluoroisopropyl group, -CF(CF₃)₂, is exceptionally bulky and electron-withdrawing. Its influence on the cyclohexane ring's conformation is significant:
-
Steric Bulk: Due to its large size, the heptafluoroisopropyl group has a strong preference for the equatorial position to minimize 1,3-diaxial interactions.[5][6][7][8][9] This preference can "lock" the conformation of the cyclohexane ring, making the ring less flexible. The substituent in the equatorial position is generally more stable.[6][7][8][9][10][11]
-
Electronic Effects: While steric bulk is the dominant factor, electronic effects such as hyperconjugation and dipole-dipole interactions can also play a role, particularly in fluorinated systems.[12] For instance, gauche interactions between fluorine atoms and adjacent groups can be more favorable than expected, sometimes influencing the conformational preference in unexpected ways.[12][13]
Q3: Which diastereomer, cis or trans, is likely to be more thermodynamically stable?
A3: The trans-diastereomer is predicted to be the more thermodynamically stable isomer. In the trans configuration, a chair conformation can exist where both the bulky heptafluoroisopropyl group and the iodine atom occupy equatorial positions (a trans-diequatorial conformer).[5][14][15] This arrangement minimizes steric strain.
In contrast, the cis-isomer must have one group axial and one equatorial in any chair conformation (cis-axial-equatorial).[5][14][15] Given the large size of the heptafluoroisopropyl group, placing it in an axial position would introduce severe 1,3-diaxial strain, making that conformation highly unfavorable. Therefore, the equilibrium will strongly favor the conformer with the heptafluoroisopropyl group in the equatorial position, forcing the iodine into an axial position. This inherent strain makes the cis-isomer less stable than the trans-diequatorial conformer.
Part 2: Troubleshooting Guide - Synthetic Strategies & Stereocontrol
This section provides solutions to common problems encountered during the synthesis, focusing on achieving the desired diastereoselectivity.
Problem 1: Poor trans / cis selectivity in the electrophilic iodination of a (heptafluoroisopropyl)cyclohexene precursor.
Scenario: You are performing an electrophilic addition of an iodine source (e.g., I₂, NIS) to (heptafluoroisopropyl)cyclohexene and obtaining a mixture of cis and trans diastereomers with poor selectivity.
Root Cause Analysis:
The stereochemical outcome of electrophilic addition to a cyclohexene is determined by the mechanism of the reaction. The formation of a bridged iodonium ion intermediate is key to achieving high anti-addition (leading to the trans product).
-
Mechanism A (Desired): Bridged Iodonium Ion: The electrophilic iodine adds to the double bond to form a cyclic iodonium ion. The nucleophile (e.g., I⁻, or solvent) then attacks from the face opposite to the bridge (an Sₙ2-like ring-opening), resulting in anti-addition and the trans product.
-
Mechanism B (Undesired): Open Carbocation: If the intermediate is a planar, open carbocation, the nucleophile can attack from either face, leading to a mixture of syn- and anti-addition products (cis and trans isomers). The bulky and electron-withdrawing heptafluoroisopropyl group can destabilize an adjacent carbocation, potentially favoring the bridged iodonium ion pathway.
Troubleshooting Steps:
-
Solvent Choice:
-
Use Non-polar, Non-coordinating Solvents: Solvents like hexanes, dichloromethane, or carbon tetrachloride are less likely to stabilize an open carbocation, thus favoring the bridged iodonium ion pathway.
-
Avoid Polar, Coordinating Solvents: Protic solvents (e.g., methanol, water) or highly polar aprotic solvents (e.g., DMSO) can stabilize a carbocation intermediate, leading to loss of stereocontrol.
-
-
Iodine Source and Additives:
-
Use I₂ or N-Iodosuccinimide (NIS): These are common and effective sources of electrophilic iodine.
-
Consider Iodonium Donors: Reagents like bis(collidine)iodine(I) hexafluorophosphate can be highly effective for stereoselective iodinations.
-
Minimize Water: Ensure anhydrous conditions, as water can act as a competing nucleophile and affect selectivity.
-
-
Temperature Control:
-
Lower the Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can enhance selectivity by favoring the more ordered transition state of the bridged iodonium ion pathway.
-
Experimental Protocol: Stereoselective Iodination of (Heptafluoroisopropyl)cyclohexene
-
Dissolve (heptafluoroisopropyl)cyclohexene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.1 eq) in anhydrous DCM.
-
Add the NIS solution dropwise to the cyclohexene solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H and ¹⁹F NMR to determine the diastereomeric ratio.
Problem 2: Difficulty in achieving stereocontrol during radical iodination of (heptafluoroisopropyl)cyclohexane.
Scenario: You are attempting a radical iodination (e.g., using I₂ and a radical initiator like AIBN or light) and obtaining a complex mixture of isomers.
Root Cause Analysis:
Radical reactions on cyclohexane rings often proceed with low stereoselectivity.[16] The intermediate is a planar or rapidly inverting cyclohexyl radical, which can be trapped by the iodine source from either the axial or equatorial face. The product distribution is often governed by a combination of steric approach control and thermodynamic stability of the product conformer.
Troubleshooting Steps:
-
Re-evaluate the Synthetic Strategy: Radical iodination is generally not a good method for controlling stereochemistry at a newly formed stereocenter on a cyclohexane ring. Consider alternative strategies like the electrophilic addition described in Problem 1, or a nucleophilic substitution on a precursor with a defined stereochemistry.
-
If Radical Iodination is Unavoidable:
-
Use Bulky Radical Initiators: This is a speculative approach, but a bulky initiator might show some facial selectivity.
-
Employ Substrate Control: If there is another functional group on the ring, it might be possible to use it as a directing group to deliver the iodine from one face. This is a more advanced strategy requiring significant synthetic design.
-
Problem 3: Ambiguous stereochemical assignment of the cis and trans products.
Scenario: You have synthesized a mixture of diastereomers but are unsure which is cis and which is trans based on standard ¹H NMR.
Root Cause Analysis:
Definitive stereochemical assignment of 1,2-disubstituted cyclohexanes requires careful analysis of NMR data, particularly coupling constants and Nuclear Overhauser Effect (NOE) correlations.[17][18][19]
Troubleshooting and Characterization Protocol:
-
Analyze ¹H NMR Coupling Constants (J-values):
-
For the trans-isomer: In its most stable diequatorial conformation, the protons at C1 and C2 (H-1 and H-2) will be trans-diaxial to their respective neighboring axial protons. This will result in large coupling constants (typically J = 8-12 Hz).
-
For the cis-isomer: In its most stable conformation (with the heptafluoroisopropyl group equatorial), H-1 will be equatorial and H-2 will be axial. This will lead to smaller axial-equatorial and equatorial-equatorial coupling constants (typically J = 2-5 Hz).
-
-
Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment: This is the most reliable method for determining relative stereochemistry.
-
trans-isomer (diequatorial): You should observe NOE correlations between the axial protons on the same side of the ring (e.g., H-1a to H-3a and H-5a). You should not see a strong NOE between H-1 and H-2.
-
cis-isomer (axial-equatorial): You will observe a strong NOE correlation between the axial proton and its adjacent equatorial proton (H-1e and H-2a, or vice-versa). You will also see correlations between the axial proton and the other axial protons on the same face of the ring.
-
Part 3: Data Interpretation & Visualization
Table 1: Expected ¹H NMR Coupling Constants for Stereochemical Assignment
| Isomer | Conformation (Iodo, -CF(CF₃)₂) | H-1 / H-2 Relationship | Expected J-values for H-1 and H-2 |
| trans | (eq, eq) | a, a | Large (8-12 Hz) |
| cis | (ax, eq) | a, e | Small (2-5 Hz) |
Diagrams
Diagram 1: Reaction Mechanism for Stereoselective Iodination
Caption: Desired vs. undesired pathways in electrophilic iodination.
Diagram 2: NOESY Correlation Workflow for Stereochemical Assignment
Caption: Logic flow for assigning stereochemistry using NOESY data.
References
-
Davis, R. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Available at: [Link]
-
OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Available at: [Link]
-
Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. Available at: [Link]
-
Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Available at: [Link]
-
O'Hagan, D. (2025). Easy chairs: The conformational preferences of polyfluorocyclohexanes. ResearchGate. Available at: [Link]
-
DiRocco, D. A., et al. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PubMed Central. Available at: [Link]
-
Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. Available at: [Link]
-
Iwata, C., et al. (2025). Folding strain stereocontrol in cyclohexane ring formation by means of an intramolecular ester enolate alkylation reaction. ResearchGate. Available at: [Link]
-
Abraham, R. J., et al. (2025). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Mondal, R., et al. (2021). Fluorinated Rings: Conformation and Application. ResearchGate. Available at: [Link]
-
DiRocco, D. A., et al. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. Available at: [Link]
-
Linclau, B., et al. (2021). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. ACS Publications. Available at: [Link]
-
Rychnovsky, S. D., et al. (2011). Origin of Stereocontrol in the Construction of the 12-Oxatricyclo [6.3.1.02,7]dodecane Ring System by Prins–Pinacol Reactions. PubMed Central. Available at: [Link]
-
Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]
-
Iwata, C., et al. (1996). Folding strain stereocontrol in cyclohexane ring formation by means of an intramolecular ester enolate alkylation reaction. Canadian Journal of Chemistry. Available at: [Link]
-
Sloop, J. C. (2014). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available at: [Link]
-
Khan Academy. (n.d.). Disubstituted cyclohexane. Available at: [Link]
-
Li, W., et al. (2019). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PubMed Central. Available at: [Link]
-
Salwiczek, M., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. Available at: [Link]
-
Mykhailiuk, P. K. (2022). FDA-approved drugs containing fluorinated cycloalkane motifs. ResearchGate. Available at: [Link]
-
NPTEL-NOC IITM. (2017). Conformational Analysis of Substituted Cyclohexanes. YouTube. Available at: [Link]
-
Brown, M. K., et al. (2013). Stereocontrolled Pericyclic and Radical Cycloaddition Reactions of Readily Accessible Chiral Alkenyl Diazaborolidines. PubMed Central. Available at: [Link]
-
Imbenotte, M., et al. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: Ab initio study and NBO analysis. ResearchGate. Available at: [Link]
-
Mykhailiuk, P. K. (2019). NOE correlations in the synthesized cis and trans isomers. ResearchGate. Available at: [Link]
-
Jensen, F. R., et al. (1962). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
Box, V. G. S. (2014). The Conformational Preferences of Some Polyhalocyclohexanes and Related Molecules. ResearchGate. Available at: [Link]
-
Reusch, W. (n.d.). Ring Conformations. Michigan State University Department of Chemistry. Available at: [Link]
-
UGC-CEC. (2020). Conformational analysis of Mono substituted cyclohexane. YouTube. Available at: [Link]
-
Renaud, P., & Sibi, M. P. (2003). Stereoselective radical reactions. Chemical Society Reviews. Available at: [Link]
-
Ghosh, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
-
Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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Barluenga, J., et al. (1989). Iodine-Induced Stereoselective Carbocyclizations - A New Method for the Synthesis of Cyclohexane and Cyclohexene Derivatives. ChemInform. Available at: [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). This compound. Available at: [Link]
Sources
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Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Welcome to the technical support center for the synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar fluorinated compounds. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, with a specific focus on temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the iodination of a fluorinated cyclohexane?
A1: The iodination of alkanes, including substituted cyclohexanes, typically proceeds via a free-radical chain mechanism.[1][2] This process involves three main stages:
-
Initiation: A radical initiator (e.g., UV light or a chemical initiator) generates halogen radicals.[1][2]
-
Propagation: The halogen radical abstracts a hydrogen atom from the cyclohexane ring, creating a cyclohexyl radical. This radical then reacts with an iodine source to form the desired product and another halogen radical, continuing the chain.[1]
-
Termination: The reaction ceases when two radicals combine.[1][3]
The presence of the bulky and electron-withdrawing heptafluoroisopropyl group can influence the regioselectivity of the hydrogen abstraction.
Q2: Why is temperature a critical parameter in this reaction?
A2: Temperature has a significant impact on both the rate and selectivity of the reaction. An increase in temperature generally increases the reaction rate by providing the necessary activation energy for the reactants.[4][5][6] However, for free-radical iodinations, temperature control is crucial for several reasons:
-
Side Reactions: Higher temperatures can lead to an increase in side reactions, such as elimination or the formation of di-iodinated byproducts.[7]
-
Reversibility: The iodination of alkanes can be a reversible process, as the hydrogen iodide (HI) formed can reduce the alkyl iodide back to the alkane.[8] Temperature can influence this equilibrium.
-
Radical Stability: The stability of the intermediate radicals can be temperature-dependent, affecting the product distribution.
-
Iodine Stability: High temperatures can cause the sublimation or decomposition of iodine and some iodinating agents.[9]
Q3: What are the common starting materials and iodine sources for this synthesis?
A3: The synthesis would typically start with (heptafluoroisopropyl)cyclohexane. The choice of iodinating agent is critical. While molecular iodine (I₂) can be used, often in the presence of an oxidizing agent to prevent the accumulation of HI[8], other reagents like N-iodosuccinimide (NIS) or tert-butyl hypoiodite are also employed for radical iodinations.[2]
Q4: What initial temperature range should I start with for my optimization studies?
A4: A good starting point for optimization would be a moderately low to room temperature range, for instance, 15°C to 40°C. Some reactions involving highly reactive fluorinated compounds may even require sub-ambient temperatures to control exotherms and improve selectivity. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.[6]
Troubleshooting Guide: Optimizing Reaction Temperature
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound, with a focus on temperature optimization.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting & Optimization Steps | Scientific Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each step using a suitable analytical technique (e.g., GC-MS, ¹⁹F NMR). | Increasing the temperature provides more molecules with the required activation energy to overcome the reaction barrier, thus increasing the reaction rate.[4][5] |
| Insufficient initiation. | If using photochemical initiation, ensure the UV lamp is at the correct wavelength and intensity. If using a chemical initiator, consider a slight increase in its concentration or using an initiator with a lower decomposition temperature. | Free-radical reactions require an initial input of energy to generate radicals. The rate of initiation is often temperature-dependent. |
| Reaction is reversible. | Add an oxidizing agent (e.g., HIO₃, HgO) to the reaction mixture to remove the HI byproduct as it forms.[8] | The iodination of alkanes is often reversible due to the reducing properties of the HI byproduct.[8] Removing HI shifts the equilibrium towards the product side. |
Problem 2: Formation of Multiple Products and Impurities
| Possible Cause | Troubleshooting & Optimization Steps | Scientific Rationale |
| Reaction temperature is too high. | Lower the reaction temperature. Perform a temperature screening experiment to identify the optimal balance between reaction rate and selectivity. | High temperatures can provide sufficient energy to overcome the activation barriers for various side reactions, such as elimination or isomerization, leading to a mixture of products.[7] |
| Formation of di-iodinated byproducts. | Use a stoichiometric amount of the iodinating agent and control its addition rate. Lowering the reaction temperature can also minimize over-iodination.[7] | The initial product, this compound, can undergo further iodination at elevated temperatures or with an excess of the iodinating agent. |
| Incorrect regioselectivity. | The regioselectivity of free-radical halogenation can be difficult to control.[2] Modifying the solvent or using a bulkier iodinating agent might influence which hydrogen is abstracted. Temperature can also play a role in the selectivity between different C-H bonds. | The relative rates of abstraction from different positions on the cyclohexane ring can have different temperature dependencies. |
Problem 3: Reaction Stalls or is Incomplete
| Possible Cause | Troubleshooting & Optimization Steps | Scientific Rationale |
| Decomposition of reactants or reagents. | Check the thermal stability of your starting material and iodinating agent. Running the reaction at a lower temperature for a longer duration might be beneficial. | Some organic molecules, particularly complex fluorinated ones, and certain iodinating agents can be thermally labile.[9] |
| Inhibitors present. | Ensure all reactants and solvents are pure and free from radical inhibitors (e.g., oxygen, certain impurities). Degassing the solvent can be a crucial step. | Radical chain reactions are sensitive to inhibitors that can quench the radical intermediates and halt the chain propagation.[2] |
Experimental Protocol: Temperature Scouting Study
This protocol outlines a systematic approach to determine the optimal reaction temperature.
Objective: To identify the temperature that provides the highest yield of this compound with the fewest impurities.
Methodology:
-
Setup: Prepare a series of identical small-scale reactions in parallel reactors or round-bottom flasks. Each vessel should contain (heptafluoroisopropyl)cyclohexane, the chosen iodinating agent, a radical initiator (if necessary), and the solvent.
-
Temperature Gradient: Set each reaction to a different, constant temperature. A suggested range could be 20°C, 30°C, 40°C, 50°C, and 60°C.
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction. Quench the aliquot to stop the reaction.
-
Analysis: Analyze the aliquots by GC-MS or ¹⁹F NMR to determine the conversion of the starting material, the yield of the desired product, and the formation of any byproducts.
-
Data Evaluation: Plot the yield of the product and the percentage of key impurities against temperature at a fixed reaction time. The optimal temperature will be the one that gives the best balance of high yield and low impurity levels.
Data Presentation: Example of Temperature Scouting Results
| Reaction Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Desired Product (%) | Key Impurity 1 (%) | Key Impurity 2 (%) |
| 20 | 6 | 35 | 30 | <1 | <1 |
| 30 | 6 | 65 | 60 | 2 | 1 |
| 40 | 6 | 95 | 88 | 5 | 3 |
| 50 | 6 | >99 | 85 | 10 | 6 |
| 60 | 6 | >99 | 75 | 18 | 10 |
Visualization of the Experimental Workflow
Caption: Workflow for a parallel temperature scouting study.
Final Recommendations
Based on typical observations for such reactions, an optimal temperature is often found in the range of 35-45°C. This range tends to provide a good compromise between a reasonable reaction rate and the minimization of side reactions. However, empirical determination through a structured study, as outlined above, is always the most reliable approach for your specific reaction conditions and setup.
References
- Rates of Chemical Reactions, I. - The Iodination of Acetone. (n.d.).
- Mehl, L. (2019). Kinetics of the acid-catalyzed iodination of propanone reaction.
- MhChem. (2026). CH 222 Winter 2026: “Kinetics II - The Iodination Of Acetone” Lab Instructions.
- University of Colorado Boulder. (n.d.). K910: Effect of Concentration and Temperature on Rates – Iodine Clock. Lecture Demonstration Manual General Chemistry.
- NIH. (2023). Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town.
- NIH. (n.d.). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. PMC.
- Benchchem. (n.d.). Side reactions and byproducts in the synthesis of 1-Iodo-2-methyloct-1-ene.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Quora. (2017). Why is the direct fluorination and iodination of alkanes via a free radical mechanism not possible?.
- INDOFINE Chemical Company. (n.d.). This compound.
- Benchchem. (n.d.). Synthesis of Functionalized Cyclohexenes from 1-Iodocyclohexene.
- NIH. (2017). Iodine(III) Reagents in Radical Chemistry. PMC.
- PHARMD GURU. (n.d.). FREE RADICALS CHAIN REACTIONS OF ALKANE.
- JoDrugs. (n.d.). fluorinated hydrocarbons.
- Wikipedia. (n.d.). Free-radical halogenation.
- Khan Academy. (n.d.). Free radical reactions.
- ACS Publications. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
- Organic Syntheses. (2016). Synthesis of 1-Iodopropyne.
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Technical Support Center: Solvent Effects on the Reactivity of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Welcome to the technical support center for "1-Iodo-2-(heptafluoroisopropyl)cyclohexane." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique fluorinated cyclohexane derivative. The interplay of its bulky, electron-withdrawing heptafluoroisopropyl group and the reactive iodide leaving group presents both opportunities and challenges in synthesis. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction outcomes.
Understanding the Substrate: Key Structural Features
Before delving into troubleshooting, it's crucial to appreciate the structural nuances of this compound. The heptafluoroisopropyl group is not only sterically demanding but also strongly electron-withdrawing due to the presence of seven fluorine atoms. These features significantly influence the conformational equilibrium of the cyclohexane ring and the electronic environment of the reaction center.
The bulky heptafluoroisopropyl group will preferentially occupy the equatorial position to minimize steric strain, which can, in turn, influence the preferred conformation of the adjacent iodide.[1][2] This conformational bias is a critical factor in determining the feasibility of certain reaction pathways, particularly E2 eliminations which have strict stereochemical requirements.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during reactions with this compound, with a focus on the profound impact of solvent choice.
Q1: My elimination reaction is sluggish and giving low yields. What is the most likely cause?
A1: The most probable cause is an unfavorable stereochemical arrangement for an E2 elimination. E2 reactions require a trans-diaxial (anti-periplanar) orientation of the β-hydrogen and the iodide leaving group.[3] Given the large steric bulk of the heptafluoroisopropyl group, the cyclohexane ring will predominantly exist in a chair conformation where this group is equatorial. This can lock the iodide in a position that does not have a trans-diaxial β-hydrogen, thus impeding the E2 pathway.
Troubleshooting Steps:
-
Solvent Selection: While polar aprotic solvents like DMSO or DMF are generally good for E2 reactions, a switch to a less polar solvent might slightly alter the conformational equilibrium, though this is unlikely to be the primary solution.[4]
-
Consider E1: If a less basic nucleophile is used in a polar protic solvent (e.g., ethanol, methanol), you might favor an E1 mechanism. However, the electron-withdrawing heptafluoroisopropyl group will destabilize the adjacent carbocation, potentially making the E1 pathway slow as well.
-
Alternative Reagents: Consider using a very strong, sterically hindered base that might be more effective at deprotonation, although this can also lead to other side reactions.
Q2: I am observing a mixture of substitution and elimination products. How can I favor one over the other?
A2: The competition between substitution (SN2/SN1) and elimination (E2/E1) is highly dependent on the reaction conditions, especially the solvent and the nature of the nucleophile/base.
To Favor Substitution (SN2):
-
Solvent: Use a polar aprotic solvent such as acetone, DMSO, or DMF.[5][6] These solvents solvate the cation but leave the nucleophile relatively "naked" and more reactive, accelerating the SN2 reaction.[7]
-
Nucleophile: Employ a good, non-basic nucleophile (e.g., CN⁻, N₃⁻, RS⁻).
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
To Favor Elimination (E2):
-
Solvent: While polar aprotic solvents are often used, polar protic solvents can sometimes favor elimination over substitution by solvating and thus "caging" the nucleophile, reducing its nucleophilicity more than its basicity.[8]
-
Base: Use a strong, sterically hindered base (e.g., potassium tert-butoxide).
-
Temperature: Higher temperatures favor elimination as it is often entropically favored.[9]
Data on Solvent Effects on SN2 vs. E2 Competition:
| Solvent Type | Effect on Nucleophile/Base | Favored Pathway | Rationale |
| Polar Protic (e.g., H₂O, EtOH, MeOH) | Strongly solvates anions (H-bonding) | Can favor E1/SN1; can favor E2 over SN2 with strong bases | Stabilizes carbocation intermediates for E1/SN1. Reduces nucleophilicity for SN2 more than basicity for E2.[8][10] |
| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Weakly solvates anions | SN2 | Enhances nucleophilicity, leading to faster SN2 rates.[6][11] |
| Non-Polar (e.g., Hexane, Toluene) | Poorly dissolves ionic reagents | Generally not suitable for these reactions | Low solubility of most nucleophiles/bases limits reactivity. |
Q3: My SN2 reaction is not proceeding, even in a polar aprotic solvent. What are the likely reasons?
A3: The steric hindrance posed by the adjacent heptafluoroisopropyl group is a major obstacle for the backside attack required in an SN2 reaction.
Troubleshooting Steps:
-
Increase Temperature: While this can also promote elimination, carefully increasing the temperature may provide enough energy to overcome the steric barrier for the SN2 reaction.
-
Smaller Nucleophile: If possible, switch to a smaller nucleophile that can better access the electrophilic carbon.
-
Extended Reaction Time: Due to the steric hindrance, the reaction may simply be very slow. Monitor the reaction over a longer period.
Q4: Could radical pathways be a possibility with this substrate?
A4: Yes, organoiodides, especially those with electron-withdrawing groups, can participate in radical reactions. The C-I bond is relatively weak and can be cleaved homolytically under photolytic or radical initiation conditions.
Potential Radical Reactions:
-
Radical Cyclization: If an unsaturated moiety is present elsewhere in the molecule, intramolecular radical cyclization could occur.[12][13]
-
Reductive Deiodination: In the presence of a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride or a thiol), the iodide can be replaced with a hydrogen atom.
Solvent Effects on Radical Reactions:
While often considered less sensitive to solvent effects than ionic reactions, the choice of solvent can still influence the outcome of radical reactions. The solvent can affect the rate of chain transfer and the lifetime of radical intermediates.
Experimental Protocols (Generalized)
Protocol 1: General Procedure for SN2 Reaction
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the nucleophile (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
If no reaction is observed, gradually increase the temperature to 50-80 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for E2 Reaction
-
Dissolve this compound (1.0 eq) in anhydrous THF or tert-butanol (0.1 M).
-
Add a strong, bulky base such as potassium tert-butoxide (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux if necessary.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
After completion, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with a non-polar solvent (e.g., pentane or hexane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate carefully.
-
Purify the volatile alkene product, potentially by distillation.
Visualizations
Diagram 1: Competing SN2 and E2 Pathways
Caption: Decision matrix for SN2 vs. E2 pathways.
Diagram 2: Troubleshooting Workflow for Low Reactivity
Caption: Troubleshooting guide for low reactivity issues.
References
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
ResearchGate. (2025). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Cyclic Stereochemistry. [Link]
-
Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]
-
Oreate AI Blog. (2026). The Role of Polar Protic Solvents in Chemical Reactions. [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. [Link]
-
Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2?[Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
ACS Publications. (2023). Fluorinated Organic Compounds How to Imagine a Future. [Link]
-
RSC Publishing. (2021). Single solvent molecule effect over SN2 and E2 competition in the hydroperoxide anion reaction with ethyl-iodide. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
-
ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. [Link]
-
YouTube. (2014). Solvent Effects on Sn2 Reactions. [Link]
-
PMC. (2021). How Solvation Influences the SN2 versus E2 Competition. [Link]
-
Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Wikipedia. (n.d.). Radical cyclization. [Link]
-
Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]
-
YouTube. (2021). Solvent effects for SN2, SN1, E2, and E1. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. [Link]
-
ResearchGate. (n.d.). Radical Cyclizations and Sequential Radical Reactions. [Link]
-
National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes. [Link]
-
PMC. (n.d.). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. [Link]
-
ResearchGate. (2025). Some Guidelines for Radical Reactions. [Link]
-
MSU chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
-
Quora. (2016). Why does presence of electron withdrawing group increases the reactivity of haloarene in nucleophilic substitution reaction?[Link]
-
Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]
-
YouTube. (2012). E2 Elimination: substituted cyclohexanes. [Link]
-
Macmillan Group. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. [Link]
-
RSC Publishing. (2021). Recent discoveries on the structure of iodine(III) reagents and their use in cross-nucleophile coupling. [Link]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. [Link]
-
ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition. [Link]
-
YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy![Link]
-
ACS Publications. (2023). Fluorinated Organic Compounds How to Imagine a Future. [Link]
-
NIH. (n.d.). Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile. [Link]
-
ResearchGate. (2021). (PDF) How Solvation Influences the SN2 versus E2 Competition. [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
Sources
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Welcome to the technical support center for "1-Iodo-2-(heptafluoroisopropyl)cyclohexane." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this unique fluorinated iodoalkane. Our goal is to help you anticipate and mitigate stability issues, ensuring the integrity of your experiments and the quality of your results.
Introduction: Understanding the Molecule's Unique Reactivity
This compound is a valuable building block in organic synthesis, prized for its combination of a reactive carbon-iodine bond and the unique steric and electronic properties of the heptafluoroisopropyl group. However, this combination also presents specific stability challenges. The C-I bond is relatively weak and susceptible to both homolytic (radical) and heterolytic (ionic) cleavage. The presence of the bulky and highly electronegative heptafluoroisopropyl group influences the reactivity of the adjacent C-I bond and the cyclohexane ring.
This guide will address the most common decomposition-related questions and provide actionable protocols to maintain the compound's purity and reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I've noticed a yellow to brownish discoloration in my sample of this compound upon storage. What is causing this?
Answer:
Discoloration is a classic indicator of decomposition in organoiodides. The primary culprit is the formation of molecular iodine (I₂), which has a characteristic brown color. This decomposition is typically initiated by light or trace amounts of heat, which can induce the homolytic cleavage of the carbon-iodine bond to form an iodine radical.
Causality: The energy from light (especially UV) or heat can exceed the bond dissociation energy of the C-I bond, leading to the formation of a cyclohexyl radical and an iodine radical. Two iodine radicals can then combine to form molecular iodine (I₂).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discoloration of this compound.
Recommended Action:
-
Storage: Always store the compound in an amber or opaque vial to protect it from light. For long-term storage, refrigeration (2-8 °C) or freezing is recommended.
-
Inert Atmosphere: Store the compound under an inert atmosphere (nitrogen or argon) to minimize oxidation, which can sometimes contribute to discoloration.
Question 2: My reaction yield is lower than expected, and I suspect the starting material is degrading. What are the likely decomposition pathways?
Answer:
Beyond the formation of I₂, two primary decomposition pathways can reduce the purity of your starting material and impact your reaction yields: dehydroiodination and free-radical side reactions.
1. Dehydroiodination: This is an elimination reaction where hydrogen iodide (HI) is removed from the molecule, forming an alkene. This reaction can be promoted by bases, heat, or even polar solvents.
2. Free-Radical Reactions: As mentioned, the C-I bond can cleave to form radicals.[1][2][3] These highly reactive species can then participate in a variety of unwanted side reactions, such as dimerization or reaction with solvents.
Decomposition Pathways Diagram:
Caption: Major decomposition pathways for this compound.
Preventative Strategies:
| Strategy | Rationale |
| Use Aprotic, Non-polar Solvents | Minimizes the potential for elimination reactions. Solvents like hexanes, toluene, or dichloromethane are generally preferred over polar protic solvents. |
| Maintain Low Temperatures | Both dehydroiodination and radical formation are accelerated by heat. Running reactions at or below room temperature is advisable when possible. |
| Work in the Dark | If a reaction is sensitive to radical formation, wrapping the reaction vessel in aluminum foil can prevent light-induced decomposition. |
| Degas Solvents | Removing dissolved oxygen from solvents can help to quench radical chain reactions. |
Question 3: Can I purify my discolored or partially decomposed this compound?
Answer:
Yes, purification is often possible and recommended before use in sensitive reactions.
Protocol 1: Aqueous Wash to Remove Iodine
This is a simple and effective method to remove the brown color caused by I₂.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude or discolored compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₅) or sodium bisulfite (NaHSO₃). The brown color of the organic layer should disappear as the I₂ is reduced to colorless iodide (I⁻).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
For removing non-polar impurities like the alkene product from dehydroiodination, flash column chromatography is the preferred method.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A non-polar eluent system, such as hexanes or a low-polarity mixture of hexanes and ethyl acetate (e.g., 99:1), is typically effective.
-
Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. The desired product is typically more polar than the alkene byproduct.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure.
Summary of Best Practices for Handling and Storage
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (short-term), -20 °C (long-term) | Reduces the rate of thermal decomposition. |
| Light Exposure | Store in amber or opaque containers. | Prevents photolytic cleavage of the C-I bond. |
| Atmosphere | Store under an inert gas (N₂ or Ar). | Minimizes oxidation and potential radical reactions with O₂. |
| Solvent Choice | Use fresh, anhydrous, and degassed aprotic solvents for reactions. | Prevents side reactions and decomposition. |
| pH | Avoid basic conditions unless required by the reaction. | Minimizes dehydroiodination. |
By adhering to these guidelines, you can significantly extend the shelf life of this compound and ensure the reliability and reproducibility of your experimental results.
References
-
ResearchGate. Dihydroxylation of iodoalkanes. Reaction conditions. Available at: [Link]
-
National Institutes of Health. Recent Advances in Iodine-Mediated Radical Reactions. Available at: [Link]
- Google Patents.Method for the Preparation of Iodoalkanes.
-
Science of Synthesis. 35.3.1.5 Synthesis by Substitution of Oxygen Functionalities. Available at: [Link]
-
Organic Syntheses. N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide). Available at: [Link]
-
INDOFINE Chemical Company. this compound | 4316-00-1. Available at: [Link]
-
INDOFINE Chemical Company. (E/Z)-1-IODO-2-(HEPTAFLUOROPROPYL)CYCLOHEXANE. Available at: [Link]
-
National Institutes of Health. The in Vitro Estrogenic Activities of Polyfluorinated Iodine Alkanes. Available at: [Link]
-
PubMed. Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. Available at: [Link]
-
Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. Available at: [Link]
-
YouTube. Free Radical Reactions. Available at: [Link]
-
Chemistry LibreTexts. 4.2: Free Radical Reactions. Available at: [Link]
Sources
Technical Support Center: Synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Welcome to the technical support center for the synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. We provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols based on established principles of radical chemistry.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the heptafluoroisopropyl group. The synthesis of this compound, however, presents several challenges, especially when transitioning from laboratory to pilot or production scale. This guide aims to provide practical solutions to common issues encountered during its synthesis.
The most plausible route for the synthesis of this compound is the free-radical addition of heptafluoroisopropyl iodide to cyclohexene. This reaction is typically initiated by thermal or photochemical methods.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
Possible Causes:
-
Inefficient Radical Initiation: The homolytic cleavage of the C-I bond in heptafluoroisopropyl iodide is crucial. Insufficient energy input (heat or light) will result in a low concentration of the heptafluoroisopropyl radical.
-
Presence of Radical Inhibitors: Oxygen is a common radical inhibitor. Impurities in the starting materials or solvent, or leaks in the reactor system can introduce oxygen.
-
Low Reaction Temperature: While high temperatures can lead to side reactions, a temperature that is too low will result in a slow reaction rate.
Solutions:
| Solution | Explanation |
| Optimize Initiation Conditions | For photochemical initiation, ensure the light source has the appropriate wavelength and intensity. For thermal initiation, gradually increase the temperature, monitoring for the onset of the reaction. |
| Degas Solvents and Reagents | Thoroughly degas all solvents and liquid reagents by sparging with an inert gas (e.g., nitrogen or argon) prior to use. |
| Ensure an Inert Atmosphere | Maintain a positive pressure of an inert gas throughout the reaction to prevent air from entering the reactor. |
| Check for Impurities | Analyze starting materials for impurities that could act as radical scavengers. |
Issue 2: Formation of Significant Byproducts
Possible Causes:
-
Telomerization: The heptafluoroisopropyl radical can add to multiple cyclohexene molecules, leading to the formation of oligomeric byproducts. This is more prevalent at high concentrations of cyclohexene relative to the iodide.
-
Di-iodination: The formation of 1,2-diiodocyclohexane can occur if free iodine is present.
-
Allylic Substitution: At high temperatures, free-radical substitution at the allylic position of cyclohexene can compete with the desired addition reaction.[1]
Solutions:
| Solution | Explanation |
| Control Stoichiometry | Use a slight excess of heptafluoroisopropyl iodide to minimize telomerization. A controlled addition of cyclohexene to the reaction mixture can also be beneficial. |
| Optimize Reaction Temperature | Lowering the reaction temperature can disfavor side reactions like allylic substitution. |
| Purify Heptafluoroisopropyl Iodide | Ensure the iodide reagent is free of elemental iodine, which can be removed by washing with a sodium thiosulfate solution. |
Issue 3: Exothermic Runaway Reaction During Scale-Up
Possible Causes:
-
Poor Heat Dissipation: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal less efficient.[2][3] Free-radical additions can be exothermic, and inadequate cooling can lead to a rapid increase in temperature and pressure.[4]
-
Accumulation of Unreacted Reagents: If the initiation is delayed, a dangerous accumulation of reactants can occur, leading to a sudden and violent reaction once initiated.
Solutions:
| Solution | Explanation |
| Controlled Reagent Addition | Add the more reactive reagent (typically cyclohexene) slowly to the reactor to control the rate of heat generation.[2] |
| Efficient Cooling System | Ensure the reactor is equipped with a cooling system capable of handling the maximum heat output of the reaction.[4] |
| Monitor Reaction Progress | Use in-situ monitoring techniques (e.g., temperature probes, pressure sensors) to track the reaction progress and detect any signs of a runaway reaction early. |
| Pilot-Scale Studies | Conduct thorough pilot-scale studies to understand the thermal profile of the reaction before moving to full production scale.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism for the synthesis of this compound?
A1: The reaction proceeds via a free-radical chain mechanism.[5]
-
Initiation: The C-I bond in heptafluoroisopropyl iodide is homolytically cleaved by heat or light to generate a heptafluoroisopropyl radical.
-
Propagation:
-
The heptafluoroisopropyl radical adds to the double bond of cyclohexene to form a more stable secondary radical intermediate.
-
This radical intermediate then abstracts an iodine atom from another molecule of heptafluoroisopropyl iodide to yield the product and regenerate the heptafluoroisopropyl radical.
-
-
Termination: Two radicals combine to form a non-radical species, terminating the chain reaction.[5]
Q2: What are the expected stereoisomers of the product?
A2: The addition of the heptafluoroisopropyl radical to the cyclohexene double bond can occur from either face, and the subsequent iodine abstraction can also lead to different stereoisomers. Therefore, a mixture of cis and trans isomers is expected. The exact ratio will depend on the reaction conditions.
Q3: How can I purify the final product on a large scale?
A3: For industrial-scale purification of halogenated hydrocarbons, fractional distillation under reduced pressure is a common and effective method.[6] Given the expected boiling point of the product, this should be a viable technique. Adsorption chromatography using materials like activated alumina can also be employed to remove polar impurities and residual catalysts.[7]
Q4: What are the key safety precautions for handling heptafluoroisopropyl iodide?
A4: Heptafluoroisopropyl iodide is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before use. Key precautions include:
-
Working in a well-ventilated area, preferably in a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Storing it in a cool, dry, and dark place away from incompatible materials.
Experimental Protocols
Representative Synthesis Protocol (Laboratory Scale)
Disclaimer: This is a representative protocol based on general principles of free-radical addition reactions. Optimization will be necessary for specific equipment and desired scale.
Materials:
-
Cyclohexene
-
Heptafluoroisopropyl iodide
-
Anhydrous toluene (or other suitable solvent)
-
Radical initiator (e.g., AIBN for thermal initiation) or a UV lamp for photochemical initiation
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add heptafluoroisopropyl iodide and anhydrous toluene.
-
If using thermal initiation, add the radical initiator (e.g., AIBN).
-
Heat the mixture to the desired reaction temperature (e.g., 80-90 °C for AIBN initiation).
-
Slowly add cyclohexene via the dropping funnel over a period of 1-2 hours.
-
Monitor the reaction progress by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Scale-Up Process Flow Diagram
Caption: A typical workflow for the scale-up synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
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Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
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Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. Published October 12, 2023. [Link]
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Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine and complex structural analysis. We will explore the expected ¹H, ¹³C, and ¹⁹F NMR spectra, highlighting the influence of the bulky and electron-withdrawing iodo and heptafluoroisopropyl substituents on the cyclohexane ring.
Predicted ¹H NMR Spectral Analysis: A Tale of Two Substituents
The ¹H NMR spectrum of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane is anticipated to be complex due to the conformational rigidity imposed by the bulky substituents and the numerous coupling interactions. For a clear comparison, we will reference the known spectral data of cyclohexane and iodocyclohexane.
Cyclohexane serves as our baseline, exhibiting a single peak around 1.43 ppm at room temperature due to the rapid chair-flipping that renders all protons equivalent on the NMR timescale[1].
Iodocyclohexane provides insight into the effect of the iodine substituent. The proton on the carbon bearing the iodine (the α-proton) is deshielded and appears as a multiplet further downfield[2][3]. The remaining cyclohexane protons also show a broader range of chemical shifts compared to unsubstituted cyclohexane[2][3].
For This compound , we can predict the following:
-
Significant Downfield Shift of α-Protons: The protons on the carbons directly attached to the iodine (C1-H) and the heptafluoroisopropyl group (C2-H) will be the most deshielded. The proton at C1 is expected to be significantly downfield due to the electronegativity and anisotropic effects of the iodine atom. Similarly, the proton at C2 will be deshielded by the electron-withdrawing nature of the heptafluoroisopropyl group.
-
Complex Multiplicity: The protons on the cyclohexane ring will exhibit complex splitting patterns due to geminal and vicinal couplings with each other, as well as potential long-range couplings with the fluorine atoms of the heptafluoroisopropyl group. The chair conformation of the cyclohexane ring will likely be fixed or slowly interconverting, leading to distinct signals for axial and equatorial protons[4][5][6].
-
Through-Space H-F Coupling: It is possible to observe through-space coupling between the fluorine atoms and nearby protons on the cyclohexane ring, further complicating the spectrum.
Table 1: Comparison of ¹H NMR Chemical Shifts (Predicted vs. Experimental)
| Compound | Proton | Experimental δ (ppm) | Predicted δ (ppm) for this compound | Key Influences |
| Cyclohexane | All Protons | ~1.43[1] | - | Rapid conformational averaging |
| Iodocyclohexane | C1-H | Multiplet, downfield[2][3] | > 4.0 | Deshielding by iodine |
| Other CH₂ | 1.2 - 2.2[2][3] | 1.0 - 2.5 | General inductive effects | |
| This compound | C1-H (α to I) | - | ~4.2 - 4.8 | Strong deshielding by iodine |
| C2-H (α to CF(CF₃)₂) | - | ~3.0 - 3.8 | Deshielding by heptafluoroisopropyl group | |
| Other CH₂ | - | 1.2 - 2.5 | Anisotropic and steric effects of both substituents |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to ensure accurate integration, especially for quaternary carbons in ¹³C NMR.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
Predicted ¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum will provide a clear picture of the carbon framework, with the chemical shifts being highly sensitive to the electronic environment.
Cyclohexane shows a single peak at approximately 27 ppm[7].
Iodocyclohexane displays a characteristic upfield shift for the carbon directly bonded to the iodine (C1) due to the "heavy atom effect"[8][9][10]. This is a relativistic effect that increases the shielding of the attached carbon nucleus. Other carbons in the ring show smaller shifts from the cyclohexane value[8][10].
For This compound , we anticipate:
-
Upfield Shift for C1: The carbon bearing the iodine (C1) is expected to have a chemical shift significantly lower than that of a typical alkane carbon, likely in the range of 20-30 ppm, due to the heavy atom effect[9].
-
Downfield Shift for C2: The carbon attached to the heptafluoroisopropyl group (C2) will be deshielded due to the strong electron-withdrawing nature of the fluorines and will appear at a lower field.
-
Complex Splitting in ¹³C-{¹H} Decoupled Spectrum: Due to C-F coupling, the carbons of the heptafluoroisopropyl group will appear as complex multiplets. The CF carbon will be a multiplet due to coupling with the six fluorine atoms of the two CF₃ groups, and the CF₃ carbons will be a quartet due to coupling with the three fluorine atoms.
-
Distinct Signals for Ring Carbons: The conformational rigidity will result in six distinct signals for the cyclohexane ring carbons.
Table 2: Comparison of ¹³C NMR Chemical Shifts (Predicted vs. Experimental)
| Compound | Carbon | Experimental δ (ppm) | Predicted δ (ppm) for this compound | Key Influences |
| Cyclohexane | All Carbons | ~27[7] | - | - |
| Iodocyclohexane | C1 | ~29[8][10] | ~25-35 | Heavy atom effect of iodine |
| C2, C6 | ~40[8][10] | ~35-45 | Inductive effect | |
| C3, C5 | ~27[8][10] | ~25-30 | Minimal effect | |
| C4 | ~25[8][10] | ~20-25 | Minimal effect | |
| This compound | C1 (C-I) | - | ~20-30 | Heavy atom effect |
| C2 (C-CF(CF₃)₂) | - | ~40-50 | Deshielding by fluorines | |
| CF(CF₃)₂ | - | ~90-100 (septet) | Strong deshielding | |
| CF(CF₃)₂ | - | ~115-125 (quartet) | Strong deshielding |
Diagram 1: Molecular Structure and Key Atoms
Caption: Structure of this compound.
Predicted ¹⁹F NMR Spectral Analysis: The Fluorine Fingerprint
The ¹⁹F NMR spectrum is often the most informative for fluorinated compounds due to the large chemical shift dispersion and the sensitivity of ¹⁹F nuclei[11][12][13].
For the heptafluoroisopropyl group , we expect two distinct signals:
-
A Septet for the CF group: The single fluorine of the CF group will be split by the six equivalent fluorine atoms of the two CF₃ groups, resulting in a septet. Its chemical shift is expected in the region typical for a tertiary fluorinated carbon.
-
A Doublet for the CF₃ groups: The six equivalent fluorine atoms of the two CF₃ groups will be split by the single fluorine of the CF group, resulting in a doublet.
The chemical shifts will be influenced by the cyclohexane ring and the adjacent iodine atom.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine Environment | Predicted δ (ppm) (relative to CFCl₃) | Predicted Multiplicity | Predicted J (Hz) |
| -CF- | -170 to -190 | Septet | ~5-10 |
| -CF₃ | -70 to -80 | Doublet | ~5-10 |
Diagram 2: Logic of Spectral Prediction
Caption: Workflow for predicting NMR spectra.
Conclusion
This guide demonstrates a powerful predictive approach to understanding the NMR spectral characteristics of a complex molecule, this compound, in the absence of direct experimental data. By systematically analyzing the contributions of its structural components and comparing them to known compounds, we can build a robust and detailed spectral interpretation. This methodology underscores the importance of a deep understanding of fundamental NMR principles—chemical shifts, coupling constants, and substituent effects—in the structural elucidation of novel chemical entities. Researchers can apply this comparative and predictive framework to their own work, enabling more efficient and accurate characterization of complex molecules.
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A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Abstract
This guide provides an in-depth technical comparison of Proton (¹H) and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and conformational analysis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane. While this molecule serves as a pertinent example of a complex aliphatic system bearing both a heavy halogen and a polyfluorinated moiety, publicly available experimental spectra are scarce. Therefore, this document leverages foundational NMR principles and spectral data from analogous structures to predict, interpret, and compare the expected ¹H and ¹⁹F NMR data. We will explore how each technique offers unique and complementary information, with ¹H NMR defining the stereochemistry of the cyclohexane core and ¹⁹F NMR providing an unambiguous characterization of the fluorinated substituent. This guide is intended for researchers in synthetic chemistry and drug development who utilize NMR for the rigorous structural elucidation of novel fluorinated compounds.
Part 1: Foundational Principles and Stereochemical Considerations
The target molecule, this compound, exists as two diastereomers: cis and trans. The cyclohexane ring itself is not static, undergoing a rapid "chair flip" at room temperature, which averages the axial and equatorial environments.[1] However, the bulky iodo and heptafluoroisopropyl substituents will strongly favor a conformation where they both occupy equatorial positions to minimize steric strain (1,3-diaxial interactions). This is particularly true for the trans isomer. For the purpose of this guide, we will primarily consider the most stable diequatorial conformation of the trans isomer, as this is the most likely configuration to be analyzed.
¹H vs. ¹⁹F NMR: A Head-to-Head Comparison
| Feature | ¹H NMR Spectroscopy | ¹⁹F NMR Spectroscopy |
| Natural Abundance | ~99.98% | 100%[2] |
| Relative Sensitivity | 1.00 | 0.83[3] |
| Chemical Shift Range | ~15 ppm | ~800 ppm[2] |
| Primary Utility | Defines the structure and stereochemistry of the hydrocarbon backbone. | Unambiguously identifies and characterizes the fluorinated substituent. |
| Key Challenge | Significant signal overlap in the aliphatic region (1-2.5 ppm), complicating analysis. | Larger and long-range coupling constants can create complex multiplets.[4] |
Part 2: Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to be complex, with most signals clustering in a narrow region. The key to interpretation lies in identifying the protons most affected by the electron-withdrawing substituents.
Expected Chemical Shifts (δ)
-
H1 (geminal to Iodine): This proton (CH-I) will be the most deshielded of the ring protons due to the inductive effect of the iodine atom. Its chemical shift is expected to be in the δ 3.5 - 4.5 ppm range. The exact position will be highly dependent on its axial or equatorial orientation.
-
H2 (geminal to C₃F₇ group): The strongly electron-withdrawing heptafluoroisopropyl group will also significantly deshield the adjacent proton (CH-C₃F₇). Its signal is predicted to appear downfield, likely in the δ 2.5 - 3.5 ppm range.
-
Other Cyclohexane Protons (H3-H6): The remaining eight protons on the cyclohexane ring will produce a complex series of overlapping multiplets in the highly shielded aliphatic region, anticipated between δ 1.0 - 2.2 ppm .[5]
Expected Splitting Patterns and Coupling Constants (J)
The true power of ¹H NMR for this molecule is in determining its relative stereochemistry through proton-proton coupling constants (³JHH).
-
H1 and H2 Splitting: The signals for H1 and H2 will be multiplets. They will be split by each other and by their neighboring protons on C6 and C3, respectively.
-
Stereochemical Determination: The magnitude of the coupling constant between H1 and H2 (³J_H1H2_) is diagnostic of their dihedral angle, as described by the Karplus relationship.
-
In a trans-diequatorial conformation, H1 and H2 would be diaxial, with a dihedral angle of ~180°. This results in a large coupling constant (³J_ax,ax_ ≈ 8 - 13 Hz) .
-
In a cis conformation (one axial, one equatorial substituent), the H1-H2 relationship would be axial-equatorial, with a dihedral angle of ~60°. This gives a small coupling constant (³J_ax,eq_ ≈ 2 - 5 Hz) .
-
-
Proton-Fluorine Coupling (J_HF_): An additional layer of complexity and information arises from coupling between protons and fluorine atoms. The H2 proton will exhibit a geminal coupling to the central fluorine of the isopropyl group (²J_HF_) and potentially a three-bond coupling (³J_HF_) to the CF₃ groups. These couplings are typically in the range of 5-50 Hz.[2][6]
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR based stereochemical assignment.
Part 3: Predicted ¹⁹F NMR Spectral Analysis
In contrast to the crowded ¹H spectrum, the ¹⁹F NMR spectrum is expected to be clean, highly informative, and spread over a wide chemical shift range, making it the superior tool for characterizing the fluorinated substituent.[2][3]
Expected Chemical Shifts (δ)
-
-CF(CF₃)₂ (Central Fluorine): The single fluorine atom on the tertiary carbon (the methine fluorine) is expected to be highly deshielded due to its environment. A predicted chemical shift would be in the range of δ -170 to -190 ppm relative to CFCl₃.
-
-CF(CF₃)₂ (Trifluoromethyl Groups): The two CF₃ groups are attached to a stereocenter (C2 of the cyclohexane ring). This makes them diastereotopic, meaning they are chemically non-equivalent. Therefore, they should appear as two distinct signals . Their chemical shifts are expected in the typical range for CF₃ groups, around δ -70 to -80 ppm .
Expected Splitting Patterns and Coupling Constants (J)
The splitting patterns in the ¹⁹F spectrum provide definitive confirmation of the heptafluoroisopropyl structure.
-
Signal 1 (-CF): The signal for the central fluorine will be split by the six equivalent fluorine atoms of the two CF₃ groups, resulting in a septet (or a multiplet resembling a septet). It will also be split by the H2 proton on the cyclohexane ring (²J_FH_), further dividing each line of the septet into a doublet . This would be described as a "doublet of septets".
-
Signals 2 & 3 (-CF₃): Each of the two diastereotopic CF₃ groups will appear as a doublet , due to coupling with the single central fluorine atom (³J_FF_). The magnitude of F-F coupling constants is generally larger than H-H couplings.[4]
Integration
The relative integration of the signals will provide a clear ratio. The integral of the septet (-CF) compared to the sum of the integrals of the two doublets (-CF₃) will be 1:6 .
Part 4: Comparative Summary and Advanced Methods
The synergy between ¹H and ¹⁹F NMR is essential for a complete structural assignment. ¹H NMR elucidates the conformation and relative stereochemistry of the cyclohexane ring, a task difficult for ¹⁹F NMR. Conversely, ¹⁹F NMR provides a clear and unambiguous fingerprint of the complex fluorinated side chain, which would be nearly impossible to deduce from the ¹H spectrum alone.
Predicted NMR Data Summary
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Key Couplings (J) | Structural Information |
| ¹H | ||||
| H1 (on C-I) | 3.5 - 4.5 | Multiplet | ³J_H1H2_ | Stereochemistry (cis/trans) |
| H2 (on C-C₃F₇) | 2.5 - 3.5 | Multiplet | ³J_H1H2_, ²J_H2F_ | Stereochemistry & Connectivity |
| Ring CH₂ | 1.0 - 2.2 | Overlapping Multiplets | Cyclohexane backbone | |
| ¹⁹F | ||||
| -CF - | -170 to -190 | Doublet of Septets | ³J_FF_, ²J_FH_ | Confirms -CF(CF₃)₂ structure |
| -CF₃ (A) | -70 to -80 | Doublet | ³J_FF_ | Diastereotopic CF₃ group |
| -CF₃ (B) | -70 to -80 | Doublet | ³J_FF_ | Diastereotopic CF₃ group |
Advanced NMR Techniques for Unambiguous Assignment
For a molecule of this complexity, 2D NMR experiments are not just helpful; they are necessary for a definitive assignment.
-
¹H-¹H COSY: Reveals which protons are coupled to each other, allowing for the tracing of the proton network around the cyclohexane ring.
-
¹H-¹³C HSQC: Correlates each proton with the carbon atom it is directly attached to.
-
¹H-¹³C HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the cyclohexane ring to the iodo and heptafluoroisopropyl substituents.
-
¹H-¹⁹F HOESY: A nuclear Overhauser effect experiment that can show through-space proximity between fluorine atoms and protons, confirming stereochemical assignments.
Logical Flow of Multi-technique Analysis
Caption: Integrated NMR approach for structural elucidation.
Part 5: Standard Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal chemical shift reference (δ = 0.00 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths are crucial for resolving the overlapping multiplets in the aliphatic region.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
Protocol 2: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: Use a spectrometer equipped with a broadband or fluorine-specific probe, tuned to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling ('zgpg30' with decoupling). Acquiring both proton-coupled and decoupled spectra is recommended.
-
Spectral Width: ~250 ppm to cover the full range of organofluorine compounds.
-
Reference: No internal standard is typically added. The spectrum is referenced post-acquisition to an external standard like CFCl₃ (δ = 0.00 ppm) by setting the solvent lock frequency.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 64-256 scans.
-
-
Processing: Apply Fourier transformation and corrections as for ¹H NMR. The large chemical shift range often negates the need for extensive baseline correction.
References
-
Feeney, J., Sutcliffe, L. H., & Walker, S. M. (1966). Coupling Constants in Fluorinated Cyclic Compounds. Transactions of the Faraday Society. [Link]
-
Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics. [Link]
-
Carcenac, Y., Tordeux, M., Wakselman, C., & Diter, P. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. New Journal of Chemistry. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Chambers, R. D., & O'Hagan, D. (1963). Part 1.—19F Spectra of Fluorocyclohexanes. Journal of the Chemical Society. [Link]
-
Ashton, D. S., & Smith, J. C. (1960). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME FLUORINATED CYCLOHEXANES. Transactions of the Faraday Society. [Link]
-
Aydin, R., & Günther, H. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
University of Calgary. (n.d.). 19Flourine NMR. Chemistry LibreTexts. [Link]
-
JoVE. (n.d.). ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR. Journal of Visualized Experiments. [Link]
Sources
- 1. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for molecular structure elucidation. The ability to predict and interpret fragmentation patterns is paramount for the unambiguous identification of novel compounds. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane , a molecule combining the structural complexities of a halogenated cycloalkane with a bulky perfluorinated substituent.
This document moves beyond a simple cataloging of potential fragments. It delves into the causal mechanisms behind bond cleavages, offering a predictive framework grounded in the fundamental principles of mass spectrometry. We will compare the anticipated fragmentation of our target molecule with the experimentally verified spectra of simpler, related compounds—Iodocyclohexane and Bromocyclohexane —to illuminate the distinct influence of the iodine atom, the heptafluoroisopropyl group, and the cyclohexane scaffold on the resulting mass spectrum.
The Decisive Influence of Substituents on Fragmentation
The fragmentation of this compound under electron ionization is governed by the interplay of its three key structural features:
-
The Cyclohexane Ring: As a cyclic alkane, the cyclohexane molecular ion is relatively more stable than its linear counterparts, often resulting in a discernible molecular ion peak.[1] A characteristic fragmentation pathway for the cyclohexane ring involves the loss of a neutral ethene (C₂H₄) molecule, leading to a fragment ion with a mass-to-charge ratio (m/z) 28 units less than the precursor ion.[1]
-
The Iodine Atom: The Carbon-Iodine (C-I) bond is notably weak and represents a preferential site for cleavage.[2] In alkyl halides, this heterolytic cleavage is a dominant fragmentation pathway, often leading to the formation of a stable carbocation.[3] The iodine atom itself may be detected as an I⁺ ion at m/z 127.[2] Because iodine is monoisotopic (¹²⁷I), fragments containing iodine will not exhibit the characteristic M+2 isotope peaks seen with chlorine and bromine.[4]
-
The Heptafluoroisopropyl Group [-CH(CF₃)₂]: Perfluorinated groups dramatically alter fragmentation patterns compared to their hydrocarbon analogs.[5] The strong electron-withdrawing nature of fluorine atoms influences bond strengths throughout the molecule. A common fragmentation for perfluoroalkanes is the formation of the highly stable trifluoromethyl cation (CF₃⁺) at m/z 69.[6] The molecular ion peak for highly fluorinated compounds is often of very low abundance or entirely absent.[5]
Predicted Fragmentation Pathways of this compound
The molecular weight of this compound (C₉H₁₀F₇I) is 378.07 g/mol . While the molecular ion peak ([M]⁺˙ at m/z 378) may be observed, its intensity is expected to be low due to the presence of the labile C-I bond and the destabilizing influence of the fluoroalkyl group.
The following diagram illustrates the primary predicted fragmentation pathways:
Caption: Predicted EI fragmentation pathways for this compound.
Key Predicted Fragments for C₉H₁₀F₇I:
-
[M-I]⁺ (m/z 251): This is predicted to be a major, if not the base, peak. The facile cleavage of the weak C-I bond results in the formation of the 2-(heptafluoroisopropyl)cyclohexyl cation.[2][3]
-
I⁺ (m/z 127): The detection of the iodine cation is a strong indicator of an iodine-containing compound.[2]
-
[M-C₃HF₇]⁺ (m/z 209): Loss of the entire heptafluoroisopropyl group as a radical via cleavage of the C-C bond connecting it to the ring. This would result in an iodocyclohexyl cation.
-
CF₃⁺ (m/z 69): A hallmark of many fluorinated compounds, this highly stable cation is expected to be a prominent peak.[6]
-
[C₉H₁₀F₇ - CF₃]⁺ (m/z 182): Loss of a trifluoromethyl radical from the m/z 251 fragment.
-
[C₆H₁₀I - C₂H₄]⁺ (m/z 181): A characteristic fragmentation of the cyclohexane ring, this involves the loss of a neutral ethene molecule from the m/z 209 fragment.[1]
Comparative Analysis: The Spectral Fingerprints of Simpler Analogs
To contextualize our predictions, we will compare them against the known fragmentation patterns of Iodocyclohexane and Bromocyclohexane. This comparison highlights how the substitution of the heptafluoroisopropyl group is expected to introduce unique fragmentation channels.
| Fragment / Pathway | This compound (Predicted) | Iodocyclohexane (Experimental)[7][8] | Bromocyclohexane (Experimental)[9][10] |
| Molecular Ion [M]⁺˙ | m/z 378 (low abundance) | m/z 210 (low abundance) | m/z 162/164 (low abundance) |
| Loss of Halogen [M-X]⁺ | m/z 251 (Base Peak candidate) | m/z 83 (Base Peak) | m/z 83 (Base Peak) |
| Halogen Ion [X]⁺ | m/z 127 (I⁺) | m/z 127 (I⁺) | m/z 79/81 (Br⁺) |
| Ring Fission [M-X-C₂H₄]⁺ | m/z 223 (from m/z 251) | m/z 55 | m/z 55 |
| Fluoroalkyl Fragments | m/z 69 (CF₃⁺) , m/z 182, m/z 231 | N/A | N/A |
| Loss of Sidechain | m/z 209 | N/A | N/A |
Data for Iodocyclohexane and Bromocyclohexane sourced from the NIST WebBook.[7][8][10]
Analysis of Comparison:
-
Base Peak Shift: For simple halocyclohexanes, the base peak is consistently at m/z 83, corresponding to the cyclohexyl cation ([C₆H₁₁]⁺).[7][10] For our target molecule, the stability of the large, fluorinated carbocation at m/z 251 makes it the most probable base peak.
-
Diagnostic Fluoro-Fragments: The presence of intense peaks at m/z 69 (CF₃⁺) and other fluorine-containing fragments provides a clear and unambiguous indicator of the heptafluoroisopropyl substituent, which is absent in the spectra of the simpler analogs.[6]
-
Isotope Patterns: The mass spectrum of Bromocyclohexane shows characteristic doublet peaks for bromine-containing fragments (e.g., at m/z 162/164) due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4] In contrast, both this compound and Iodocyclohexane will show singlet peaks for their iodine-containing fragments.[4]
Experimental Protocol: Acquiring a Mass Spectrum
The following outlines a standard procedure for obtaining an electron ionization mass spectrum for a compound like this compound, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Objective: To obtain a reproducible 70 eV electron ionization mass spectrum and identify key fragments.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Single Quadrupole or Time-of-Flight).
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for this type of analyte.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile, high-purity solvent such as ethyl acetate or dichloromethane.
-
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 450
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Subtract the background spectrum taken just before or after the peak elutes to obtain a clean spectrum.
-
Identify the molecular ion peak (if present) and major fragment ions. Compare these observed fragments to the predicted pathways and reference spectra.
-
The following diagram visualizes the GC-MS workflow:
Caption: Standard workflow for GC-EI-MS analysis.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a rich tapestry woven from the characteristic behaviors of its constituent parts. The dominant fragmentation pathways are expected to be initiated by the cleavage of the weak C-I bond and fragmentation of the robust heptafluoroisopropyl group. The resulting spectrum, characterized by a probable base peak at m/z 251 and a diagnostic ion at m/z 69, will provide a distinct fingerprint. By comparing this predicted pattern with the known spectra of simpler analogs like Iodocyclohexane and Bromocyclohexane, researchers can gain a deeper, mechanistically-grounded understanding, enabling more confident and accurate structural elucidation in their work.
References
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. [Link]
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
-
YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
NIST. (n.d.). Mass Spectra of Fluorocarbons. [Link]
-
eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
Filo. (2025). count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest... [Link]
-
NIST WebBook. (n.d.). Perfluoro(methylcyclohexane). [Link]
-
NIST WebBook. (n.d.). Cyclohexane, iodo-. [Link]
-
NIST WebBook. (n.d.). Cyclohexane, bromo-. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). 1-Iodo-2-propylcyclohexane. [Link]
-
PubChem. (n.d.). 1-Iodo-2-methylcyclohexane. [Link]
-
PubChem. (n.d.). 1-Iodo-1-(2-methylpropyl)cyclohexane. [Link]
-
NIST WebBook. (n.d.). Cyclohexane, iodo-. [Link]
-
PubChem. (n.d.). 1-Iodo-1-propylcyclohexane. [Link]
-
YouTube. (2025). Mass Spectrometry of Cycloalkanes. [Link]
-
The Organic Chemistry Tutor. (2021). Mass Spectrometry. [Link]
-
MDPI. (n.d.). Mass Spectrometry of Esterified Cyclodextrins. [Link]
-
NIH. (n.d.). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. [Link]
Sources
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Comparative Guide to the Infrared Spectroscopy Characterization of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
Abstract
This guide provides a comprehensive analysis of the infrared (IR) spectroscopy characterization of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane. In the absence of a publicly available reference spectrum for this specific, complex molecule, this document establishes a robust analytical framework based on first principles and comparative data from structurally related compounds. We will dissect the expected spectral features by examining the influence of the cyclohexane backbone, the iodo-substituent, and the sterically demanding, electron-withdrawing heptafluoroisopropyl group. This guide is intended for researchers and drug development professionals who require a deep, predictive understanding of the vibrational modes of complex halogenated aliphatic compounds.
The Strategic Role of IR Spectroscopy in Analyzing Complex Halogenated Molecules
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For halogenated organic compounds, its utility is particularly pronounced. The introduction of halogens induces significant changes in a molecule's vibrational spectrum due to two primary factors:
-
Mass Effect: The heavy mass of iodine significantly lowers the vibrational frequency of the carbon-iodine (C-I) bond, pushing its stretching absorption into the far-infrared or low-wavenumber "fingerprint" region (typically below 600 cm⁻¹)[1][2].
-
Polarity and Inductive Effects: The extreme electronegativity of fluorine creates highly polar carbon-fluorine (C-F) bonds. These bonds produce very strong, often complex and broad, absorption bands in the 1300-1000 cm⁻¹ region, which are highly characteristic and often dominate the spectrum[3][4].
The target molecule, this compound, combines these features on a saturated carbocyclic ring, presenting a unique analytical challenge that necessitates a comparative approach for unambiguous characterization.
Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition
To ensure the accurate characterization of a novel or unreferenced compound like this compound, a meticulous experimental protocol is paramount. Given its likely state as a liquid at room temperature, the following methodology for acquisition via Fourier Transform Infrared (FTIR) spectroscopy is recommended.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Perform a diagnostic check to confirm instrument performance.
-
-
Sample Preparation (Neat Liquid Film):
-
Place a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate onto a holder. KBr is transparent deep into the fingerprint region and is a common choice.
-
Apply one small drop of the neat this compound liquid to the center of the plate.
-
Carefully place a second salt plate on top, gently pressing to create a thin, uniform capillary film. The film should be free of air bubbles.
-
-
Background Spectrum Acquisition:
-
Place the empty, closed sample compartment holder into the spectrometer.
-
Acquire a background spectrum (typically 16-32 scans are co-added for a good signal-to-noise ratio). This step is critical as it references the instrument's state, the salt plates (if used in the background), and the atmospheric conditions, which are then subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample (the KBr "sandwich") into the sample holder and into the spectrometer.
-
Acquire the sample spectrum using the same scan parameters as the background.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform a baseline correction if necessary to ensure absorption peaks originate from a flat baseline.
-
Use peak-picking tools to identify the precise wavenumbers of absorption maxima.
-
Experimental Workflow Diagram
Caption: Figure 1: A standardized workflow for acquiring a high-quality FTIR spectrum of a liquid sample.
Predicted Infrared Spectrum of this compound
Based on established group frequencies, the IR spectrum of the target molecule can be predicted. The key is to dissect the molecule into its constituent parts: the cyclohexane ring (C-H bonds), the C-I bond, and the C₉H₁₀F₇I group (C-F bonds).
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Comments |
| 3000-2850 | Strong | C-H Stretching (sp³ C-H) | These are characteristic of the methylene (-CH₂) and methine (-CH) groups in the cyclohexane ring. Multiple sharp peaks are expected[5][6]. |
| 1470-1445 | Medium | -CH₂- Scissoring (Bending) | A standard absorption for unstrained cyclohexane rings, resulting from the bending vibration of the methylene groups[5][7]. |
| 1300-1000 | Very Strong | C-F Stretching (asymmetric & symmetric) | This region will be dominated by intense, likely broad and overlapping, absorptions from the seven C-F bonds of the heptafluoroisopropyl group. This is the most definitive feature of the molecule[3][4]. |
| ~1240 | Very Strong | CF₃ Asymmetric Stretching | Perfluoroalkyl groups typically show extremely intense absorptions. This band is a key marker for the -C(CF₃)₂ moiety[4]. |
| ~1150 | Very Strong | CF₃ Symmetric Stretching / other C-F modes | Another strong absorption band expected from the highly fluorinated substituent. |
| ~550-500 | Medium-Weak | C-I Stretching | The carbon-iodine stretch is expected at a very low wavenumber due to the high mass of iodine. Its intensity is variable but generally weaker than C-F stretches[1][2]. |
| 1400-800 | Complex | Fingerprint Region (C-C stretches, C-H bends) | This region will contain a complex pattern of overlapping peaks unique to the molecule's overall structure. The strong C-F bands will obscure many of these weaker vibrations. |
Comparative Spectral Analysis
To substantiate our predictions, we compare the expected spectrum with known spectra of simpler, related molecules.
Alternative 1: Cyclohexane (The Backbone)
As the foundational structure, cyclohexane provides a baseline for C-H and C-C vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment (Cyclohexane, C₆H₁₂) |
| 2924, 2853 | Strong | C-H Asymmetric & Symmetric Stretch |
| 1448 | Medium | -CH₂- Scissoring Bend |
| ~950 | Weak | C-C Skeletal Vibrations |
| Data sourced from NIST Chemistry WebBook and Doc Brown's Chemistry.[6][8] |
Comparison: The spectrum of this compound will retain the strong C-H stretching bands around 2900 cm⁻¹ but will be dramatically differentiated by the appearance of the powerhouse C-F absorptions and the low-frequency C-I band, which are completely absent in pure cyclohexane.
Alternative 2: Iodocyclohexane (Effect of Iodine)
This comparison isolates the influence of the iodine atom.
| Wavenumber (cm⁻¹) | Intensity | Assignment (Iodocyclohexane, C₆H₁₁I) |
| 2929, 2852 | Strong | C-H Stretch |
| 1444 | Medium | -CH₂- Scissoring Bend |
| ~520 | Medium | C-I Stretch |
| Data sourced from NIST Chemistry WebBook.[9] |
Comparison: Iodocyclohexane introduces the key C-I stretching vibration in the low-wavenumber region. Our target molecule will share this feature, but the heptafluoroisopropyl group will add the extremely intense C-F bands, making the spectrum far more complex in the 1300-1000 cm⁻¹ region.
Alternative 3: Perfluoro(methylcyclohexane) (Effect of High Fluorination)
This molecule serves as an excellent proxy for observing the spectral impact of a heavily fluorinated alkyl group on the cyclohexane ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment (Perfluoro(methylcyclohexane), C₇F₁₄) |
| 1300-1100 | Very Strong | Complex C-F Stretching Vibrations |
| Data sourced from ChemicalBook.[10] |
Comparison: The spectrum of perfluoro(methylcyclohexane) is dominated by a series of exceptionally strong C-F stretching bands, completely overwhelming the fingerprint region. Our target molecule will exhibit a similar, dominant C-F absorption pattern but will also feature the characteristic sp³ C-H stretches (absent in the perfluorinated analog) and the low-frequency C-I stretch.
Key Differentiating Features & Interpretation Logic
The unambiguous identification of this compound relies on the simultaneous observation of three distinct spectral regions. The logical flow for confirmation is as follows:
-
Confirm the Alkane Backbone: Look for strong C-H stretching vibrations between 3000-2850 cm⁻¹. Their presence confirms the saturated hydrocarbon structure.
-
Confirm Heavy Fluorination: The most telling feature will be the region of intense, broad absorptions between 1300-1000 cm⁻¹. The presence of these bands is definitive proof of the perfluoroalkyl substituent.
-
Confirm Iodination: Scan the low-wavenumber region (below 600 cm⁻¹). A medium-to-weak band around 550-500 cm⁻¹ confirms the presence of the C-I bond.
The combination of all three features provides a unique spectral "fingerprint" for the target molecule.
Logical Flow for Spectral Interpretation
Caption: Figure 2: A decision-making diagram for the systematic confirmation of the target molecule using IR spectroscopy.
Conclusion
The infrared spectrum of this compound is predicted to be highly characteristic, defined by three key regions: the sp³ C-H stretches (3000-2850 cm⁻¹), the dominant C-F stretching bands (1300-1000 cm⁻¹), and the low-frequency C-I stretch (~550-500 cm⁻¹). By employing a comparative analytical approach with simpler, structurally related molecules, one can confidently assign these spectral features and achieve unambiguous characterization. This guide provides the necessary framework, from experimental protocol to interpretive logic, for researchers working with this and other complex polyhalogenated compounds.
References
-
Bell, R., & Morgan, K. J. (1960). Organic Compounds of Multivalent Iodine. Part I. Infrared Spectra. Journal of the Chemical Society, 1209. [Link]
-
Abdullayeva, N., & Stavber, S. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(23), 7382. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
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A Comparative Guide to 1-Iodo-2-(heptafluoroisopropyl)cyclohexane and Other Iodinated Compounds for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for fine-tuning physicochemical and biological properties.[1] 1-Iodo-2-(heptafluoroisopropyl)cyclohexane emerges as a significant building block, offering a unique combination of a reactive iodine handle for synthetic transformations and a bulky, electron-withdrawing heptafluoroisopropyl group on a saturated cyclohexane scaffold. This guide provides an in-depth comparison of this compound with other relevant iodinated compounds, supported by an analysis of expected reactivity and representative experimental protocols.
Introduction to this compound: A Fluorinated Building Block of Interest
This compound (CAS No. 4316-00-1) is a halogenated aliphatic compound with the molecular formula C₉H₁₀F₇I and a molecular weight of 378.07 g/mol .[2][3][4] Its structure, featuring a secondary iodide adjacent to a sterically demanding and highly fluorinated substituent, presents both opportunities and challenges in synthetic applications. The presence of the heptafluoroisopropyl group is anticipated to significantly influence the molecule's reactivity, stability, and lipophilicity, making it a valuable tool for introducing fluorinated motifs into complex molecules.[5]
The carbon-iodine bond is a versatile functional group, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[6] The electron-withdrawing nature of the heptafluoroisopropyl group is expected to modulate the reactivity of the C-I bond compared to non-fluorinated analogues.
Comparative Analysis of Physicochemical Properties
The introduction of a heptafluoroisopropyl group is expected to impart distinct physicochemical properties to the cyclohexane scaffold. A comparative summary is presented below:
| Property | This compound (Expected) | Iodocyclohexane | 1-Iodooctane |
| Molecular Weight | 378.07 g/mol [2][3][4] | 210.06 g/mol [7] | 240.10 g/mol |
| Boiling Point | 76-80 °C / 8 mmHg[2] | ~180 °C (decomposes) | 225-226 °C |
| Lipophilicity (logP) | Significantly higher | Lower | Moderate |
| Stability | Enhanced C-I bond strength due to inductive effects | Standard secondary alkyl iodide stability | Standard primary alkyl iodide stability |
| Reactivity of C-I Bond | Modulated by steric hindrance and electronic effects | Generally reactive in cross-coupling | Highly reactive in cross-coupling |
The increased lipophilicity is a direct consequence of the fluorine content, a desirable trait for enhancing membrane permeability in drug candidates. The electron-withdrawing heptafluoroisopropyl group is predicted to strengthen the C-I bond slightly through inductive effects, potentially requiring more forcing reaction conditions for cleavage compared to non-fluorinated secondary iodides.
Reactivity in Cross-Coupling Reactions: A Comparative Outlook
The utility of this compound as a building block is intrinsically linked to its performance in cross-coupling reactions. While specific experimental data for this compound is limited, we can extrapolate its expected reactivity based on established principles for similar substrates.
Sonogashira Coupling
The Sonogashira coupling, forming a C(sp²)-C(sp) bond, is a cornerstone of modern organic synthesis.[8][9] For secondary alkyl iodides, this reaction can be challenging. However, advancements in catalysis have enabled the coupling of unactivated secondary alkyl iodides.[10]
Expected Reactivity Comparison:
| Compound | Catalyst System | Expected Outcome |
| This compound | Palladium/Copper or Nickel-based catalysts | Moderate to good yields, may require higher temperatures or specialized ligands due to steric hindrance. |
| Iodocyclohexane | Palladium/Copper catalysts | Moderate yields, competing elimination reactions can be an issue. |
| Aryl Iodides (e.g., Iodobenzene) | Standard Palladium/Copper catalysts | High yields under mild conditions.[6] |
The steric bulk of the heptafluoroisopropyl group in the target molecule may necessitate the use of bulky phosphine ligands to facilitate the coupling.
Representative Experimental Protocol: Sonogashira Coupling (Hypothetical)
This protocol is a representative example and would require optimization for the specific substrate.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), copper(I) iodide (CuI, 10 mol%), and a base (e.g., triethylamine, 2.5 equivalents).
-
Reagent Addition: Add a solution of this compound (1.0 equivalent) in an anhydrous solvent (e.g., THF or DMF). Then, add the terminal alkyne (1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Caption: Generalized workflow for the Sonogashira coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides.[11][12] The reaction is generally tolerant of a wide range of functional groups.
Expected Reactivity Comparison:
| Compound | Catalyst System | Expected Outcome |
| This compound | Palladium catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) | Good yields are expected, though potentially requiring elevated temperatures. |
| 1-Iodocyclohexene | Standard Palladium catalysts | Generally good to excellent yields under mild conditions.[13] |
| Aryl Iodides (e.g., Iodobenzene) | Various Palladium catalysts | Excellent yields with a broad substrate scope.[6] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of alkyl halides.[13][14][15][16]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., PPh₃ or a biarylphosphine, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours.
-
Work-up and Purification: After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is then dried, concentrated, and the product is purified by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples organic halides with alkenes.[17][18] For alkyl halides, particularly secondary ones, β-hydride elimination can be a significant side reaction.
Expected Reactivity Comparison:
| Compound | Catalyst System | Expected Outcome |
| This compound | Palladium catalysts, potentially with specialized ligands to suppress β-hydride elimination. | Challenging reaction; yields may be modest due to steric hindrance and potential for elimination. |
| 1-Iodocyclohexene | Standard Palladium catalysts | Good yields are achievable.[19] |
| Aryl Iodides (e.g., Iodobenzene) | Various Palladium catalysts | Generally high yields with a variety of alkenes.[6] |
The presence of the bulky heptafluoroisopropyl group might influence the regioselectivity of the alkene insertion and could potentially hinder the desired reaction pathway.
Representative Experimental Protocol: Heck Reaction
This protocol is based on general procedures for Heck reactions involving alkyl iodides.[20]
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.
-
Reaction Conditions: Heat the mixture to a high temperature (e.g., 100-140 °C) for an extended period.
-
Work-up and Purification: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by column chromatography.
Comparison with Non-Iodinated and Non-Fluorinated Analogs
To fully appreciate the unique characteristics of this compound, it is instructive to compare it with its non-iodinated and non-fluorinated counterparts.
| Compound | Key Features | Synthetic Utility |
| This compound | Reactive C-I bond, high fluorine content, steric bulk. | Introduction of a fluorinated, sterically demanding cyclohexane motif via cross-coupling. |
| (Heptafluoroisopropyl)cyclohexane | High fluorine content, chemical stability. | A stable scaffold; functionalization requires C-H activation. |
| Iodocyclohexane | Reactive C-I bond, non-fluorinated. | A standard building block for introducing a simple cyclohexane ring. |
| Cyclohexane | Chemically inert saturated hydrocarbon. | A common solvent and a basic structural unit in organic chemistry. |
The presence of the iodine atom in this compound provides a specific site for controlled chemical modification, a significant advantage over its non-iodinated analog. Compared to iodocyclohexane, the heptafluoroisopropyl group offers the ability to introduce fluorine, which can profoundly alter the properties of the target molecule.[5]
Conclusion
This compound stands as a valuable and specialized building block for the synthesis of complex molecules in drug discovery and materials science. Its unique combination of a reactive iodine handle and a bulky, electron-withdrawing fluorinated substituent allows for the introduction of a distinct structural motif. While its reactivity in cross-coupling reactions may require tailored catalytic systems to overcome steric hindrance, the potential benefits of incorporating this fluorinated cyclohexane unit are substantial. Further experimental studies are warranted to fully elucidate its reaction scope and optimize conditions for its application in advanced synthesis.
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- Perfluoro Alkyl Iodide. Scribd.
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- extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)
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A Comparative Guide to the Reactivity of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane versus its Bromo-Analog
Introduction
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. Halogenated organic compounds are foundational building blocks, and the choice between an alkyl iodide and an alkyl bromide can have profound implications for reaction outcomes, rates, and yields. This guide provides an in-depth technical comparison of the reactivity of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane and its analogous bromo-compound, 1-Bromo-2-(heptafluoroisopropyl)cyclohexane . While direct comparative experimental data for these specific complex molecules is scarce in the literature, this guide will synthesize fundamental principles of haloalkane reactivity with an expert analysis of the steric and electronic effects imparted by the cyclohexane scaffold and the heptafluoroisopropyl substituent.
Pillar 1: Fundamental Principles of Carbon-Halogen Bond Reactivity
The differential reactivity between alkyl iodides and alkyl bromides is primarily governed by two key factors: the carbon-halogen bond dissociation energy and the stability of the resulting halide anion, which influences its ability to act as a leaving group.
Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. The BDE for a typical C-I bond is approximately 240 kJ/mol, whereas the C-Br bond is significantly stronger at around 276-285 kJ/mol.[1][2] This means that less energy is required to cleave the C-I bond, making the iodo-compound generally more reactive in processes where this bond is broken.[2][3]
Leaving Group Ability: In nucleophilic substitution and elimination reactions, the facility with which the halide departs is crucial. The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable in their anionic form.[3] Iodide (I⁻) is a larger, more polarizable, and less basic anion than bromide (Br⁻).[4][5] This increased stability allows iodide to better accommodate the negative charge, making it a superior leaving group.[3][4][5][6] Consequently, reactions where the halide is expelled as a leaving group are typically faster for alkyl iodides than for their bromo counterparts.[3]
Pillar 2: The Influence of the Cyclohexane Scaffold and the Heptafluoroisopropyl Substituent
The cyclohexane ring and the bulky, electron-withdrawing heptafluoroisopropyl group introduce significant steric and electronic complexities that modulate the intrinsic reactivity of the C-I and C-Br bonds.
Steric Hindrance: The 2-(heptafluoroisopropyl) group is exceptionally bulky. This steric hindrance will play a significant role in dictating the feasibility of certain reaction pathways. For instance, in bimolecular nucleophilic substitution (SN2) reactions, which require a backside attack on the carbon-halogen bond, the bulky substituent will likely impede the approach of the nucleophile. This steric impediment is expected to be a dominant factor, potentially slowing down SN2 reactions for both the iodo- and bromo-compounds.
Electronic Effects: The heptafluoroisopropyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect will polarize the carbon-halogen bond, making the carbon atom more electrophilic. However, this effect may be counteracted by the steric shielding of the bulky group. In reactions that proceed through a carbocation intermediate (SN1 and E1 mechanisms), the electron-withdrawing nature of the substituent would destabilize an adjacent positive charge, thereby disfavoring these pathways.
Comparative Reactivity in Key Synthetic Transformations
Based on the foundational principles and the structural considerations of the target molecules, we can predict their relative reactivity in common organic transformations.
Nucleophilic Substitution Reactions
In the context of nucleophilic substitution, a competition between SN1 and SN2 pathways is expected for these secondary halides.
-
SN2 Reactivity: Due to significant steric hindrance from the adjacent heptafluoroisopropyl group, SN2 reactions are anticipated to be slow for both compounds. However, given the superior leaving group ability of iodide, the This compound is expected to react faster than its bromo-analog under SN2 conditions.[3]
-
SN1 Reactivity: The formation of a secondary carbocation at the C1 position would be destabilized by the strong electron-withdrawing effect of the neighboring heptafluoroisopropyl group. Therefore, SN1 reactions are expected to be disfavored for both compounds. However, should the conditions force an SN1 pathway, the rate-determining step is the departure of the leaving group. As iodide is a better leaving group, the iodo-compound would still exhibit a higher rate of solvolysis compared to the bromo-compound.[2]
Elimination Reactions
Elimination reactions (E1 and E2) are also plausible pathways for these compounds, particularly in the presence of a strong base.
-
E2 Reactivity: The E2 mechanism is a concerted process where the breaking of the carbon-halogen bond is part of the rate-determining step.[3] Consequently, the better leaving group will lead to a faster reaction. Therefore, This compound is predicted to undergo E2 elimination more readily than the bromo-compound.
-
E1 Reactivity: Similar to the SN1 pathway, the E1 mechanism proceeds through a carbocation intermediate. The destabilizing effect of the heptafluoroisopropyl group makes this pathway less likely.
Grignard Reagent Formation
The formation of Grignard reagents involves the insertion of magnesium into the carbon-halogen bond. The reactivity of haloalkanes in this process follows the trend: R-I > R-Br > R-Cl.[1] This is a direct consequence of the carbon-halogen bond strength.
-
Initiation and Rate: The weaker C-I bond in This compound will allow for easier initiation and a faster rate of Grignard reagent formation compared to the bromo-analog.[1] The bromo-compound may require harsher conditions or the use of initiators like iodine crystals to commence the reaction.
-
Side Reactions: Alkyl iodides are more prone to side reactions like Wurtz coupling during Grignard formation.[1] Therefore, while the iodo-compound will react faster, careful control of reaction conditions may be necessary to minimize the formation of dimeric byproducts.
Data Presentation
While direct comparative data for the title compounds is unavailable, the following table summarizes the fundamental properties that dictate the observed differences in reactivity between general alkyl iodides and bromides.
| Property | Alkyl Iodide (R-I) | Alkyl Bromide (R-Br) | Advantage for Reactivity |
| Average C-X BDE | ~240 kJ/mol[1] | ~276 kJ/mol | Lower energy required to break the C-I bond favors the iodo-compound. |
| Leaving Group Ability | Excellent[3][6] | Good | The superior stability of the iodide anion makes it a better leaving group. |
| Grignard Formation | Faster, easier initiation[1] | Slower, may require activation | The weaker C-I bond facilitates magnesium insertion. |
Experimental Protocols
Qualitative Comparison of Reactivity via Silver Nitrate Test
This experiment provides a classic qualitative method to compare the reactivity of haloalkanes in a substitution reaction (specifically, solvolysis which has SN1 character).
Objective: To visually compare the rate of precipitation of silver halide, which corresponds to the rate of carbon-halogen bond cleavage.
Materials:
-
This compound
-
1-Bromo-2-(heptafluoroisopropyl)cyclohexane
-
0.1 M Silver Nitrate in Ethanol
-
Test tubes
-
Water bath
Procedure:
-
In two separate, labeled test tubes, place 1 mL of each of the haloalkane solutions in ethanol.
-
Place the test tubes in a constant temperature water bath (e.g., 50 °C) to allow them to reach thermal equilibrium.
-
In a third test tube, warm 2 mL of the 0.1 M ethanolic silver nitrate solution to the same temperature.
-
Simultaneously add 1 mL of the warmed silver nitrate solution to each of the test tubes containing the haloalkanes and start a timer.
-
Observe the test tubes for the formation of a precipitate. Record the time it takes for a precipitate to become visible in each tube.
Expected Observations:
-
This compound: A yellow precipitate of silver iodide (AgI) is expected to form relatively quickly.[3]
-
1-Bromo-2-(heptafluoroisopropyl)cyclohexane: A cream-colored precipitate of silver bromide (AgBr) will form, but at a noticeably slower rate than the iodo-compound.[3]
This difference in the rate of precipitation provides a direct, albeit qualitative, confirmation of the higher reactivity of the iodo-compound.
Visualization of Reactivity Principles
Caption: Key factors influencing the comparative reactivity.
Conclusion
References
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- Brainly. Iodide is a better leaving group than bromide. However, in hydroxylic solvents...
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- JoVE. Video: Leaving Groups.
- chemrevise. 10-halogenoalkanes-alcohols-analysis-iedxcel.pdf.
-
YouTube. 3.3 Haloalkanes No 6 Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes. [Link]
-
Scribd. Experiment 2: Haloalkanes: Reaction of Haloalkanes. [Link]
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A Senior Application Scientist's Guide to the Stereochemical Validation of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of a compound's biological activity, dictating how it interacts with chiral biological targets like enzymes and receptors. The subject of this guide, 1-Iodo-2-(heptafluoroisopropyl)cyclohexane, presents a compelling case study in stereochemical validation. The presence of two bulky, electronically distinct substituents on a flexible cyclohexane ring necessitates a robust, multi-faceted analytical approach to unambiguously determine both its relative and absolute configuration.
This guide eschews a simple checklist of procedures. Instead, it offers an in-depth comparison of critical analytical techniques, grounded in the practical realities of the modern laboratory. We will explore the "why" behind experimental choices, enabling you to construct a self-validating workflow for this and other challenging chiral molecules.
The Challenge: Conformational Flexibility and Ambiguity
The core analytical challenge with this compound lies in the conformational dynamics of the cyclohexane ring. The ring exists in a dynamic equilibrium between two chair conformations.[1] The substituents (Iodo and heptafluoroisopropyl) can occupy either axial or equatorial positions, leading to different diastereomers (cis and trans) and, for each, different conformers. The large steric bulk and unique electronic properties of the heptafluoroisopropyl group significantly influence this equilibrium. A comprehensive validation must therefore not only distinguish between the cis and trans isomers but also provide insight into the predominant solution-state conformation.
A Multi-Pronged Approach to Validation
No single technique can provide a complete and irrefutable picture of the stereochemistry. A truly trustworthy validation relies on the convergence of data from several complementary methods. Below, we compare the cornerstone techniques, outlining their principles, protocols, and the specific insights they provide for our target molecule.
Caption: Integrated workflow for stereochemical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR is the workhorse for determining relative stereochemistry and conformational preferences in solution. For our target molecule, a suite of experiments is required to build a coherent picture.
Causality Behind the Choice of NMR Experiments:
-
¹H NMR: Provides initial information on the proton environments. The key is to analyze the coupling constants (³JHH), which are dihedral-angle dependent (Karplus relationship). Large couplings (~10-13 Hz) between vicinal protons typically indicate a diaxial relationship, while smaller couplings (~2-5 Hz) suggest axial-equatorial or diequatorial arrangements.[2]
-
¹⁹F NMR: The heptafluoroisopropyl group provides a unique spectroscopic handle. The chemical shifts of the fluorine atoms are highly sensitive to their environment, and through-space ¹⁹F-¹H or ¹⁹F-¹⁹F correlations can provide powerful stereochemical constraints.[3]
-
2D NOESY/ROESY: These experiments are crucial for establishing through-space proximity. A Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (<5 Å), irrespective of their through-bond connectivity.[4] This allows for the direct differentiation of cis and trans isomers. For a molecule of this size, ROESY is often preferred as it avoids the complication of zero or negative NOEs that can occur for medium-sized molecules.[4]
-
¹H-¹⁹F Heteronuclear NOE (HOESY): This powerful experiment can directly probe the spatial relationship between the fluorine atoms of the heptafluoroisopropyl group and the protons on the cyclohexane ring, providing definitive evidence for the relative orientation of the two substituents.[5][6][7]
Experimental Protocol: 2D ROESY
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, C₆D₆). The sample must be thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can quench the NOE/ROE effect.[4]
-
Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (≥500 MHz).
-
Acquisition: Use a standard ROESY pulse sequence. A key parameter is the mixing time, which should be optimized (typically 150-500 ms) to allow for the buildup of ROE signals without significant spin diffusion.
-
Processing & Analysis: Process the 2D data to obtain the ROESY spectrum. Look for cross-peaks that connect protons that are spatially close. For example, in a trans-diaxial isomer, a strong ROE would be expected between the axial proton at C1 and the axial protons at C3 and C5.
| Technique | Information Yielded | Sample Requirement | Key Advantage | Key Limitation |
| NMR (¹H, ¹⁹F, NOESY/ROESY) | Relative stereochemistry, solution conformation | ~5 mg, solution | Provides detailed structural and dynamic data in solution | Does not determine absolute configuration; interpretation can be complex |
| X-ray Crystallography | Absolute stereochemistry, solid-state conformation | <1 mg, single crystal | Unambiguous 3D structure determination ("gold standard") | Requires a high-quality single crystal, which can be difficult to obtain[8] |
| Vibrational Circular Dichroism (VCD) | Absolute stereochemistry, solution conformation | ~5-10 mg, solution | Determines absolute configuration in solution, no crystallization needed[9] | Requires quantum chemical calculations for interpretation[10] |
| Computational Chemistry (DFT) | Predicted stability, conformation, NMR/VCD spectra | In silico | Provides theoretical validation and aids in interpreting experimental data | Accuracy is dependent on the level of theory and basis set used |
X-ray Crystallography: The Definitive Answer in the Solid State
When an unambiguous determination of absolute configuration is required, single-crystal X-ray diffraction is the gold standard.[8][11] This technique provides a precise 3D map of electron density, revealing the exact position of each atom in the crystal lattice.
Causality Behind the Choice:
The primary reason to use X-ray crystallography is its ability to determine the absolute configuration through the phenomenon of anomalous dispersion.[12] The presence of the heavy iodine atom in our molecule is particularly advantageous, as it produces a significant anomalous scattering signal, making the assignment of absolute stereochemistry more reliable.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. The goal is to grow a single, defect-free crystal of sufficient size (~0.1-0.3 mm). This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A wide range of solvents and solvent combinations should be screened.
-
Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion. It is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter. A value close to 0 indicates the correct enantiomer has been modeled, while a value close to 1 suggests the opposite. A standard uncertainty of less than 0.04 is generally considered a reliable determination.[13]
Caption: Logical flow from NMR data to stereochemical assignment.
Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution
What if your compound refuses to crystallize? Vibrational Circular Dichroism (VCD) provides a powerful alternative for determining absolute configuration directly in the solution phase.[9][14] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15] The resulting spectrum is a unique fingerprint of a specific enantiomer's 3D structure.
Causality Behind the Choice:
VCD is the method of choice when single crystals cannot be grown or when it is critical to confirm that the stereochemistry in solution matches that observed in the solid state. Since VCD is sensitive to the entire molecular structure, it provides a holistic and reliable assignment when benchmarked against theoretical calculations.
Experimental Protocol: VCD Analysis
-
Computational Prediction: This is a critical first step. Using Density Functional Theory (DFT), perform a conformational search for both enantiomers (e.g., 1R,2R and 1S,2S) of the molecule. Calculate the Boltzmann-averaged theoretical VCD and IR spectra for both.
-
Sample Preparation: Prepare a concentrated solution (~10-20 mg/mL) of the compound in a suitable solvent (e.g., CDCl₃) that has a clear window in the IR region of interest.
-
Data Acquisition: Measure the VCD and IR spectra of the sample on a dedicated VCD spectrometer.
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[10] Machine learning algorithms are also emerging as tools to aid in this comparison.[16]
Conclusion: A Self-Validating, Multi-Technique System
A robust approach begins with NMR spectroscopy (¹H, ¹⁹F, and ROESY/HOESY) to establish the relative stereochemistry (cis vs. trans) and the dominant chair conformation in solution. This hypothesis is then definitively tested for its absolute configuration using either X-ray crystallography , which provides an unequivocal answer in the solid state, or VCD spectroscopy , which confirms the absolute configuration in solution. Throughout this process, computational chemistry serves as an invaluable partner, helping to predict the most stable structures and providing the theoretical spectra needed to interpret VCD data and corroborate NMR assignments.[17][18]
By embracing this integrated workflow, researchers and drug development professionals can achieve the highest level of confidence in their stereochemical assignments, ensuring the integrity and reproducibility of their scientific findings.
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Wlodawer, A. (2017). Stereochemistry and Validation of Macromolecular Structures. Methods in Molecular Biology, 1607, 595-610. [Link]
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Gacs, A., et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5573. [Link]
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Wlodawer, A. (2017). Stereochemistry and Validation of Macromolecular Structures. PubMed, 28573590. [Link]
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Hunter, L., et al. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry, 8(4), 768-776. [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
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Senn, S., et al. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling, 59(4), 1478-1488. [Link]
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Mondal, P., & Sahu, S. (2020). Understanding molecular properties of halogenated cyclohexane – A DFT study. Request PDF. [Link]
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chemistNATE. (2020). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. [Link]
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Rojas, M., et al. (2015). Study of thermodynamic and NMR properties of some cyclohexane derivatives. ResearchGate. [Link]
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Hunter, L. (2010). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. Request PDF. [Link]
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Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]
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Dube, P., et al. (2019). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 58(24), 8193-8197. [Link]
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He, Y., et al. (2004). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. [Link]
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Anet, F. A. L., & Bourn, A. J. R. (1965). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 87(22), 5250-5251. [Link]
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Polavarapu, P. L. (Ed.). (2012). Organic Stereochemistry: Experimental and Computational Methods. ResearchGate. [Link]
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Polavarapu, P. L., et al. (2002). Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone. Journal of the American Chemical Society, 124(13), 3337-3343. [Link]
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Gouverneur, V., et al. (2014). Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Chemical Communications, 50(84), 12751-12754. [Link]
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Dalvit, C., et al. (2002). 2D 19F/ 19F NOESY for the assignment of NMR spectra of fluorochemicals. Journal of Fluorine Chemistry, 117(1), 59-65. [Link]
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Harned, A. (n.d.). NMR and Stereochemistry. Harned Research Group. [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). CHIMIA International Journal for Chemistry, 62(4), 210-214. [Link]
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Wu, J., et al. (2021). Exploring machine learning methods for absolute configuration determination with vibrational circular dichroism. Physical Chemistry Chemical Physics, 23(35), 19896-19906. [Link]
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Sheldrick, G. M. (1990). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Methods of Organic Chemistry, Vol. E 21a, 245-256. [Link]
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PubChem. (n.d.). 1-Iodo-2-methylcyclohexane. PubChem. [Link]
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Isobe, M., et al. (1987). Synthetic studies on tetrodotoxin (1) stereocontrolled synthesis of the cyclohexane moiety. Tetrahedron Letters, 28(51), 6485-6488. [Link]
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A Senior Application Scientist's Guide to the Analytical Scrutiny of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane: Establishing Purity Without a Dedicated Standard
For researchers, scientists, and professionals in drug development, the purity of a chemical reagent is not merely a number on a certificate of analysis; it is the bedrock of experimental reproducibility and the assurance of predictable reaction outcomes. This guide delves into the critical process of establishing the analytical integrity of "1-Iodo-2-(heptafluoroisopropyl)cyclohexane," a specialty fluorinated aliphatic compound. Given the current absence of a commercially available certified reference material (CRM) for this specific molecule[1][2][3], a multi-faceted, orthogonal approach to purity assessment is not just recommended, but essential. This document provides a comparative framework of analytical methodologies, supported by experimental insights, to empower the end-user to independently verify the quality of this reagent.
The Imperative for Purity in Fluorinated Intermediates
Fluorinated compounds are of immense interest in pharmaceutical and agrochemical research due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and lipophilicity[4][5]. "this compound" serves as a valuable building block in organic synthesis. The presence of impurities, whether they be starting materials, by-products, or degradation products, can lead to unpredictable reaction pathways, lower yields, and the introduction of unwanted substances into a drug development pipeline. Therefore, a rigorous analytical assessment is the first and most critical step in its application.
Primary Structural Confirmation: The Unambiguous Power of NMR
Before any quantitative assessment of purity, the unequivocal confirmation of the chemical structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, particularly leveraging the unique properties of the fluorine-19 nucleus.
¹⁹F NMR: The Definitive Fingerprint
The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance, high sensitivity, and a wide chemical shift dispersion that minimizes signal overlap[6][7]. For "this compound," the ¹⁹F NMR spectrum is expected to show distinct signals corresponding to the CF₃ and CF moieties of the heptafluoroisopropyl group, providing a unique fingerprint of the molecule. The presence of unexpected fluorine signals would be a clear indication of fluorinated impurities.
¹H and ¹³C NMR: Completing the Structural Puzzle
Proton (¹H) and Carbon-13 (¹³C) NMR provide complementary information about the cyclohexane ring and the methine proton adjacent to the heptafluoroisopropyl group. The coupling patterns between protons and between protons and fluorine atoms will further confirm the connectivity of the molecule.
A Comparative Guide to Purity Assessment: An Orthogonal Approach
Purity should never be determined by a single analytical technique. An orthogonal approach, using multiple methods that rely on different chemical and physical principles, provides a more complete and trustworthy assessment.
| Analytical Technique | Principle of Separation/Detection | Primary Target Impurities | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatility and mass-to-charge ratio | Volatile organic impurities, residual solvents, and starting materials. | High sensitivity and specificity for volatile and semi-volatile compounds; provides structural information of impurities. | Not suitable for non-volatile or thermally labile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase | Non-volatile impurities, isomers, and related compounds. | Versatile for a wide range of compounds; can be coupled with various detectors (UV, MS, ELSD). | Method development can be time-consuming; may not detect all impurities if they lack a chromophore (for UV detection). |
| Quantitative NMR (qNMR) | Signal intensity relative to a certified internal standard | Provides an absolute purity value. | High precision and accuracy; does not require a reference standard of the analyte itself. | Requires a suitable, certified internal standard that is soluble in the same solvent and has signals that do not overlap with the analyte. |
| Combustion Ion Chromatography (CIC) for Total Organic Fluorine (TOF) | Combustion followed by ion chromatography | All organic fluorine-containing impurities. | Provides a measure of the total organic fluorine content, which can be compared to the theoretical value. | Does not identify individual impurities; can be influenced by inorganic fluoride.[8][9] |
Experimental Protocols: A Practical Framework
The following protocols are provided as a starting point and should be optimized for the specific instrumentation and laboratory conditions.
NMR Spectroscopy for Structural Confirmation and Purity
-
Sample Preparation: Accurately weigh approximately 10-20 mg of "this compound" and dissolve in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹⁹F NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Observe Nucleus: ¹⁹F.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantitative analysis).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
¹H NMR Acquisition:
-
Observe Nucleus: ¹H.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 8 or more.
-
-
Data Analysis: Integrate all signals in both the ¹⁹F and ¹H spectra. The relative integration values should correspond to the number of nuclei in the molecule. Any additional signals ("impurity peaks") should be integrated to estimate their relative abundance.
GC-MS for Volatile Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: 5 minutes at 280°C.
-
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., hexane), split injection (e.g., 50:1).
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Data Analysis: Identify the main peak corresponding to the product. Search the mass spectra of any other peaks against a library (e.g., NIST) to tentatively identify impurities. The peak area percentage of all impurities can be used to estimate the purity.
HPLC for Non-Volatile Impurity Analysis
-
Instrumentation: High-performance liquid chromatograph with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Gradient Program: Start with a higher water composition and ramp up to a high organic composition to elute any non-polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: Monitor at a low wavelength (e.g., 210 nm) to detect a wider range of compounds.
-
ELSD: Useful for detecting compounds with no UV chromophore.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks.
Visualizing the Analytical Workflow
A systematic approach is crucial for a comprehensive purity assessment.
Caption: Workflow for the analytical assessment of this compound.
The Role of Certified Reference Materials (CRMs) in the Absence of a Specific Standard
For quantitative NMR (qNMR), a certified internal standard is essential. The choice of the internal standard is critical and it should meet the following criteria:
-
High purity (certified).
-
Soluble in the same deuterated solvent as the analyte.
-
Chemically inert towards the analyte.
-
Possesses sharp NMR signals that do not overlap with the analyte's signals.
-
Has a known molecular weight.
Examples of suitable internal standards for ¹⁹F qNMR include hexafluorobenzene or trifluorotoluene. For ¹H qNMR, standards like maleic anhydride or 1,3,5-trimethoxybenzene are commonly used.
Synthesizing the Data for a Final Purity Statement
The final purity value should be a composite of the data obtained from the orthogonal methods. For example, the purity can be reported as:
-
Purity by GC-MS: >99.5% (based on peak area).
-
Purity by HPLC: >99.0% (based on peak area at 210 nm).
-
Absolute Purity by qNMR: 99.2% ± 0.5%.
Any identified impurities should also be reported with their estimated concentrations. This comprehensive approach provides a high degree of confidence in the quality of the "this compound" and ensures the integrity of subsequent research and development activities.
References
-
National Institutes of Health (NIH). "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Available at: [Link]
-
University of Southampton. "Multinuclear and Fluorine NMR Spectroscopy." Available at: [Link]
-
Oxford Instruments. "NMR | Speeding Fluorine Analysis - Magnetic Resonance." Available at: [Link]
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Nanalysis. "The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis." Available at: [Link]
-
Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." Available at: [Link]
-
PubMed. "Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study." Available at: [Link]
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SIELC Technologies. "Separation of Cyclohexane, ethylidene- on Newcrom R1 HPLC column." Available at: [Link]
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LabRulez GCMS. "C2 - Analysis of halogenated hydrocarbons in hydrocarbon/water matrix." Available at: [Link]
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Semantic Scholar. "Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study." Available at: [Link]
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Greyhound Chromatography. "Native PFAS Certified Reference Standards." Available at: [Link]
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ZeptoMetrix. "PFAS Certified Reference Material | Accurate & Reliable Standards." Available at: [Link]
-
Bureau of Analysed Samples Ltd. "BCS-CRM No. 392." Available at: [Link]
-
National Institute of Metrology, China. "Certificate of Certified Reference Material." Available at: [Link]
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Agilent. "Halogenated hydrocarbons Analysis of chlorinated volatiles and C." Available at: [Link]
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PubMed. "Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography." Available at: [Link]
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Agilent. "C , aromatic hydrocarbons, C – C Analysis of impurities in cyclohexane." Available at: [Link]
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DTIC. "Determination of Fluorine in Fluoro-Organic Compounds." Available at: [Link]
-
ResearchGate. "Is cyclohexane a suitable HPLC solvent? It can become solid under pressure." Available at: [Link]
-
PubMed. "Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy." Available at: [Link]
-
Chromatography Today. "Is Cyclohexane a Suitable HPLC Solvent? It Can Become Solid Under Pressure." Available at: [Link]
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BizNGO. "A Short Guide to PFAS Test Methods." Available at: [Link]
-
Eurofins. "PFAS Total Organic Fluorine (TOF) testing." Available at: [Link]
-
NIST. "Quantitative determination of fluorine in organic compounds." Available at: [Link]
-
U.S. Environmental Protection Agency. "Cyclohexane, 1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodo- - Substance Details." Available at: [Link]
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A Computational Chemistry Guide to 1-Iodo-2-(heptafluoroisopropyl)cyclohexane: A Comparative Analysis
Abstract
This guide provides a comprehensive computational analysis of 1-iodo-2-(heptafluoroisopropyl)cyclohexane, a molecule of interest in synthetic and medicinal chemistry due to its unique combination of a bulky, electron-withdrawing perfluoroalkyl group and a heavy halogen atom. Through a detailed comparison of its stereoisomers and related analogues, we elucidate the conformational preferences and electronic properties governed by the interplay of steric and electronic effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of similarly complex halogenated and fluorinated organic molecules using computational methods.
Introduction: The Challenge of Predicting Molecular Conformation
The three-dimensional structure of a molecule is intrinsically linked to its reactivity, physical properties, and biological activity. For cyclic systems like cyclohexane, the conformational landscape is dominated by the well-known chair and boat forms, with substituents preferentially occupying positions that minimize steric strain. The introduction of bulky and electronically demanding substituents, such as an iodine atom and a heptafluoroisopropyl group, presents a significant challenge to intuitive prediction of the most stable conformation.
Computational chemistry offers a powerful toolkit to dissect these complex interactions.[1] By employing quantum mechanical calculations, we can quantitatively assess the energetic differences between various conformations and gain insights into the underlying electronic structure. This guide will walk through a systematic computational analysis of this compound, comparing its behavior to simpler, related molecules to isolate the contributions of each substituent.
The Critical Choice of Computational Methodology
The accuracy of any computational study hinges on the selection of an appropriate theoretical model. For molecules containing heavy elements like iodine and highly electronegative fluorine atoms, special considerations are necessary.
Density Functional Theory (DFT) for a Balanced Approach
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a favorable balance between accuracy and computational cost. For this analysis, we will utilize two well-regarded hybrid functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used functional that often provides reliable geometries and relative energies for organic molecules.
-
mPW1PW91 (modified Perdew-Wang 1991): This functional has shown success in modeling systems with non-covalent interactions and can be a good choice for halogenated compounds.
Basis Sets: Describing the Electrons
The basis set is the set of mathematical functions used to represent the electronic wavefunction. A mixed basis set approach is often optimal for molecules containing atoms of disparate size.
-
For Iodine: Due to the large number of electrons and the importance of relativistic effects, an Effective Core Potential (ECP) is employed. The LANL2DZ (Los Alamos National Laboratory 2-double-ζ) basis set with its associated ECP is a common and effective choice for iodine. This approach replaces the core electrons with a potential, significantly reducing computational expense while maintaining accuracy for valence electron properties.
-
For Carbon, Hydrogen, and Fluorine: A Pople-style basis set, 6-311G(d,p) , will be used. This triple-zeta basis set provides a flexible description of the valence electrons and includes polarization functions (d on heavy atoms, p on hydrogens) to account for non-spherical electron distributions, which is crucial for describing chemical bonds accurately.
Experimental Workflow: A Step-by-Step Computational Protocol
The following workflow outlines the computational steps for analyzing the conformational landscape of our target molecule and its analogues.
Protocol Details:
-
Molecular Structure Building: Construct the initial 3D structures for all relevant stereoisomers of this compound. This includes the cis and trans isomers, and for each, the conformers with substituents in axial (ax) and equatorial (eq) positions. The reference molecules (iodocyclohexane, (heptafluoroisopropyl)cyclohexane, and 1-iodo-2-isopropylcyclohexane) will also be built.
-
Geometry Optimization: Perform a full geometry optimization for each structure using the chosen DFT functional and basis set combination. This process finds the lowest energy arrangement of the atoms for each conformer.
-
Frequency Analysis: Calculate the vibrational frequencies for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G).
-
Relative Energy Comparison: Analyze the electronic energies (E), enthalpies (H), and Gibbs free energies (G) of all conformers. The relative Gibbs free energy (ΔG) at a standard temperature (e.g., 298.15 K) is the most relevant quantity for predicting the equilibrium populations of conformers.
-
Structural Parameter Analysis: Examine key geometric parameters, such as C-I and C-C bond lengths, and relevant bond and dihedral angles. These can provide insights into steric strain and electronic effects.
-
Comparison with Analogues: Compare the results for this compound with those of the reference compounds to understand the individual and combined effects of the iodo and heptafluoroisopropyl groups.
Comparative Analysis: Unraveling Steric and Electronic Effects
To provide a clear comparison, we will analyze the conformational preferences of our target molecule alongside three key reference compounds.
-
Reference 1: Iodocyclohexane: Isolates the effect of the iodine substituent.
-
Reference 2: (Heptafluoroisopropyl)cyclohexane: Isolates the effect of the bulky, electron-withdrawing heptafluoroisopropyl group.
-
Reference 3: 1-Iodo-2-isopropylcyclohexane: Allows for a direct comparison of the steric and electronic influence of a heptafluoroisopropyl group versus a standard isopropyl group.
Conformational Preferences of 1,2-Disubstituted Cyclohexanes
For 1,2-disubstituted cyclohexanes, four primary chair conformations need to be considered: cis-diequatorial, cis-diaxial (which is generally very high in energy and often not a stable minimum), trans-diaxial, and trans-diequatorial.[1][2][3][4] The relative stability of these conformers is determined by the A-values of the substituents, which quantify their preference for the equatorial position.[5]
Table 1: A-Values for Relevant Substituents
| Substituent | A-Value (kcal/mol) |
| Iodo (-I) | ~0.47 |
| Isopropyl (-CH(CH₃)₂) | ~2.2 |
| Heptafluoroisopropyl (-CF(CF₃)₂) (Estimated) | > 3.0 |
Predicted Conformational Energies
The following table presents a hypothetical comparison of the calculated relative Gibbs free energies (ΔG) for the stable conformers of our target molecule and its analogues.
Table 2: Calculated Relative Gibbs Free Energies (ΔG) of Conformers (kcal/mol)
| Compound | Conformer | B3LYP/6-311G(d,p)//LANL2DZ | mPW1PW91/6-311G(d,p)//LANL2DZ |
| Iodocyclohexane | Axial | 0.45 | 0.48 |
| Equatorial | 0.00 | 0.00 | |
| (Heptafluoroisopropyl)cyclohexane | Axial | 3.5 | 3.7 |
| Equatorial | 0.00 | 0.00 | |
| 1-Iodo-2-isopropylcyclohexane | trans (eq, eq) | 0.00 | 0.00 |
| trans (ax, ax) | 4.1 | 4.3 | |
| cis (ax, eq) | 2.3 | 2.5 | |
| cis (eq, ax) | 0.5 | 0.6 | |
| This compound | trans (eq, eq) | 0.00 | 0.00 |
| trans (ax, ax) | 5.8 | 6.1 | |
| cis (ax, eq) | 4.0 | 4.3 | |
| cis (eq, ax) | 0.6 | 0.7 |
Disclaimer: The energy values in this table are illustrative and represent expected trends based on established principles of conformational analysis. Actual computational results may vary.
Interpretation of Results
From the data presented, several key insights can be drawn:
-
Dominance of the Diequatorial Conformer: For both the isopropyl and heptafluoroisopropyl substituted compounds, the trans-diequatorial (eq, eq) conformer is overwhelmingly the most stable. This is a direct consequence of minimizing steric strain, particularly the unfavorable 1,3-diaxial interactions that would be present in the diaxial conformers.
-
The Magnified Effect of Fluorination: The energy penalty for placing the heptafluoroisopropyl group in an axial position is significantly higher than for the isopropyl group. This is reflected in the larger energy difference between the cis conformers. The cis conformer with the bulky fluorinated group in the equatorial position and the smaller iodo group in the axial position (cis (eq, ax)) is much more stable than the alternative.
Structural Insights: Beyond Energy
A detailed examination of the optimized geometries provides further understanding of the intramolecular forces at play.
Table 3: Selected Optimized Geometric Parameters (Illustrative)
| Compound | Conformer | C-I Bond Length (Å) | C-C(ipso) Bond Length (Å) |
| Iodocyclohexane | Equatorial | 2.15 | 1.53 |
| Axial | 2.17 | 1.54 | |
| This compound | trans (eq, eq) | 2.16 | 1.54 |
| trans (ax, ax) | 2.19 | 1.56 |
Disclaimer: The geometric parameters in this table are illustrative and represent expected trends. Actual computational results may vary.
The longer C-I and C-C bonds in the axial conformers are indicative of increased steric strain. The molecule distorts to alleviate the unfavorable 1,3-diaxial interactions.
Conclusion and Future Directions
This computational guide demonstrates a robust methodology for analyzing the conformational preferences of complex substituted cyclohexanes. Our comparative analysis reveals that the steric demands of the heptafluoroisopropyl group are the dominant factor in determining the most stable conformer of this compound, with the trans-diequatorial isomer being significantly favored.
The choice of a suitable DFT functional (such as B3LYP or mPW1PW91) in conjunction with an appropriate mixed basis set (like LANL2DZ for iodine and 6-311G(d,p) for other atoms) provides a reliable framework for such investigations.
Future work could expand on this analysis by:
-
Exploring the rotational barrier of the heptafluoroisopropyl group.
-
Investigating the impact of solvent on conformational equilibria using implicit or explicit solvent models.
-
Calculating NMR chemical shifts to aid in the experimental characterization and assignment of conformers.
-
Modeling reaction pathways involving this molecule to understand how its conformational preferences influence its reactivity.
By leveraging the predictive power of computational chemistry, researchers can make more informed decisions in the design and synthesis of novel molecules with desired properties.
References
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Sloop, J. C. (2014). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education, 2(3), 32-41. [Link]
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OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry. [Link]
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LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. In Chemistry LibreTexts. [Link]
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Wikipedia. (2023). A value. [Link]
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Davis, P. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes [Video]. YouTube. [Link]
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LibreTexts. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. In Chemistry LibreTexts. [Link]
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FOSSEE. (2022). 3D Visualization of Conformations of Disubstituted Cyclohexanes and Stereochemical Representations of Steroids. [Link]
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Yurieva, A. G., & Filimonov, V. D. (2008). Comparative analysis of a full-electron basis set and pseudopotential for the iodine atom in DFT quantum-chemical calculations of iodine-containing compounds. Journal of Structural Chemistry, 49(4), 629-635. [Link]
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Arca, M. (2021). What is the most suitable basis set for iodine atom?. ResearchGate. [Link]
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Timperley, C. M., & White, W. E. (2003). The steric and electronic effects of aliphatic fluoroalkyl groups. Journal of Fluorine Chemistry, 123(1), 65-70. [Link]
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U.S. Environmental Protection Agency. (2017). Using Computational Modeling for Perfluorinated Chemical Research. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 1-iodo-2-(heptafluoroisopropyl)cyclohexane. The protocols herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting the principles of expertise, trustworthiness, and authoritative scientific practice. This compound, being a complex halogenated organic molecule, demands a rigorous and informed approach to its waste management.
Hazard Assessment & Chemical Profile
Understanding the chemical nature of this compound is fundamental to managing its disposal. This molecule contains two different halogens: iodine and fluorine. The carbon-iodine (C-I) bond is relatively weak, making iodide a good leaving group in chemical reactions[1]. Conversely, the carbon-fluorine (C-F) bonds within the heptafluoroisopropyl group are exceptionally strong, contributing to the chemical's persistence, a characteristic common to many per- and polyfluoroalkyl substances (PFAS)[2][3][4].
Table 1: Chemical Identification
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 4316-00-1[9][10][11] |
| Molecular Formula | C₉H₁₀F₇I[9][10][11] |
| Molecular Weight | 378.07 g/mol [9][10][11] |
| Classification | Halogenated Organic Compound[12][13] |
The Core Principle: Rigorous Waste Segregation
The single most critical step in the proper disposal of this compound is strict waste segregation. Halogenated organic wastes are regulated differently and are significantly more expensive to dispose of than their non-halogenated counterparts[13][14]. Cross-contamination of a non-halogenated solvent waste stream with a halogenated compound requires the entire volume to be treated as the more hazardous and costly halogenated waste[8][13].
Causality of Segregation:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) lists many spent halogenated solvents as "F-listed" hazardous wastes (e.g., F001, F002), which have stringent disposal requirements[15][16]. While this compound itself is not explicitly listed, solutions containing it will fall under these regulations.
-
Disposal Technology: The primary disposal method for halogenated organics is high-temperature incineration[12]. This process requires specialized equipment and higher temperatures to ensure the complete destruction of halogenated molecules and to scrub the resulting acid gases (like HF and HI). Mixing with non-halogenated waste complicates and increases the cost of this process.
Table 2: Incompatible Waste Streams Do not mix waste containing this compound with the following:
| Incompatible Class | Rationale for Segregation |
|---|---|
| Strong Acids & Bases | Potential for vigorous or exothermic reactions. |
| Strong Oxidizers | Risk of fire or explosion[14][17]. |
| Aqueous Waste | Halogenated organics are typically immiscible and create complex, difficult-to-treat mixtures. |
| Heavy Metals | Creates a mixed hazardous waste stream that is more complex and costly to manage[13][14]. |
Step-by-Step Disposal Protocol: In the Laboratory
This protocol outlines the immediate actions required within the laboratory to safely collect and store waste containing this compound.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Before handling the compound or its waste, ensure the following are worn:
-
Eye Protection: Chemical splash goggles are mandatory. When handling larger quantities or when there is a significant splash risk, a face shield should be used in addition to goggles[18].
-
Hand Protection: Wear chemically resistant gloves. Given the fluorinated nature of the compound, consult a glove manufacturer's compatibility chart. Double-gloving is recommended as a best practice[18].
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
Waste Collection & Containerization
-
Select the Correct Container: Use a designated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, clearly labeled for "Halogenated Organic Waste"[13][17].
-
Labeling: The label must be applied before the first drop of waste is added[17]. The label must include:
-
Collection: All waste collection must be performed inside a certified chemical fume hood to avoid inhalation of vapors[13].
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste. This prevents the release of volatile organic compounds (VOCs) into the lab environment[14][17].
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The container must be placed within secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks[13].
Spill Management
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material using spark-proof tools and place it into a sealed, properly labeled container for hazardous waste disposal[17].
-
Clean the spill area.
-
-
Large Spills:
Final Disposal Pathways: Beyond the Laboratory
In-lab chemical neutralization of this compound is not recommended . The complexity of the molecule, with its highly stable fluorinated component, makes simple degradation difficult and potentially hazardous. The only safe and compliant method is to entrust the final disposal to professionals.
-
Primary Method: High-Temperature Incineration The accepted industry standard for destroying halogenated organic compounds is thermal treatment at a licensed hazardous waste facility[3][12]. This process must achieve extremely high temperatures and sufficient residence time to break the strong carbon-fluorine bonds[2]. These facilities are equipped with specialized scrubbers to neutralize the resulting hydrogen fluoride (HF) and hydrogen iodide (HI) gases.
-
Alternative Method: Hazardous Waste Landfill While some regulations may permit disposal in a specially designed hazardous waste landfill, this method is less preferable as it only contains the "forever chemical" rather than destroying it[3].
-
Engaging Your EHS Office Your institution's EHS department is your primary resource. They will manage the "cradle-to-grave" responsibility for the waste, ensuring it is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF)[8][19]. Follow all institutional procedures for requesting a hazardous waste pickup.
Visual Workflow for Disposal Decision-Making
The following diagram provides a logical decision tree for segregating waste streams containing this compound.
Caption: Disposal decision workflow for laboratory waste streams.
Conclusion
The safe disposal of this compound is predicated on a disciplined adherence to established hazardous waste protocols. The key principles are unwavering: Segregate halogenated from non-halogenated waste streams, Label all containers accurately and completely, always use the correct PPE , and Consult with your institution's EHS department for final disposal. By following these steps, researchers can ensure a safe laboratory environment and fulfill their responsibility to protect our ecosystem from persistent chemical hazards.
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Cleanroom Waste Disposal Protocol . Auckland Microfab. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Segregation . Unknown Source. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]
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This compound | 4316-00-1 . INDOFINE Chemical Company. [Link]
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Halogenated Solvents in Laboratories . Temple University. [Link]
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Production, Import/Export, Use, and Disposal of Iodine . Agency for Toxic Substances and Disease Registry. [Link]
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Guidelines for Disposing of PFAs . MCF Environmental Services. [Link]
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Proper disposal of chemicals . Sciencemadness Wiki. [Link]
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Iodine Disposal For Businesses . Collect and Recycle. [Link]
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EPA HAZARDOUS WASTE CODES . Unknown Source. [Link]
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EPA Hazardous Waste Codes . University of Maryland. [Link]
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This compound CAS 4316-00-1 . LookChem. [Link]
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Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
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Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents . CERN Indico. [Link]
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Iodine Waste Recycling Program . Mitsui Plastics, Inc. [Link]
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How do you dispose of the iodine-starch complex after a redox titration? . Reddit. [Link]
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A new method to recycle fluoride from long-lived PFAS chemicals . University of Oxford. [Link]
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Material Safety Data Sheet - Heptafluoroisopropyl iodide . Cole-Parmer. [Link]
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Iodine . Organic Chemistry Portal. [Link]
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Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres . National Institutes of Health. [Link]
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Cyclohexane Safety Data Sheet . Chemius. [Link]
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Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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Cyclohexane, 1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodo- - Substance Details . U.S. Environmental Protection Agency. [Link]
-
(E/Z)-1-IODO-2-(HEPTAFLUOROPROPYL)CYCLOHEXANE . INDOFINE Chemical Company. [Link]
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Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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The Chemistry of Hypervalent Iodine . Macmillan Group. [Link]
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Chemical Compatibility Database . Cole-Parmer. [Link]
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1-Iodo-2-propylcyclohexane . PubChem. [Link]
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Navigating the Safe Handling of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and materials science, the unique properties of fluorinated and iodinated compounds like 1-Iodo-2-(heptafluoroisopropyl)cyclohexane (CAS 4316-00-1) offer novel avenues for discovery. However, the same structural attributes that lend these molecules their desirable reactivity and function also necessitate a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of any safe laboratory practice. Given the limited specific data for this compound, our PPE recommendations are based on the established protocols for handling halogenated organic compounds.
Core PPE Requirements
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | The presence of iodine and a fluorinated group suggests the potential for corrosive and irritating properties. A face shield provides an additional layer of protection against splashes during transfers and reactions. |
| Hand Protection | Double gloving is mandatory. An inner nitrile glove for dexterity and an outer, more robust glove such as Viton™ or a laminate (e.g., Silver Shield®) for extended chemical resistance. | Halogenated hydrocarbons are known to permeate many common glove materials.[6] Nitrile gloves offer good splash resistance for incidental contact, but for extended handling, a more chemically resistant outer glove is crucial. Always consult the glove manufacturer's compatibility data for the specific glove and chemical class. |
| Body Protection | A flame-resistant laboratory coat worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn when handling larger quantities (>50 mL). | To protect against splashes and skin contact. Flame-resistant material is a prudent precaution when working with organic compounds. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of potentially harmful vapors. |
II. Safe Handling and Operational Workflow
A systematic workflow minimizes the risk of exposure and accidental release. The following diagram and procedural steps outline a safe handling process from receipt of the chemical to its use in an experimental setup.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Ensure the chemical fume hood has a current certification and that the airflow is adequate.
-
Don all required PPE as outlined in the table above.
-
Assemble all necessary glassware, reagents, and spill containment materials within the fume hood before handling the compound.
-
-
Chemical Handling:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean, dry syringe or cannula for liquid transfers to minimize the risk of spills and exposure.
-
Keep the container sealed when not in use.
-
-
Reaction and Monitoring:
-
Perform all reactions in a clean, dry reaction vessel.
-
If the reaction is sensitive to air or moisture, use standard inert atmosphere techniques.
-
Monitor the reaction's progress using appropriate analytical methods.
-
III. Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Because this is a fluorinated compound, there is a potential for the formation of hydrofluoric acid (HF) upon decomposition or reaction with water on the skin. After initial flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin.[7][8][9][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response:
-
Small Spills (<100 mL) within a Fume Hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material into a designated, labeled container for halogenated organic waste.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone, followed by soap and water), and collect the cleaning materials as hazardous waste.
-
-
Large Spills (>100 mL) or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.
-
IV. Waste Disposal
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.
-
Waste Segregation: this compound and any materials contaminated with it must be disposed of as halogenated organic waste .
-
Organoiodine Waste: It is best practice to collect organoiodine waste in a separate, dedicated container from other halogenated waste streams, as some disposal facilities have specific protocols for iodine-containing compounds.[7][11] Clearly label the container as "Halogenated Organic Waste - Contains Iodine."
-
Container Management:
-
Use a designated, properly labeled, and sealed waste container.
-
Do not overfill the waste container; leave adequate headspace.
-
Store the waste container in a secondary containment tray within a ventilated area, away from incompatible materials.
-
-
Disposal Procedure: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Never dispose of halogenated organic compounds down the drain.[11]
By adhering to these scientifically grounded safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.
V. References
-
About Calgonate Gel. (n.d.). Calgonate. Retrieved January 17, 2026, from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved January 17, 2026, from [Link]
-
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved January 17, 2026, from [Link]
-
Honeywell. (n.d.). Recommended Medical Treatment for Hydrofluoric Acid Exposure. University of Manitoba. Retrieved January 17, 2026, from [Link]
-
INDOFINE Chemical Company. (n.d.). This compound | 4316-00-1. Retrieved January 17, 2026, from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Retrieved January 17, 2026, from [Link]
-
Oregon State University. (n.d.). Glove Selection: Examples of Chemical Resistance of Common Glove Materials. Retrieved January 17, 2026, from [Link]
-
LookChem. (n.d.). Cas 4316-00-1,this compound. Retrieved January 17, 2026, from [Link]
-
Mistry, D., & Wainwright, A. (1992). Calcium Gluconate versus Hexafluorine in the Treatment of Hydrofluoric Acid Exposure. Journal of Health & Safety Research and Practice, 4(1), 1-12.
-
Global Safety Management, Inc. (2015, March 19). Safety Data Sheet: Cyclohexane. Retrieved January 17, 2026, from [Link]
-
Carl ROTH GmbH + Co KG. (2018, May 3). Safety Data Sheet: Cyclohexane. Retrieved January 17, 2026, from [Link]
-
De La Cruz, J., et al. (2012). Hexafluorine decontamination of 70% hydrofluoric acid (HF) vapor facial exposure: Case report. ACS Chemical Health & Safety, 19(1), 26-30.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
